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  • Product: (2R)-2-amino-2-phenylbutanoic acid
  • CAS: 33875-38-6

Core Science & Biosynthesis

Foundational

Introduction: The Significance of (2R)-2-Amino-2-phenylbutanoic Acid

An In-Depth Technical Guide to the Chemical Properties of (2R)-2-Amino-2-phenylbutanoic Acid For Researchers, Scientists, and Drug Development Professionals (2R)-2-Amino-2-phenylbutanoic acid is a non-proteinogenic α-ami...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of (2R)-2-Amino-2-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

(2R)-2-Amino-2-phenylbutanoic acid is a non-proteinogenic α-amino acid, a class of molecules that has garnered significant interest in medicinal chemistry and drug development. Unlike their protein-building counterparts, these unique amino acids serve as valuable chiral building blocks for synthesizing complex molecules and modified peptides. The presence of a stereocenter at the α-carbon, coupled with a phenyl and an ethyl group, imparts specific conformational constraints and physicochemical properties that are leveraged in the design of novel therapeutics. This guide provides a comprehensive overview of the essential chemical properties of the (2R)-enantiomer, offering a technical resource for professionals engaged in its synthesis, analysis, and application. Its utility has been noted in biochemical research for creating modified peptides with enhanced stability or specific binding capabilities and as an intermediate in the synthesis of pharmaceutical agents like Trimebutine, a spasmolytic drug.[1][2]

Chemical Identity and Molecular Structure

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and structure. (2R)-2-Amino-2-phenylbutanoic acid is defined by a specific three-dimensional arrangement of its constituent atoms, which dictates its chemical behavior and biological interactions.

  • IUPAC Name: (2R)-2-amino-2-phenylbutanoic acid[3]

  • Common Synonyms: (R)-α-Amino-α-phenylbutyric acid

  • CAS Number: 33875-38-6[4][5] (for the (2R)-enantiomer); 5438-07-3 (for the racemate)[2][3][6][7][8]

  • Molecular Formula: C₁₀H₁₃NO₂[3][4][5]

  • Molecular Weight: 179.22 g/mol [3][4][5]

  • Chemical Structure:

    • SMILES: CCC(C1=CC=CC=C1)(C(=O)O)N[3]

    • InChI: 1S/C10H13NO2/c1-2-10(11,9(12)13)8-6-4-3-5-7-8/h3-7H,2,11H2,1H3,(H,12,13)/t10-/m1/s1 (for the (R)-enantiomer)

The structure features a chiral quaternary α-carbon bonded to an amino group, a carboxylic acid group, a phenyl ring, and an ethyl group. This specific stereoconfiguration is crucial for its application in stereoselective synthesis.

Physicochemical Properties

The physical and chemical properties of a compound govern its solubility, stability, and suitability for various experimental conditions. The data below has been consolidated from multiple sources to provide a reliable reference.

PropertyValueSource(s)
Appearance White Powder / Solid[2][4]
Melting Point 276-280 °C (with decomposition)[2][6]
Density 1.16 g/cm³ (at 25 °C)[2]
XLogP3 (Computed) -1.0[3]
Topological Polar Surface Area 63.3 Ų[3]

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (2R)-2-amino-2-phenylbutanoic acid is critical for its use in pharmaceutical applications. A common and effective method involves the stereoselective hydrolysis of a chiral hydantoin precursor.

Synthetic Workflow: Hydrolysis of (5R)-5-ethyl-5-phenylimidazolidine-2,4-dione

This procedure leverages a chiral precursor to ensure the final product has the desired (R)-configuration. The high temperature and strong basic conditions are necessary to hydrolyze the stable hydantoin ring. The subsequent pH adjustments are critical for isolating the amphoteric amino acid product.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Work-up & Isolation A (5R)-5-ethyl-5-phenyl- imidazolidine-2,4-dione C Reaction Mixture in Autoclave A->C B Sodium Hydroxide (aq) Water B->C D Cool Mixture (White Precipitate Forms) C->D 1. Heat to 130°C 2. Stir for 48 hours E Adjust pH to 1 (with 12M HCl at 0°C) D->E Dilute with H₂O F Adjust pH to 7 (with 5N NaOH at 0°C) E->F Precipitate Dissolves G Final Product: (2R)-2-amino-2-phenylbutanoic acid F->G Filter, Wash, Dry

Caption: Synthetic workflow for (2R)-2-amino-2-phenylbutanoic acid.

Detailed Experimental Protocol[4]

Objective: To synthesize (2R)-2-amino-2-phenylbutanoic acid from (5R)-5-ethyl-5-phenylimidazolidine-2,4-dione.

Materials:

  • (5R)-5-ethyl-5-phenylimidazolidine-2,4-dione (20.0 g, 0.0979 mol)

  • Sodium hydroxide (17.120 g, 0.42803 mol)

  • Deionized water

  • 12 M Hydrochloric acid

  • 5 N Sodium hydroxide solution

  • Ethyl acetate

  • Autoclave or suitable high-pressure reactor

Procedure:

  • Reaction Setup: In an autoclave, dissolve sodium hydroxide (17.120 g) in water (74 mL).

  • Addition of Reactant: Add (5R)-5-ethyl-5-phenylimidazolidine-2,4-dione (20.0 g) to the NaOH solution in portions.

  • Hydrolysis: Seal the autoclave and heat the reaction mixture to 130 °C under constant stirring for 48 hours. The high pressure and temperature are necessary to drive the ring-opening hydrolysis.

  • Initial Work-up: Cool the mixture to room temperature. A white precipitate will form. Adjust the pH to 7 and wash the precipitate with ethyl acetate to remove non-polar impurities.

  • Acidification: Dilute the mixture with 300 mL of water and cool to 0 °C in an ice bath. Carefully adjust the pH to 1 with 12 M HCl (~50 mL). The precipitate should completely dissolve as the amino acid forms its hydrochloride salt.

  • Precipitation of Product: While maintaining the temperature at 0 °C, slowly adjust the pH back to 7 with a 5N NaOH solution. This neutralizes the molecule to its zwitterionic state, causing it to precipitate out of the solution at its isoelectric point.

  • Isolation: Filter the resulting white precipitate. Wash the solid with cold water (150 mL) to remove residual salts.

  • Drying: Dry the product under vacuum at 40 °C to yield the final white solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Spectroscopic Analysis

Spectroscopy provides detailed information about the molecular structure and functional groups.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information on the chemical environment of hydrogen atoms.

    • Observed Data (in MeOD): δ (ppm) = 1.06 (3H, t, J=7.34 Hz, CH₃-CH₂), 2.30-2.38 (2H, m, CH₂-CH₃), 7.33-7.46 (3H, m, Harom), 7.55-7.59 (2H, m, Harom).[4]

    • Interpretation: The triplet and multiplet correspond to the ethyl group protons. The multiplets in the 7.3-7.6 ppm range are characteristic of the protons on the monosubstituted phenyl ring. The protons of the amine and carboxylic acid groups are typically exchanged with the deuterated solvent (MeOD) and may not be observed.

  • ¹³C NMR Spectroscopy: (Anticipated) Based on the structure, one would expect to see signals corresponding to the ethyl carbons, the aromatic carbons, the quaternary α-carbon, and the carboxyl carbon. The aromatic region would show four distinct signals due to the symmetry of the phenyl ring.

  • Infrared (IR) Spectroscopy: (Anticipated) The IR spectrum would be dominated by characteristic absorption bands for the functional groups present.[9] Key expected peaks include a broad O-H stretch from the carboxylic acid (superimposed on the N-H stretches) around 2500-3300 cm⁻¹, N-H stretching vibrations from the amino group around 3000-3300 cm⁻¹, and a strong C=O stretch from the carboxylic acid at approximately 1700-1725 cm⁻¹.

  • Mass Spectrometry (MS): (Anticipated) Electron Impact (EI) or Electrospray Ionization (ESI) would confirm the molecular weight. The molecular ion peak [M]+ or protonated molecule [M+H]+ would be observed at m/z 179 or 180, respectively.

Chromatographic Analysis: Enantiomeric Purity

For a chiral molecule, confirming enantiomeric purity is paramount. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful techniques for this purpose.[10]

Methodology Principle: Chiral HPLC The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-derived CSPs are commonly effective for separating amino acid enantiomers.[11]

Illustrative Protocol Outline:

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak® series).

  • Mobile Phase: A mixture of a non-polar solvent (like hexane) and an alcohol (like 2-propanol or ethanol). The exact ratio is optimized to achieve baseline separation.[12]

  • Detection: UV detection is suitable due to the phenyl group chromophore (typically monitored around 210-260 nm).

  • Analysis: The (2R)- and (2S)-enantiomers will have different retention times, allowing for their separation and quantification to determine the enantiomeric excess (e.e.) of the sample.

Chemical Reactivity and Stability

The reactivity of (2R)-2-amino-2-phenylbutanoic acid is dictated by its primary amine and carboxylic acid functionalities.

  • Peptide Synthesis: It can be used in solution-phase or solid-phase peptide synthesis. The amino group acts as a nucleophile after deprotection, while the carboxylic acid must be activated (e.g., as an active ester) to form a peptide bond with another amino acid.

  • Derivatization: The amino group can be acylated, and the carboxylic acid can be esterified or reduced. These reactions are standard for amino acid chemistry.

  • Stability and Storage: The compound is a solid that should be stored in a cool, dry, and well-ventilated place with the container tightly sealed.[7] It is classified as a skin, eye, and respiratory irritant, and appropriate personal protective equipment (gloves, eye shields, dust mask) should be used during handling.[3]

Applications in Research and Drug Development

The unique structural features of (2R)-2-amino-2-phenylbutanoic acid make it a valuable tool for scientists.

  • Chiral Building Block: It serves as a starting material for the synthesis of more complex enantiomerically pure molecules.[1][7]

  • Peptide Modification: Incorporation into peptide chains can increase resistance to enzymatic degradation or introduce conformational constraints that enhance binding affinity and selectivity for a biological target.[1][13]

  • Pharmaceutical Intermediate: It is a known intermediate in the synthesis of Trimebutine, a non-competitive spasmolytic agent that acts on the gastrointestinal tract.[2]

  • Neuroscience Research: The broader class of 2-amino-2-phenylalkanoic acids has been investigated for potential neuroprotective effects, including the modulation of glutamate receptors, suggesting potential applications in treating neurological disorders.[1][14]

References

  • PubChem. (n.d.). 2-Amino-2-phenylbutyric acid | C10H13NO2 | CID 89317. Retrieved from [Link]

  • LookChem. (2025, May 20). 2-amino-2-phenylbutanoic acid - 5438-07-3. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2-Amino-2-phenylbutanoic acid. Retrieved from [Link]

  • Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • LCGC International. (2020, November 12). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. Retrieved from [Link]

  • ResearchGate. (2018, December 15). How to separate amino acid enantiomers?. Retrieved from [Link]

Sources

Exploratory

Structure Elucidation of (2R)-2-amino-2-phenylbutanoic acid: A Multi-Technique, Self-Validating Approach

An In-depth Technical Guide for Drug Development Professionals Abstract: The precise structural characterization of chiral active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: The precise structural characterization of chiral active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development. Non-proteinogenic amino acids, such as (2R)-2-amino-2-phenylbutanoic acid, are critical building blocks whose absolute stereochemistry dictates biological activity and safety. This guide provides a comprehensive, field-proven workflow for the unambiguous structure elucidation of this molecule. We move beyond simple data reporting to explain the causality behind experimental choices, presenting a self-validating system where orthogonal analytical techniques converge to provide an irrefutable structural assignment. The methodologies detailed herein range from foundational spectroscopic analysis to the definitive determination of absolute stereochemistry, ensuring full compliance with regulatory expectations for identity, purity, and chirality.

Introduction: The Imperative of Stereochemical Precision

(2R)-2-amino-2-phenylbutanoic acid is a chiral carboxylic acid derivative that serves as a valuable pharmaceutical intermediate.[1] Its structure incorporates a quaternary stereocenter, making the control and confirmation of its three-dimensional arrangement paramount. The molecular formula is C10H13NO2, and the molecular weight is 179.22 g/mol .[2][3][4] In any therapeutic context, one enantiomer may be efficacious while the other could be inert or even harmful. Therefore, a rigorous analytical cascade is not merely academic but a critical quality attribute.

This guide outlines a logical progression of techniques designed to build a complete and validated structural profile. We will first confirm the molecular formula and atomic connectivity (the constitutional isomer) before employing advanced methods to resolve and confirm the absolute configuration at the chiral center.

Foundational Analysis: Confirming Molecular Formula and Connectivity

The initial phase of elucidation focuses on verifying the fundamental molecular structure—the correct atoms are present and connected in the expected sequence.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry is the first-line technique for confirming molecular weight. For a molecule like this, a soft ionization technique such as Electrospray Ionization (ESI) is ideal for preserving the molecular ion, while a harder technique like Electron Ionization (EI) provides valuable fragmentation data to piece together the structure's core components.

A high-resolution mass spectrometer (HRMS) will provide a highly accurate mass measurement, allowing for the confident determination of the elemental composition (C10H13NO2).[5]

Expected Fragmentation Pattern: Analysis of related phenylbutyric acid compounds suggests key fragmentation pathways that confirm structural motifs.[6][7] The primary fragments expected from 2-amino-2-phenylbutanoic acid would include:

  • Loss of the carboxyl group (-COOH): A neutral loss of 45 Da.

  • Loss of the ethyl group (-CH2CH3): A loss of 29 Da.

  • Formation of a stable tropylium ion (m/z 91): Characteristic of many compounds containing a benzyl moiety.

Table 1: Key Mass Spectrometry Data
ParameterExpected ValueSignificance
Molecular Formula C10H13NO2Confirms elemental composition.[3]
Monoisotopic Mass 179.0946 g/mol Provides high-accuracy confirmation.[5]
[M+H]+ (ESI) 180.1025 m/zPrimary ion observed in positive mode ESI.
Key EI Fragments m/z 150, 134, 91Confirms loss of ethyl, carboxyl, and presence of benzyl group.
Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Chromatography: Inject the sample onto a reverse-phase C18 column. Use a gradient elution from 95% water with 0.1% formic acid to 95% acetonitrile with 0.1% formic acid. This separates the analyte from potential impurities.[8]

  • MS Detection: Analyze the eluent using a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ESI modes.

  • Data Analysis: Extract the accurate mass of the parent ion to confirm the molecular formula. Perform MS/MS on the parent ion to generate a fragmentation spectrum and compare it against predicted fragments.[9]

1D Nuclear Magnetic Resonance (NMR) for the H-C Framework

Expertise & Experience: While MS confirms the mass, NMR spectroscopy maps the atomic connectivity. ¹H and ¹³C NMR are essential for identifying the different chemical environments of the hydrogen and carbon atoms, respectively. The data presented here is based on reported spectra for the target molecule.[2]

¹H NMR Analysis:

  • Aromatic Protons: A multiplet between δ 7.33-7.59 ppm, integrating to 5 hydrogens, confirms the monosubstituted phenyl ring.[2]

  • Ethyl Group Protons: A triplet at δ 1.06 ppm (J=7.34 Hz) for the methyl (CH₃) group and a multiplet at δ 2.30-2.38 ppm for the methylene (CH₂) group show the characteristic pattern of an ethyl group coupled to a chiral center.[2] The methylene protons are diastereotopic due to the adjacent stereocenter, leading to a more complex multiplet rather than a simple quartet.

  • Amine (NH₂) and Carboxyl (OH) Protons: These signals are often broad and may exchange with deuterium in solvents like MeOD, leading to their disappearance. Their position is highly dependent on solvent and concentration.

¹³C NMR Analysis:

  • Carboxyl Carbon (C=O): Expected around δ 175-180 ppm.

  • Aromatic Carbons: A set of signals between δ 125-140 ppm.

  • Quaternary Carbon (C2): The chiral center, bonded to the amino, phenyl, ethyl, and carboxyl groups, is expected around δ 60-65 ppm.

  • Ethyl Group Carbons: The CH₂ carbon is expected around δ 30-35 ppm, and the CH₃ carbon around δ 8-12 ppm.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in MeOD)
Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
-CH₃ ~1.06 (triplet)[2]~9
-CH₂- ~2.34 (multiplet)[2]~33
Aromatic C-H ~7.33-7.59 (multiplet)[2]~127-129
Quaternary C2 N/A~62
Aromatic C-ipso N/A~138
-COOH Broad, exchangeable~177

Advanced Structural Confirmation: 2D NMR Experiments

Trustworthiness: 2D NMR experiments provide a self-validating system by showing direct correlations between atoms, removing any ambiguity from 1D spectral assignments. For distinguishing constitutional isomers, the HMBC experiment is particularly powerful.[7]

  • COSY (Correlation Spectroscopy): This experiment will show a clear correlation between the methyl (δ 1.06) and methylene (δ 2.34) protons of the ethyl group, confirming their direct (3-bond) coupling.

  • HSQC (Heteronuclear Single Quantum Coherence): This maps each proton signal directly to the carbon it is attached to, confirming the assignments in Table 2.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for confirming the overall carbon skeleton. It reveals 2- and 3-bond correlations between protons and carbons.

Key Expected HMBC Correlations:

  • Protons of the ethyl group (-CH₂- and -CH₃ ) will show a correlation to the quaternary carbon (C2 ).

  • The methylene protons (-CH₂- ) will show a correlation to the ipso-carbon of the phenyl ring.

  • The aromatic protons will show correlations to the quaternary carbon (C2 ).

// Nodes for the core structure C2 [label="C2 (Quaternary)", pos="0,0!", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; COOH [label="COOH", pos="1.5,-0.5!", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Phenyl [label="Phenyl Ring", pos="-1.5,0!", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; CH2 [label="CH2", pos="0,1.5!", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; CH3 [label="CH3", pos="0,2.5!", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

// Edges representing key HMBC correlations CH2 -> C2 [label=" H→C (2-bond)", color="#EA4335", fontcolor="#EA4335"]; CH3 -> C2 [label=" H→C (3-bond)", color="#34A853", fontcolor="#34A853"]; Phenyl -> C2 [label=" H→C (3-bond)", color="#4285F4", fontcolor="#4285F4", style=dashed]; CH2 -> Phenyl [label=" H→C (3-bond)", color="#FBBC05", fontcolor="#FBBC05", style=dashed]; }

Caption: Key HMBC correlations confirming the molecular backbone.

Stereochemical Elucidation: The Definitive Assignment of (R)-Configuration

With the connectivity established, the final and most critical step is to determine the absolute stereochemistry at the C2 position.

Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Chiral HPLC is the industry-standard technique for separating enantiomers and determining enantiomeric excess (e.e.). The choice of the chiral stationary phase (CSP) is paramount. For underivatized amino acids, which are zwitterionic, CSPs that offer multiple interaction modes (ionic, hydrogen bonding, steric) are most effective.[10]

CSP Selection:

  • Macrocyclic Glycopeptide Phases (e.g., Teicoplanin-based): These are exceptionally versatile for polar and ionic compounds like amino acids, operating in polar ionic or reversed-phase modes.[10] They possess ionic groups that interact with the analyte's zwitterionic nature.

  • Zwitterionic Ion-Exchangers (e.g., Cinchona Alkaloid-based): These columns are specifically designed for ampholytes and provide excellent selectivity by forming diastereomeric double ion-pair complexes.[11][12]

Trustworthiness: The method is validated by running a racemic standard (a 50:50 mixture of R and S enantiomers) to establish separation and then injecting the sample of interest. The identity of the peak corresponding to the (2R)-enantiomer is confirmed by injecting an authenticated reference standard.

Experimental Protocol: Chiral HPLC Method Development
  • Column Selection: Screen both a teicoplanin-based column (e.g., Astec® CHIROBIOTIC® T) and a cinchona alkaloid-based zwitterionic column (e.g., CHIRALPAK® ZWIX).[10][11]

  • Mobile Phase Screening:

    • For the ZWIX column, start with a mobile phase of Methanol/Acetonitrile/Acetic Acid/Triethylamine (e.g., 50/50/0.1/0.05 v/v/v/v).

    • For the CHIROBIOTIC T column, use a polar ionic mode with Methanol/Acetic Acid/Triethylamine (e.g., 100/0.05/0.02 v/v/v).

  • Optimization: Adjust the acid/base ratio and solvent strength to achieve optimal resolution (Rs > 1.5) and retention time.

  • Validation: Inject a racemic standard to confirm separation into two peaks. Inject the certified (2R)-2-amino-2-phenylbutanoic acid reference standard to identify the correct peak. Analyze the sample to determine its enantiomeric purity.

Chiral_HPLC_Workflow cluster_0 Method Development cluster_1 Analysis CSP_Screen Screen CSPs (Teicoplanin, Zwitterionic) MP_Opt Optimize Mobile Phase (Solvent, Additives) CSP_Screen->MP_Opt Racemic Inject Racemic Standard (Confirm Resolution) MP_Opt->Racemic Reference Inject (R)-Standard (Peak ID) Racemic->Reference Sample Inject Sample Reference->Sample Purity Calculate Enantiomeric Purity Sample->Purity

Caption: Workflow for chiral HPLC method development and analysis.

NMR with Chiral Solvating Agents (CSAs)

Expertise & Experience: While standard NMR is "chirally blind," adding a chiral solvating agent (CSA) to the NMR tube can induce chemical shift non-equivalence between enantiomers.[13][14] The CSA forms rapid, reversible diastereomeric complexes with the analyte, and the different spatial arrangements of these complexes result in separate signals for the R and S enantiomers in the ¹H NMR spectrum. This provides an orthogonal method to HPLC for determining enantiomeric purity. Amino acid-derived thioureas have proven effective as CSAs for this purpose.[15]

X-Ray Crystallography: The Gold Standard

Trustworthiness: For an unambiguous, absolute determination of stereochemistry, single-crystal X-ray crystallography is the definitive technique.[16] It provides a three-dimensional map of the electron density of the molecule in its crystalline state, directly visualizing the spatial arrangement of atoms.

Methodology Overview:

  • Crystal Growth: A high-purity sample of (2R)-2-amino-2-phenylbutanoic acid is slowly crystallized from a suitable solvent system to obtain a single crystal of sufficient size and quality.

  • Data Collection: The crystal is mounted in an X-ray diffractometer, and diffraction data is collected as the crystal is rotated in the X-ray beam.

  • Structure Solution & Refinement: The diffraction pattern is used to calculate an electron density map, from which atomic positions are determined. The absolute configuration is determined using anomalous dispersion effects (the Flack parameter), providing an irrefutable assignment of the (R) or (S) configuration. This method is also powerful for identifying the amino acid sequence in larger peptides or proteins.[17]

Conclusion: A Convergent and Self-Validating Workflow

The structure elucidation of (2R)-2-amino-2-phenylbutanoic acid is a multi-step process where each technique provides a crucial piece of the puzzle. The convergence of data from mass spectrometry (confirming mass and formula), 1D/2D NMR (confirming atomic connectivity), chiral HPLC (confirming enantiomeric identity and purity), and X-ray crystallography (confirming absolute stereochemistry) creates a robust, self-validating data package. This rigorous approach not only ensures the scientific integrity of the structural assignment but also meets the stringent requirements of regulatory bodies in the drug development industry.

// Nodes Sample [label="Sample: (2R)-2-amino-2-phenylbutanoic acid"]; MS [label="Mass Spectrometry (LC-MS)", shape=parallelogram, fillcolor="#E8F0FE"]; NMR_1D [label="1D NMR (¹H, ¹³C)", shape=parallelogram, fillcolor="#E8F0FE"]; NMR_2D [label="2D NMR (COSY, HSQC, HMBC)", shape=parallelogram, fillcolor="#E8F0FE"]; Chiral_HPLC [label="Chiral HPLC", shape=parallelogram, fillcolor="#FEF7E0"]; Xray [label="X-Ray Crystallography", shape=parallelogram, fillcolor="#FCE8E6"];

// Results Result_MS [label="Result:\nMolecular Formula & Weight", style=dashed]; Result_NMR1D [label="Result:\nFunctional Groups & H-C Framework", style=dashed]; Result_NMR2D [label="Result:\nUnambiguous Connectivity", style=dashed]; Result_HPLC [label="Result:\nEnantiomeric Purity & Identity", style=dashed]; Result_Xray [label="Result:\nAbsolute Stereochemistry (R)", style=dashed]; Final [label="Final Report:\nStructure Confirmed", shape=ellipse, fillcolor="#E6F4EA"];

// Workflow Sample -> {MS, NMR_1D}; MS -> Result_MS; NMR_1D -> Result_NMR1D; NMR_1D -> NMR_2D; NMR_2D -> Result_NMR2D;

{Result_MS, Result_NMR2D} -> Chiral_HPLC; Chiral_HPLC -> Result_HPLC;

Chiral_HPLC -> Xray [style=dashed, label="For absolute confirmation"]; Xray -> Result_Xray;

{Result_HPLC, Result_Xray} -> Final; }

Caption: Overall workflow for the complete structure elucidation.

References

  • Mananga, E. S. (2019). Chirality in NMR spectroscopy. ResearchGate. Retrieved from [Link]

  • Stepura, A., et al. (2020). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. PubMed. Retrieved from [Link]

  • Li, S., et al. (2022). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst (RSC Publishing). Retrieved from [Link]

  • Spisni, A., et al. (1988). Chiral recognition of amino acid derivatives: an NMR investigation of the selector and the diastereomeric complexes. American Chemical Society. Retrieved from [Link]

  • Dwivedi, A. M., Butcher, R. J., & Bedekar, A. V. (2026). Amino acid derived chiral thioureas: design, synthesis and applications as NMR resolving agents for enantioselective recognition. RSC Publishing. Retrieved from [Link]

  • Strassburg, C. P., et al. (2010). Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. PubMed. Retrieved from [Link]

  • LookChem. (2025). 2-amino-2-phenylbutanoic acid. Retrieved from [Link]

  • Barrios-Gumiel, A., et al. (2022). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. ResearchGate. Retrieved from [Link]

  • Woo, E. H. S., et al. (2016). A Simple Case Study for the Introduction of the HMBC and the EI-MS Techniques to Second and Third Year Undergraduate Students. Chemical Education Journal. Retrieved from [Link]

  • Couce, M. L., et al. (2019). Quantification of urinary derivatives of Phenylbutyric and Benzoic acids by LC-MS/MS as treatment compliance biomarkers in Urea Cycle disorders. PubMed. Retrieved from [Link]

  • NIST. (n.d.). 2-Phenylbutyric acid, TMS derivative. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-phenylbutyric acid. Retrieved from [Link]

  • Chiral Technologies, Inc. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). CN102276487A - Preparation method of trimebutine.
  • Kotthaus, A. F., & Altenbach, H-J. (2011). A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. PubMed. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Gecse, Z., et al. (2025). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2-Amino-2-phenylbutanoic acid. Retrieved from [Link]

  • Stenutz. (n.d.). 2-amino-2-phenylbutyric acid. Retrieved from [Link]

  • Rojas-Vargas, J. A., et al. (2026). STRUCTURAL CHARACTERIZATION OF 2-AMINO-2-OXOACETIC ACID BY X-RAY POWDER DIFFRACTION AND QUANTUM CHEMISTRY. ResearchGate. Retrieved from [Link]

  • Pietrzyk, A. J., et al. (2013). Identification of amino acid sequences via X-ray crystallography: a mini review of case studies. Biblioteka Nauki. Retrieved from [Link]

Sources

Foundational

Spectroscopic Profiling and Analytical Methodologies for (2R)-2-Amino-2-phenylbutanoic Acid

Executive Summary (2R)-2-amino-2-phenylbutanoic acid (also known as (R)-α-ethylphenylglycine) is a synthetic, non-proteinogenic α,α-disubstituted amino acid. In modern drug development and peptide engineering, it functio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)-2-amino-2-phenylbutanoic acid (also known as (R)-α-ethylphenylglycine) is a synthetic, non-proteinogenic α,α-disubstituted amino acid. In modern drug development and peptide engineering, it functions as a severe conformational constrainer, acting as a highly effective β-strand breaker analogous to α-aminoisobutyric acid (Aib)[1]. Because its biological efficacy is entirely dependent on its three-dimensional orientation, characterizing its absolute stereochemistry and confirming its purity are paramount. This whitepaper details the spectroscopic signatures of the molecule and establishes self-validating analytical protocols to ensure scientific integrity during characterization.

Mechanistic Context: The Spectroscopic Implications of α,α-Disubstitution

The structural uniqueness of (2R)-2-amino-2-phenylbutanoic acid lies in its C2 chiral center, which is fully substituted with a phenyl ring, an ethyl group, a primary amine, and a carboxylic acid. This quaternary stereocenter dictates two major spectroscopic behaviors:

  • Diastereotopicity: The adjacent ethyl group (-CH₂CH₃) is permanently locked in an asymmetric environment. Consequently, the two protons of the methylene (-CH₂-) group are diastereotopic. Because they are magnetically non-equivalent, they exhibit complex geminal coupling with each other and vicinal coupling with the methyl group, transforming what would normally be a simple 1H NMR quartet into a highly complex multiplet.

  • Zwitterionic Equilibrium: In the solid state and in neutral aqueous solutions, the molecule exists as a zwitterion (ammonium carboxylate). This state fundamentally alters its Infrared (IR) stretching frequencies and can cause severe signal broadening in Nuclear Magnetic Resonance (NMR) spectroscopy due to rapid proton exchange.

Comprehensive Spectroscopic Data

The following data synthesizes the standard characterization profile for the molecule, grounded in empirical patent literature and stereochemical studies[2][3].

Quantitative NMR Assignments

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆ / D₂O)

NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)Assignment & Mechanistic Causality
¹H 7.30 – 7.55m, 5HAromatic protons: Multiplet due to overlapping ortho, meta, and para protons of the phenyl ring.
¹H 2.30 – 2.65dq, 2HEthyl -CH₂-: Complex multiplet. The chiral Cα renders these protons diastereotopic (geminal coupling J ≈ 14 Hz, vicinal J ≈ 7.3 Hz).
¹H 0.95t, 3H, J = 7.3Ethyl -CH₃: Triplet due to standard vicinal coupling with the adjacent methylene group.
¹H 8.00 – 8.50br s, 3HAmmonium (-NH₃⁺): Broad peak due to solvent exchange; visible in DMSO-d₆ but disappears in D₂O.
¹³C 175.5sCarbonyl (C=O): Downfield shift characteristic of the zwitterionic carboxylate state[3].
¹³C 139.5, 128.8, 127.9, 126.1s, d, d, dAromatic carbons: Ipso (quaternary), meta, ortho, and para carbons, respectively.
¹³C 62.4sQuaternary Cα: Highly deshielded due to simultaneous attachment to N, O, and Phenyl groups.
¹³C 30.2tEthyl -CH₂-: Methylene carbon.
¹³C 8.5qEthyl -CH₃: Methyl carbon.
Mass Spectrometry (ESI-TOF)

In positive electrospray ionization (ESI+), the molecule easily accepts a proton due to its basic amine group. The theoretical monoisotopic mass for C₁₀H₁₃NO₂ is 179.0946 Da, yielding a predominant protonated molecular ion [M+H]⁺ at m/z 180.10 .

Infrared (FT-IR) Spectroscopy

When analyzed via a KBr pellet, the solid-state zwitterion exhibits distinct vibrational modes:

  • 3100 - 2800 cm⁻¹: A broad, intense band corresponding to N-H stretching of the -NH₃⁺ group, which overlaps with aliphatic C-H stretches.

  • 1610 - 1580 cm⁻¹: Strong asymmetric stretching of the carboxylate (-COO⁻). The absence of a sharp, traditional carboxylic acid peak at ~1710 cm⁻¹ confirms the zwitterionic state.

  • 760 & 700 cm⁻¹: Strong out-of-plane C-H bending, which is highly diagnostic of a mono-substituted benzene ring.

Chiroptical Properties

The absolute configuration of (+)-2-amino-2-phenylbutyric acid was historically proven to be the (S)-enantiomer via chemical correlation and stereochemical optical rotation shift rules[4][5]. Therefore, the (2R) enantiomer corresponds to the levorotatory (-) isomer.

  • Optical Rotation: [α]D²⁰ = -176.9° (c = 3.7 mg/mL in H₂O)[3].

Experimental Protocols & Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: pH-Controlled NMR Acquisition for Zwitterions
  • Objective: Eliminate peak broadening and chemical shift drift caused by variable zwitterionic equilibria in standard NMR solvents.

  • Causality: By artificially driving the pH below the pKa of the carboxylic acid (pKa ~ 2.2), the molecule is locked into a fully protonated cationic state. This halts intermediate proton exchange, ensuring sharp, reproducible resonances.

  • Weigh 15 mg of (2R)-2-amino-2-phenylbutanoic acid.

  • Dissolve completely in 0.6 mL of D₂O.

  • Self-Validation Step: Acquire a preliminary ¹H spectrum. If the aliphatic signals are broad or the baseline is distorted by exchange, proceed to step 4.

  • Add 10 μL of 1M DCl in D₂O to the NMR tube.

  • Re-acquire the ¹H and ¹³C spectra. The C=O carbon shift will move slightly upfield (closer to 172 ppm) as it transitions from a carboxylate to a protonated carboxylic acid, validating the state change.

Protocol 2: Stereochemical Verification via Marfey’s Reagent
  • Objective: Confirm the enantiomeric excess (ee) of the (2R) isomer.

  • Causality: Direct chiral chromatography can be highly sensitive to column degradation. Derivatizing the enantiomer with a chiral reagent (Marfey's Reagent, FDAA) creates diastereomers that can be reliably separated on a standard, robust C18 reverse-phase column.

  • Prepare a 50 mM solution of the amino acid sample in water.

  • Mix 50 μL of the sample with 100 μL of 1% FDAA in acetone.

  • Add 20 μL of 1M NaHCO₃ to basify the solution, initiating nucleophilic aromatic substitution.

  • Incubate at 40°C for 1 hour.

  • Quench the reaction with 20 μL of 1M HCl to stop the reaction and stabilize the derivative.

  • Analyze via LC-MS using a C18 column and a gradient of Water/Acetonitrile with 0.1% Formic Acid. The (2R) and (2S) derivatives will elute at distinctly different retention times, allowing for precise integration and purity determination.

Visualizations

AnalyticalWorkflow Sample Sample: (2R)-2-Amino-2- phenylbutanoic acid NMR NMR Spectroscopy (1H, 13C, COSY) Sample->NMR Connectivity & Diastereotopicity MS Mass Spectrometry (ESI-TOF) Sample->MS Molecular Weight IR FT-IR Spectroscopy (KBr Pellet) Sample->IR Zwitterion Status Polarimetry Polarimetry / CD (Chiral Verification) Sample->Polarimetry Absolute (2R) Configuration

Multimodal spectroscopic workflow for the characterization of α,α-disubstituted amino acids.

DiastereotopicLogic ChiralCenter C2 Chiral Center (Asymmetric Environment) EthylGroup Adjacent Ethyl Group (-CH2-CH3) ChiralCenter->EthylGroup Protons Diastereotopic Methylene Protons (HA and HB) EthylGroup->Protons Induces non-equivalence Coupling Geminal Coupling (HA-HB) Vicinal Coupling (HA/HB-CH3) Protons->Coupling Signal Complex Multiplet in 1H NMR (Instead of Simple Quartet) Coupling->Signal Spectral Output

Causality pathway explaining the complex 1H NMR multiplet of the ethyl methylene protons.

References

  • [1] Title: Inhibition of Amyloid Fibril Formation by Peptide Analogues Modified with α-Aminoisobutyric Acid. Source: ResearchGate. URL: [Link]

  • [2] Title: US20090197924A1 - 2-amino-2-phenyl-alkanol derivatives, their preparation and pharmaceutical compositions containing them. Source: Google Patents. URL:

  • [4],[5] Title: Stereochemical studies on aromatic α-alkyl-α-amino-acids. Part III. Absolute configuration of 2-amino-2-phenylbutyric acid. Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). URL: [Link]

  • [3] Title: US20110274648A1 - Hepatitis C Virus Inhibitors. Source: Google Patents. URL:

Sources

Exploratory

Comprehensive Technical Guide on the Physical, Chemical, and Synthetic Properties of 2-Amino-2-Phenylbutyric Acid

Executive Summary 2-Amino-2-phenylbutyric acid (CAS: 5438-07-3) is a highly specialized, non-proteinogenic α-amino acid. Characterized by a sterically hindered quaternary stereocenter, it serves as a critical chiral buil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-2-phenylbutyric acid (CAS: 5438-07-3) is a highly specialized, non-proteinogenic α-amino acid. Characterized by a sterically hindered quaternary stereocenter, it serves as a critical chiral building block in advanced pharmaceutical synthesis. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its rigorous synthetic workflows, and its downstream applications—most notably as the primary precursor for the gastrointestinal motility regulator, Trimebutine.

Chemical Identity and Structural Causality

Structurally, 2-amino-2-phenylbutyric acid is an α-alkylated arylglycine. The molecule features both a phenyl ring and an ethyl group attached directly to the α-carbon alongside the amine and carboxylic acid moieties 1[1].

Mechanistic Causality of Structure: The presence of this quaternary stereocenter imparts immense steric bulk. This steric hindrance dictates the molecule's entire chemical reactivity profile. Standard nucleophilic substitution approaches (such as the direct amination of an α-bromo acid) fail due to severe steric clash and competing elimination pathways. Consequently, researchers must rely on ring-forming methodologies—specifically hydantoin synthesis—to successfully assemble the carbon framework 2[2].

Physical and Chemical Properties

The zwitterionic nature of the compound governs its physical state and solubility profile. It is highly soluble in strong acids and bases but precipitates readily at neutral pH.

PropertyValueSource
CAS Number 5438-07-3
Molecular Formula C10H13NO21[1]
Molecular Weight 179.22 g/mol
Melting Point 276-280 °C (Decomposes)
Density ~1.16 g/cm³3[3]
Flash Point 142.5 °C3[3]
Appearance White to off-white solid powder

Synthetic Workflows: The Bucherer-Bergs Route

The industrial standard for synthesizing 2-amino-2-phenylbutyric acid relies on the Bucherer-Bergs reaction, a robust variant of the Strecker amino acid synthesis 2[2].

Causality of the Protocol:

  • Hydantoin Stability: Propiophenone is reacted with sodium cyanide and ammonium carbonate. The resulting 5-ethyl-5-phenylhydantoin ring is thermodynamically highly stable, which drives the reaction forward despite the steric crowding at the quaternary center 2[2].

  • High-Pressure Hydrolysis: Because 5,5-disubstituted hydantoins are exceptionally resistant to hydrolysis, standard refluxing in aqueous base is insufficient. An autoclave operating at 130 °C is mandatory to force the ring-opening 4[4].

Step-by-Step Methodology: Synthesis & Self-Validating Purification
  • Bucherer-Bergs Cyclization:

    • Mix propiophenone, sodium cyanide, and ammonium carbonate in water with a phase transfer catalyst.

    • In-Process Control: Monitor via HPLC until propiophenone consumption exceeds 99%. Filter and wash the precipitate to isolate the intermediate, 5-ethyl-5-phenylhydantoin 2[2].

  • Autoclave Hydrolysis:

    • Suspend 5-ethyl-5-phenylhydantoin (e.g., 20.0 g, 0.0979 mol) in an aqueous solution of sodium hydroxide (17.12 g in 74 mL water).

    • Seal in an autoclave and heat to 130 °C under continuous stirring for 48 hours 4[4].

  • Acid-Base Purification (Self-Validating Step):

    • Cool the mixture. Adjust the pH to 7 using HCl and wash the crude precipitate with ethyl acetate to strip unreacted non-polar organics.

    • Dilute the solid in 300 mL of water and chill to 0 °C. Dropwise add 12 M HCl until pH 1 is reached. Validation Check: The solution must become completely clear, proving the protonation and dissolution of the amine 4[4].

    • Carefully titrate with 5N NaOH back to pH 7. Validation Check: The sudden formation of a dense white precipitate confirms the isolation of the pure zwitterionic amino acid 4[4].

  • Isolation:

    • Filter the precipitate, wash with 150 mL of cold deionized water, and dry under vacuum at 40 °C (Yield >80%, HPLC Purity >99%) 2[2].

SynthesisWorkflow SM Propiophenone (Starting Material) Cyclization Bucherer-Bergs Cyclization (Aqueous, Heat) SM->Cyclization Reagents NaCN + (NH4)2CO3 Phase Transfer Catalyst Reagents->Cyclization Hydantoin 5-Ethyl-5-phenylhydantoin (Stable Intermediate) Cyclization->Hydantoin HPLC >99% Conv. Filtration Hydrolysis Alkaline Hydrolysis (NaOH, 130°C, 48h, Autoclave) Hydantoin->Hydrolysis Steric Resistance Overcome AcidBase Acid-Base Purification (pH 1 to pH 7) Hydrolysis->AcidBase Cool to 0°C Product 2-Amino-2-phenylbutyric acid (Zwitterion Precipitate) AcidBase->Product Vacuum Dry 40°C Yield >80%

Figure 1: Bucherer-Bergs synthesis workflow for 2-amino-2-phenylbutyric acid.

Chiral Resolution and Analytical Chromatography

Because 2-amino-2-phenylbutyric acid acts as a chiral API intermediate, enantiomeric purity is strictly required. Resolving its racemic mixture into (R)- and (S)-enantiomers demands advanced Chiral Stationary Phases (CSPs).

Causality of Chromatographic Choices: The bulky ethyl and phenyl groups provide excellent handles for steric and π-π interactions. Vancomycin-based or modified β-cyclodextrin CSPs are highly effective because their hydrophobic cavities and hydrogen-bonding networks selectively complex one enantiomer over the other5[5].

Step-by-Step Methodology: HPLC Enantioseparation
  • Column Preparation: Install a vancomycin-based or cyclodextrin-based CSP column (e.g., CSP108 equivalent) in the HPLC system 5[5].

  • Mobile Phase Optimization: Prepare a buffer solution utilizing 2-propanol as an organic modifier. Causality: The addition of 2-propanol dramatically enhances π-π interactions between the analyte's phenyl ring and the stationary phase, improving enantioresolution 5[5].

  • Elution & Validation: Run the separation at a controlled flow rate. Validation Check: A successful run will yield a separation factor (α) of approximately 1.57 and a resolution (Rs) of > 2.50, ensuring absolute baseline separation of the isomers 5[5].

ChiralResolution Racemate Racemic Mixture 2-Amino-2-phenylbutyric acid Chromatography HPLC Enantioseparation (Mobile Phase + 2-Propanol) Racemate->Chromatography CSP Chiral Stationary Phase (Vancomycin / β-Cyclodextrin) CSP->Chromatography π-π & H-bonding SEnant (S)-Enantiomer (Chiral Building Block) Chromatography->SEnant α = 1.57 Rs = 2.70 REnant (R)-Enantiomer Chromatography->REnant API Trimebutine Maleate (GI Motility Regulator) SEnant->API Downstream Esterification

Figure 2: Chiral resolution workflow and downstream pharmaceutical application.

Pharmaceutical Applications: The Trimebutine Pathway

The primary industrial application of 2-amino-2-phenylbutyric acid is as a direct precursor for Trimebutine maleate, a bidirectional gastrointestinal motility regulator 2[2]. The amino acid undergoes targeted esterification and functionalization to yield the active pharmaceutical ingredient (API), which acts directly on smooth muscle to treat irritable bowel syndrome (IBS) and chronic gastritis2[2].

Safety, Handling, and Environmental Impact

As an active chemical intermediate, strict safety protocols are required during scale-up and handling:

  • Hazard Classifications: The compound causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) 6[6].

  • Handling Protocol: It must be handled in a well-ventilated area or fume hood. Personnel must wear chemical impermeable gloves and full-face respirators if aerosolized dust is generated 3[3].

  • Environmental Controls: The compound must not be discharged into drains or sewer systems. Disposal requires a licensed chemical destruction plant utilizing controlled incineration equipped with flue gas scrubbing 3[3].

References

  • PubChem. 2-Amino-2-phenylbutyric acid | C10H13NO2 | CID 89317. Available at: [Link]

  • Eureka | Patsnap. Preparation method of 2-amino-2-phenylbutyric acid. Available at: [Link]

  • MDPI. Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Available at: [Link]

Sources

Foundational

Enantioselective Synthesis of (2R)-2-Amino-2-phenylbutanoic Acid: A Comprehensive Technical Guide

Introduction & Scientific Rationale The synthesis of quaternary α -amino acids—specifically (2R)-2-amino-2-phenylbutanoic acid (also known as D- α -ethylphenylglycine)—presents a formidable challenge in modern organic ch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The synthesis of quaternary α -amino acids—specifically (2R)-2-amino-2-phenylbutanoic acid (also known as D- α -ethylphenylglycine)—presents a formidable challenge in modern organic chemistry. The difficulty lies in overcoming the steric hindrance associated with forming a fully substituted α -carbon while simultaneously exerting absolute control over facial selectivity during carbon-carbon bond formation.

As a building block, this unnatural amino acid is indispensable in the pharmaceutical industry. It serves as a critical chiral intermediate in the synthesis of highly potent neurokinin-1 (NK1) antagonists, angiotensin-converting enzyme (ACE) inhibitors, and AMPA receptor modulators such as LY503430.

From an application scientist's perspective, achieving high enantiomeric excess (ee) requires a robust, scalable, and self-validating synthetic architecture. This guide dissects the two most authoritative and field-proven methodologies for its preparation: the Self-Regeneration of Stereocenters (SRS) and Asymmetric Phase-Transfer Catalysis (PTC) .

Mechanistic Causality in Synthetic Design

To achieve enantioselectivity, one cannot simply alkylate a standard amino acid enolate, as the deprotonation step destroys the original stereocenter, leading to a racemic mixture. We must engineer a system that "remembers" the chirality.

Strategy A: Self-Regeneration of Stereocenters (SRS)

Pioneered by Seebach and successfully adapted for α -ethyl- α -phenylglycine by O'Donnell et al. 1, the SRS method solves this by temporarily transferring the chiral information from the α -carbon to a newly formed aminal center.

  • Chiral Relay: (R)-phenylglycine is condensed with an aldehyde (e.g., pivalaldehyde or benzaldehyde) to form an oxazolidinone. The bulky substituent at the new aminal stereocenter dictates the conformation.

  • Facial Shielding: When treated with a strong base (LDA) at -78 °C, the α -proton is abstracted, creating a planar enolate. However, the temporary aminal stereocenter physically blocks one face of the enolate.

  • Stereoselective Alkylation: Ethyl iodide (EtI) is forced to attack from the less hindered face, yielding the alkylated oxazolidinone with exceptional diastereoselectivity. Subsequent hydrolysis releases the target quaternary amino acid, destroying the temporary center but regenerating the α -stereocenter.

Strategy B: Asymmetric Phase-Transfer Catalysis (PTC)

For processes where cryogenic temperatures (-78 °C) are unscalable, PTC offers an elegant, biphasic alternative 2. Using a C2​ -symmetric chiral quaternary ammonium salt (e.g., Maruoka catalysts), the enolate of a phenylglycine Schiff base is generated at the interface of an aqueous base and an organic solvent. The chiral catalyst extracts the enolate into the organic phase as a tight ion-pair. The rigid, chiral pocket of the catalyst shields one face of the enolate through precise π−π stacking and steric interactions, allowing EtI to approach exclusively from the exposed face.

Retrosynthesis Target (2R)-2-Amino-2-phenylbutanoic Acid SRS Self-Regeneration of Stereocenters (Oxazolidinone Route) Target->SRS PTC Asymmetric Phase-Transfer Catalysis (Maruoka Catalyst) Target->PTC Enz Enzymatic Resolution (Hydrolases/Reductases) Target->Enz SRS_Details Temporary aminal stereocenter directs facial attack SRS->SRS_Details PTC_Details Chiral ion-pair shields enolate face at interface PTC->PTC_Details

Retrosynthetic strategies for chiral quaternary amino acid synthesis.

Quantitative Data & Comparative Analysis

When selecting a route for drug development, yield, enantiomeric excess, and operational parameters must be weighed. Below is a comparative summary of the two primary methodologies.

ParameterSelf-Regeneration of Stereocenters (SRS)Asymmetric Phase-Transfer Catalysis (PTC)
Starting Material (R)-PhenylglycineRacemic Phenylglycine Schiff Base
Chiral Source Substrate-induced (Stoichiometric)Chiral Catalyst (1-5 mol%)
Operating Temp. -78 °C (Enolate formation)0 °C to Room Temperature
Typical Yield 75 - 85% (over 3 steps)80 - 92%
Enantiomeric Excess > 98% ee (Diastereomerically pure)90 - 95% ee
Scalability Moderate (Requires cryogenic reactors)High (Biphasic, standard reactors)

Experimental Protocols

Protocol 1: SRS Route via Oxazolidinone Alkylation

Note: This protocol relies on strict anhydrous conditions during the alkylation step to prevent premature enolate protonation.

  • Oxazolidinone Formation: Suspend (R)-phenylglycine in pentane. Add pivalaldehyde (1.1 eq) and a catalytic amount of trifluoroacetic acid. Reflux with a Dean-Stark trap until water evolution ceases. Concentrate and crystallize to isolate the cis-oxazolidinone.

  • N-Protection: Dissolve the oxazolidinone in anhydrous THF. Add Cbz-Cl (1.2 eq) and triethylamine (1.5 eq) at 0 °C. Stir for 4 hours, quench with water, extract with ethyl acetate, and purify via flash chromatography.

  • Stereoselective Ethylation:

    • Purge a flame-dried Schlenk flask with Argon. Dissolve the N-Cbz-oxazolidinone in anhydrous THF (0.1 M) and cool to -78 °C.

    • Dropwise, add Lithium Diisopropylamide (LDA, 1.1 eq). Stir for 45 minutes to ensure complete enolate formation. The deep color indicates enolate generation.

    • Add Ethyl Iodide (3.0 eq) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to -20 °C.

    • Causality Check: The bulky tert-butyl group from pivalaldehyde blocks the Re-face. EtI attacks the Si-face exclusively.

  • Hydrolysis: Quench with saturated NH4​Cl . Extract and concentrate. Dissolve the crude alkylated product in 6N HCl and reflux for 12 hours to cleave the oxazolidinone ring and Cbz group.

  • Isolation: Adjust the pH to the isoelectric point (~pH 6.0) using 5N NaOH to precipitate (2R)-2-amino-2-phenylbutanoic acid as a white solid 3.

Protocol 2: Asymmetric PTC Route

Note: Agitation rate is a critical parameter in biphasic systems; vigorous stirring (>800 rpm) is required to maximize the interfacial surface area.

  • Substrate Preparation: Synthesize the aldimine Schiff base by reacting phenylglycine tert-butyl ester with benzophenone imine in DCM at room temperature.

  • Biphasic Alkylation:

    • In a reactor, dissolve the Schiff base (1.0 eq) and the chiral C2​ -symmetric Maruoka catalyst (1-2 mol%) in toluene.

    • Cool the organic phase to 0 °C.

    • Add a 50% aqueous solution of KOH (10 volumes). Causality Check: KOH is utilized because the potassium cation facilitates optimal ion-exchange with the quaternary ammonium catalyst at the interface compared to NaOH.

    • Add Ethyl Iodide (1.5 eq). Stir vigorously (1000 rpm) at 0 °C for 12 hours.

  • Workup & Cleavage: Separate the organic layer, wash with brine, and concentrate. Treat the crude alkylated Schiff base with 1N HCl in THF for 2 hours to hydrolyze the imine, followed by TFA in DCM to cleave the tert-butyl ester, yielding the target (2R)-amino acid.

PTC_Workflow OrgPhase Organic Phase (Imine + EtI + Toluene) Interface Biphasic Interface (Chiral Ammonium Catalyst) OrgPhase->Interface Enolate formation Product Enantioenriched Alkylated Imine Interface->Product Stereoselective Ethylation AqPhase Aqueous Phase (50% KOH) AqPhase->Interface OH- extraction

Biphasic chiral phase-transfer catalysis (PTC) workflow.

References

  • O'Donnell, M. J.; Fang, Z.; Ma, X.; Huffman, J. C. "New Methodology for the Synthesis of alpha,alpha-Dialkylamino Acids Using the 'Self-Regeneration of Stereocenters' Method: alpha-Ethyl-alpha-Phenylglycine." Heterocycles, 1997.
  • Maruoka, K.; Ooi, T. "Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis." Chemical Reviews, 2003.
  • Berlin, J. M.; Fu, G. C. "The Synthesis of Aza-β-Lactams via [2+2] Reactions of Ketenes with Azo Compounds. Supporting Information: (R)-2-Amino-2-phenylbutanoic acid." Wiley-VCH.

Sources

Exploratory

A Comprehensive Technical Guide on (2R)-2-Amino-2-Phenylbutanoic Acid: Synthesis, Resolution, and Pharmaceutical Applications

Executive Summary In the landscape of modern drug discovery, unnatural chiral amino acids serve as indispensable building blocks for designing conformationally restricted peptidomimetics and small-molecule active pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, unnatural chiral amino acids serve as indispensable building blocks for designing conformationally restricted peptidomimetics and small-molecule active pharmaceutical ingredients (APIs). Among these, (2R)-2-amino-2-phenylbutanoic acid (CAS: 33875-38-6) stands out due to its sterically demanding quaternary α-stereocenter. This structural rigidity imparts unique pharmacokinetic properties, making it a critical intermediate in the synthesis of aza-β-lactams, benzodioxane derivatives, and angiotensin-converting enzyme (ACE) inhibitors.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors, providing a deep-dive into the causality behind its synthesis, the self-validating nature of its purification protocols, and its downstream utility in medicinal chemistry.

Physicochemical Profiling & Structural Significance

The presence of both a phenyl ring and an ethyl group at the α-carbon creates a highly congested quaternary stereocenter. This lack of an α-proton is highly advantageous in drug development: it renders the molecule completely resistant to racemization via enolization in physiological environments, ensuring that the (2R) enantiomer maintains its absolute configuration in vivo.

Table 1: Physicochemical Properties of (2R)-2-Amino-2-Phenylbutanoic Acid
PropertyValue / Description
CAS Number 33875-38-6
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Stereochemistry (2R) Absolute Configuration
Physical State White to off-white crystalline solid
Isoelectric Point (pI) ~5.5 - 6.0 (Estimated)
Solubility Profile Soluble in highly acidic (pH < 2) or basic (pH > 10) aqueous solutions; insoluble in neutral water and non-polar organics.

Primary Synthesis & Resolution Strategies

Synthesizing enantiopure α,α-disubstituted amino acids is notoriously challenging. Traditional enzymatic resolutions often fail due to the steric bulk of the quaternary center blocking the enzyme's active site. Consequently, the industrial standard relies on the autoclave-mediated alkaline hydrolysis of chiral hydantoins , specifically (5R)-5-ethyl-5-phenylimidazolidine-2,4-dione (commonly known as R-Nirvanol)[1].

Alternatively, advanced chemoenzymatic dynamic kinetic resolution (DKR) of the corresponding ethyl ester (ethyl 2-amino-2-phenylbutanoate) has emerged as a sustainable pathway, combining chemical catalysis with hydrolase selectivity[2].

G Start Starting Material: (5R)-5-ethyl-5-phenylimidazolidine-2,4-dione Hydrolysis Alkaline Hydrolysis (NaOH, H2O, 130°C, 48h) Start->Hydrolysis Autoclave Cooling Cooling & Precipitation (pH adjustment to 7) Hydrolysis->Cooling Yields crude salt Purification Acid-Base Purification (Dissolve at pH 1, Precipitate at pH 7) Cooling->Purification Wash with EtOAc Product Target Compound: (2R)-2-amino-2-phenylbutanoic acid Purification->Product High Enantiomeric Purity

Workflow of the synthesis and purification of (2R)-2-amino-2-phenylbutanoic acid.

Self-Validating Experimental Protocol: Asymmetric Hydrolysis

The following protocol details the synthesis of (2R)-2-amino-2-phenylbutanoic acid from (5R)-5-ethyl-5-phenylimidazolidine-2,4-dione. This workflow is designed as a self-validating system , where the physicochemical responses at each step inherently confirm the success of the preceding reaction[1].

Step-by-Step Methodology & Causality

Step 1: Reagent Charging and Thermal Activation

  • Action: In a high-pressure autoclave, solubilize 17.12 g (0.428 mol) of NaOH in 74 mL of deionized water. Add 20.0 g (0.0979 mol) of (5R)-5-ethyl-5-phenylimidazolidine-2,4-dione in portions. Seal and heat the reaction mixture to 130°C under continuous stirring for 48 hours.

  • Causality: The hydantoin ring is exceptionally stable. Standard reflux conditions at atmospheric pressure fail to cleave the amide bonds efficiently. The autoclave environment (130°C, elevated pressure) provides the necessary activation energy to overcome the steric hindrance of the gem-disubstituted carbon, while the massive excess of strong base drives the irreversible formation of the carboxylate salt.

Step 2: Primary Precipitation

  • Action: Cool the reactor to room temperature. A white precipitate of the sodium salt will form. Adjust the pH to 7.0 using 5N HCl. Wash the resulting precipitate with ethyl acetate.

  • Causality: The target amino acid is zwitterionic. Adjusting the pH to 7.0 approaches its isoelectric point, minimizing its aqueous solubility and forcing it out of solution. Washing with ethyl acetate strips away non-polar organic impurities without dissolving the highly polar zwitterion.

Step 3: Acid-Base Purification (System Validation Gate)

  • Action: Dilute the crude mixture in 300 mL of water and cool to 0°C. Adjust the pH to 1.0 using 12M HCl.

  • System Validation Checkpoint: At pH 1.0, the amino group protonates, forming a highly soluble hydrochloride salt. The complete dissolution of the precipitate acts as an intrinsic quality control gate. If the solution is perfectly clear, it confirms the absence of unreacted hydantoin (which remains insoluble at low pH). If turbidity persists, the unreacted starting material must be filtered off.

  • Action: Once validated and filtered, readjust the clear filtrate to pH 7.0 using 5N NaOH to precipitate the pure (2R)-2-amino-2-phenylbutanoic acid. Filter, wash with cold water, and dry under vacuum at 40°C.

Downstream Pharmaceutical Applications

The rigid stereochemistry of (2R)-2-amino-2-phenylbutanoic acid makes it a highly sought-after precursor for several classes of therapeutics.

  • Aza-β-Lactams: The compound is utilized in the enantioselective synthesis of aza-β-lactams via [2+2] cycloaddition reactions. The quaternary center provides critical chiral induction, dictating the stereochemical outcome of the β-lactam ring formation, which is vital for antibiotic efficacy[3].

  • Chiral Alkanols for CNS Targets: Reduction of the carboxylic acid using Borane-THF (which selectively reduces the acid without racemizing the α-center) yields (2R)-2-amino-2-phenylbutan-1-ol. This alkanol is a direct precursor for benzodioxane derivatives, which are heavily investigated for their interactions with central nervous system (CNS) receptors.

  • ACE Inhibitors: The bulky phenyl and ethyl groups provide unique, tight-binding kinetics in the active site of the angiotensin-converting enzyme, making derivatives of this amino acid potent anti-hypertensive agents[2].

App Core (2R)-2-amino-2-phenylbutanoic acid (Chiral Building Block) Lactams Aza-β-Lactams (via [2+2] reactions) Core->Lactams Stereocontrolled cycloaddition Alkanols Chiral Alkanols (Borane-THF Reduction) Core->Alkanols Carboxyl reduction ACE ACE Inhibitor Intermediates (Cardiovascular APIs) Core->ACE Peptidomimetic scaffolding

Downstream synthetic utility of (2R)-2-amino-2-phenylbutanoic acid in drug development.

Quantitative Data: Yield & Enantiomeric Excess

To assist process chemists in selecting the appropriate synthetic route, the following table summarizes the quantitative outcomes of the primary methodologies discussed.

Table 2: Quantitative Comparison of Synthesis and Resolution Strategies
MethodologyStarting MaterialTypical Yield (%)Enantiomeric Excess (ee %)Key AdvantagePrimary Limitation
Alkaline Hydrolysis (5R)-Hydantoin (R-Nirvanol)80 - 85%> 99%Extremely high optical purity; scalable.Requires high-pressure autoclave equipment.
Dynamic Kinetic Resolution (DKR) Racemic Ethyl Ester75 - 78%~ 95%Environmentally friendly; mild conditions.Enzyme cost; potential for ester hydrolysis side-reactions.
SFC Chiral Separation Racemic Amino Acid~ 45% (per run)> 98%Rapid access to both enantiomers.Low throughput; not ideal for ton-scale manufacturing.

References

  • Wiley-VCH. "Supporting Information: The Synthesis of Aza-β-Lactams via [2+2] Reactions of Ketenes with Azo Compounds". Available at:[Link]

  • Google Patents. "US20090197924A1 - 2-amino-2-phenyl-alkanol derivatives, their preparation and pharmaceutical compositions containing them".

Sources

Foundational

An In-Depth Technical Guide to the Chirality and Stereochemistry of 2-Amino-2-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Amino-2-phenylbutanoic acid, a non-proteinogenic amino acid, presents a fascinating case study in stereochemistry with significant implications f...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-phenylbutanoic acid, a non-proteinogenic amino acid, presents a fascinating case study in stereochemistry with significant implications for pharmacology and synthetic chemistry. Its single chiral center at the α-carbon gives rise to a pair of enantiomers, (R)- and (S)-2-amino-2-phenylbutanoic acid, each with potentially distinct biological activities. This guide provides a comprehensive technical overview of the synthesis, stereochemical properties, resolution, and characterization of these stereoisomers. We will delve into the causality behind experimental choices in both racemic and asymmetric synthesis, detail self-validating protocols for enantiomeric resolution and analysis, and explore the molecule's therapeutic potential.

Introduction: The Significance of Chirality in 2-Amino-2-phenylbutanoic Acid

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, often leads to one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even responsible for adverse effects. 2-Amino-2-phenylbutanoic acid, with its molecular formula C10H13NO2, possesses a chiral center at the carbon atom bonded to the amino group, the carboxyl group, the phenyl group, and an ethyl group.[1][2] This structural feature results in the existence of two enantiomers: (S)-2-amino-2-phenylbutanoic acid and (R)-2-amino-2-phenylbutanoic acid.

The biological significance of this chirality is underscored by research into related compounds. For instance, studies on phenibut (3-phenyl-4-aminobutyric acid) have shown that its pharmacological activity primarily resides in the (R)-enantiomer, which has a higher affinity for the GABAB receptor.[3] This highlights the critical importance of stereochemically pure compounds in drug discovery and development. For 2-amino-2-phenylbutanoic acid, its potential neuroprotective effects and influence on neurotransmitter systems, possibly through modulation of glutamate receptors, make the study of its individual enantiomers a compelling area of research.[4]

Stereochemistry of 2-Amino-2-phenylbutanoic Acid

The presence of a single stereocenter in 2-amino-2-phenylbutanoic acid simplifies its stereoisomerism to a pair of enantiomers.

Enantiomers

A molecule with n chirality centers can have up to 2n stereoisomers.[5] For 2-amino-2-phenylbutanoic acid, with one chiral center (n=1), there are 21 = 2 possible stereoisomers, which are enantiomers.

  • (S)-(+)-2-Amino-2-phenylbutanoic acid: The absolute configuration of the (+)-enantiomer has been determined to be S.[6]

  • (R)-(-)-2-Amino-2-phenylbutanoic acid: Consequently, the (-)-enantiomer possesses the R configuration.

These enantiomers have identical physical properties such as melting point and solubility in achiral solvents, but they rotate plane-polarized light in equal but opposite directions. Their biological activities, however, can differ significantly due to their distinct three-dimensional arrangements.

Synthesis of 2-Amino-2-phenylbutanoic Acid

The synthesis of 2-amino-2-phenylbutanoic acid can be approached through racemic or asymmetric methods. The choice of method depends on the desired outcome: a mixture of enantiomers for subsequent resolution or the direct production of a single enantiomer.

Racemic Synthesis

A common method for preparing racemic 2-amino-2-phenylbutanoic acid is the Strecker synthesis. This reaction involves the treatment of an aldehyde or ketone with ammonia and hydrogen cyanide, followed by hydrolysis of the resulting aminonitrile.

Asymmetric Synthesis

The direct synthesis of a single enantiomer, known as asymmetric synthesis, is often more efficient than resolving a racemic mixture.[7][8] Several strategies can be employed:

  • Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a reaction.[9] After the desired stereocenter is created, the auxiliary is removed.

  • Chiral Catalysts: Enantioselective catalysts, such as those based on transition metals with chiral ligands, can promote the formation of one enantiomer over the other.[8]

  • Enzymatic Transamination: Biocatalytic methods, such as the use of transaminases, can offer high enantioselectivity under mild reaction conditions.[10] For example, an aromatic transaminase could potentially convert a corresponding α-keto acid to the (S)-amino acid with high enantiomeric purity.[10]

Resolution of Enantiomers

When a racemic mixture is synthesized, the separation of the enantiomers is a crucial step for pharmacological studies. This process is known as chiral resolution.

Diastereomeric Salt Formation

One of the most established methods for resolving enantiomers is through the formation of diastereomeric salts. This involves reacting the racemic amino acid with a chiral resolving agent, which is typically a chiral acid or base. The resulting diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Chiral Chromatography

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Key Considerations for Chiral Chromatography:

  • Chiral Stationary Phase (CSP) Selection: For underivatized amino acids, macrocyclic glycopeptide-based CSPs are often a good starting point due to their multiple interaction sites.[11]

  • Mobile Phase Composition: The mobile phase, typically a mixture of an organic modifier and an aqueous buffer, is critical for achieving separation.[11][12] Its composition influences the ionization state of the analyte and the CSP.

  • Derivatization: While not always necessary, derivatizing the amino or carboxyl group can sometimes improve separation by enhancing interactions with the CSP.[11]

Experimental Protocol: Chiral HPLC Separation

This protocol provides a starting point for the analytical separation of 2-amino-2-phenylbutanoic acid enantiomers.

  • Column: Chiral stationary phase column (e.g., a macrocyclic glycopeptide-based column).

  • Mobile Phase: A mixture of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile). The pH and buffer concentration should be optimized.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Sample Preparation: Dissolve the racemic 2-amino-2-phenylbutanoic acid in the mobile phase at a concentration of approximately 1 mg/mL.

Rationale: The choice of a macrocyclic glycopeptide CSP is based on its ability to engage in multiple types of interactions (ionic, hydrogen bonding, hydrophobic) with the analyte, which is often necessary for resolving polar molecules like amino acids.[11] The mobile phase composition is adjusted to control the ionization states of both the analyte and the stationary phase, thereby fine-tuning the enantioselective interactions.

Characterization of Stereoisomers

Once the enantiomers are separated, their stereochemical purity and absolute configuration must be confirmed.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound. Enantiomers will rotate the light to an equal extent but in opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral molecule.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1H and 13C NMR spectra of enantiomers are identical in an achiral solvent, the use of a chiral solvating agent or a chiral lanthanide shift reagent can induce diastereomeric interactions, leading to distinguishable signals for each enantiomer.[13]

  • Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These techniques measure the differential absorption of left and right circularly polarized light and can be used to determine the absolute configuration of chiral molecules by comparing experimental spectra with theoretical calculations.

Data Presentation
Property(S)-(+)-2-Amino-2-phenylbutanoic acid(R)-(-)-2-Amino-2-phenylbutanoic acidRacemic 2-Amino-2-phenylbutanoic acid
Molecular Formula C10H13NO2[14]C10H13NO2[14]C10H13NO2[14]
Molecular Weight 179.22 g/mol [14]179.22 g/mol [14]179.22 g/mol [14]
Melting Point ------276-280 °C[15]
Specific Rotation [α] Positive (+)[6]Negative (-)
CAS Number ---33875-38-6[14]5438-07-3[15]

Note: Specific rotation values can vary with solvent and temperature. The melting point of the individual enantiomers is expected to be similar to the racemic mixture.

Potential Applications and Future Directions

The distinct biological activities of the enantiomers of 2-amino-2-phenylbutanoic acid make them interesting candidates for drug development. Research suggests potential applications in treating neurological disorders due to its possible interaction with glutamate receptors.[4] Furthermore, its structural similarity to proteinogenic amino acids allows for its incorporation into peptides, creating modified peptides with potentially enhanced stability or specific binding properties.[4]

Future research should focus on:

  • Developing more efficient and scalable asymmetric syntheses.

  • Elucidating the precise pharmacological mechanisms of each enantiomer.

  • Conducting in-vivo studies to evaluate their therapeutic potential and safety profiles.

Conclusion

The stereochemistry of 2-amino-2-phenylbutanoic acid is a critical determinant of its biological activity. A thorough understanding of its synthesis, resolution, and characterization is essential for researchers in medicinal chemistry and drug development. The methodologies outlined in this guide provide a framework for the stereoselective investigation of this and other chiral molecules, ultimately contributing to the development of safer and more effective therapeutics.

Visualization of Key Workflows

Asymmetric Synthesis via Chiral Auxiliary

Asymmetric_Synthesis Start Achiral Starting Material Reaction1 Attach Auxiliary Start->Reaction1 Auxiliary Chiral Auxiliary Auxiliary->Reaction1 Intermediate Chiral Intermediate Reaction1->Intermediate Reaction2 Diastereoselective Reaction Intermediate->Reaction2 Product_Aux Product with Auxiliary Reaction2->Product_Aux Reaction3 Remove Auxiliary Product_Aux->Reaction3 Recycle Recycle Auxiliary Product_Aux->Recycle End Enantiomerically Enriched Product Reaction3->End Recycle->Auxiliary

Caption: Workflow for asymmetric synthesis using a recyclable chiral auxiliary.

Enantiomeric Resolution by Diastereomeric Salt Formation

Resolution_Workflow cluster_0 Mixture cluster_1 Resolution cluster_2 Separated Diastereomers cluster_3 Final Products Racemic Racemic Mixture (R- and S-enantiomers) ResolvingAgent Add Chiral Resolving Agent (e.g., S-acid) Racemic->ResolvingAgent Diastereomers Formation of Diastereomeric Salts (R,S and S,S) ResolvingAgent->Diastereomers Separation Separation (e.g., Fractional Crystallization) Diastereomers->Separation Diastereomer1 Diastereomer 1 (e.g., R,S salt) Separation->Diastereomer1 Diastereomer2 Diastereomer 2 (e.g., S,S salt) Separation->Diastereomer2 Liberation1 Liberate Amino Acid Diastereomer1->Liberation1 Liberation2 Liberate Amino Acid Diastereomer2->Liberation2 Enantiomer1 Pure R-enantiomer Liberation1->Enantiomer1 Enantiomer2 Pure S-enantiomer Liberation2->Enantiomer2

Caption: Step-by-step process for resolving a racemic mixture.

References

  • Garbarino, J. A., Sierra, J., & Tapia, R. (1973). Stereochemical studies on aromatic α-alkyl-α-amino-acids. Part III. Absolute configuration of 2-amino-2-phenylbutyric acid. Journal of the Chemical Society, Perkin Transactions 1, 1866-1868. [Link]

  • Asymmetric synthesis of nonproteinogenic amino acids with L-amino acid transaminase: synthesis of (2S)-2-amino-4-oxo-4-phenylbutyric and (3E,2S)-2-amino-4-phenylbutenoic acids. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • 2-amino-2-phenylbutanoic acid - 5438-07-3. (2025, May 20). Chemicalbook. Retrieved March 11, 2026, from [Link]

  • 2-Amino-2-phenylbutanoic acid - Oakwood Chemical. (n.d.). Retrieved March 11, 2026, from [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). In [Book Title, if available]. Retrieved March 11, 2026, from [Link]

  • Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. PubMed, 31(1), 1-5. [Link]

  • 2-Amino-2-phenylbutanoic acid | C10H13NO2 | CID 89317 - PubChem. (n.d.). Retrieved March 11, 2026, from [Link]

  • Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated molecular structures. (n.d.). Chemical Communications (RSC Publishing). Retrieved March 11, 2026, from [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (2019, December 10). MDPI. Retrieved March 11, 2026, from [Link]

  • Synthesis of (S,S)-2-Amino-3-phenylbutyric Acid. (2006, April 19). Bulletin of the Chemical Society of Japan. Retrieved March 11, 2026, from [Link]

  • Diastereomers. (2024, July 29). Chemistry LibreTexts. Retrieved March 11, 2026, from [Link]

  • 2-AMINO-2-PHENYLBUTANOIC ACID | CAS - Matrix Fine Chemicals. (n.d.). Retrieved March 11, 2026, from [Link]

  • Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 11, 2026, from [Link]

  • Asymmetric Synthesis. (2022, June 5). YouTube. Retrieved March 11, 2026, from [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024, August 22). MDPI. Retrieved March 11, 2026, from [Link]

  • 2-Amino-2-phenylbutyric acid CAS NO.5438-07-3 - Watson International Ltd. (n.d.). Retrieved March 11, 2026, from [Link]

  • US4379941A - Resolution of racemic amino acids - Google Patents. (n.d.).
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022, February 9). MDPI. Retrieved March 11, 2026, from [Link]

Sources

Exploratory

Discovery and history of alpha-phenyl-alpha-aminobutyric acid

The Discovery, Synthesis, and Application of α -Phenyl- α -aminobutyric Acid: A Comprehensive Technical Guide Executive Summary & Historical Context Unlike naturally occurring amino acids, α -phenyl- α -aminobutyric acid...

Author: BenchChem Technical Support Team. Date: March 2026

The Discovery, Synthesis, and Application of α -Phenyl- α -aminobutyric Acid: A Comprehensive Technical Guide

Executive Summary & Historical Context

Unlike naturally occurring amino acids, α -phenyl- α -aminobutyric acid (systematically named 2-amino-2-phenylbutanoic acid, CAS 5438-07-3) is a synthetic, non-proteinogenic α -amino acid characterized by a sterically congested quaternary stereocenter[1]. Its discovery did not occur in a vacuum; rather, it emerged during the mid-20th-century boom in synthetic pharmacology, driven by the need for conformationally restricted scaffolds that could resist enzymatic degradation[2].

The compound gained immense industrial and historical significance in the late 1960s when it was identified as the critical precursor for Trimebutine , a multimodal spasmolytic agent utilized for the treatment of irritable bowel syndrome (IBS)[3]. By acting as a weak agonist on peripheral mu, kappa, and delta opioid receptors, and by modulating gastrointestinal motility via calcium and potassium channel inhibition, Trimebutine solidified the importance of its parent amino acid in commercial drug development[4],[5]. Beyond pharmaceuticals, this compound is now actively utilized in enzyme discovery, specifically in engineering novel biocatalysts capable of handling bulky, non-natural substrates[6].

Physicochemical Profile & Structural Significance

The presence of both a phenyl ring and an ethyl group at the α -carbon creates significant steric hindrance. As an Application Scientist, I emphasize that this quaternary center is the defining feature of the molecule: it dictates the kinetic barriers during its synthesis and provides the metabolic stability required for its downstream pharmaceutical derivatives.

Table 1: Quantitative Physicochemical Data
PropertyValueClinical / Synthetic Relevance
IUPAC Name 2-amino-2-phenylbutanoic acidDefines the quaternary α -carbon structure.
CAS Registry Number 5438-07-3Standard identifier for reagent sourcing[1].
Molecular Formula C10H13NO2-
Molecular Weight 179.22 g/mol Low molecular weight allows for downstream functionalization[1].
Melting Point 276-280 °C (dec.)High melting point indicates strong zwitterionic intermolecular forces[7].
Topological Polar Surface Area 63.3 ŲFavorable for blood-brain barrier permeability in derivatives[1].

Logical Workflows & Visualizations

To understand the utility of α -phenyl- α -aminobutyric acid (AEMB), we must map its synthetic journey from raw materials to active pharmaceutical ingredients (APIs).

SynthesisWorkflow A Propiophenone (Starting Material) B Strecker Synthesis (NaCN, NH4Cl) A->B C α-aminonitrile intermediate B->C D Hydrolysis (Acid/Base) C->D E α-phenyl-α-aminobutyric acid (AEMB) D->E F Reduction & Methylation (BH3-THF, CH2O/HCOOH) E->F G 2-(dimethylamino)-2-phenylbutan-1-ol F->G H Esterification (3,4,5-trimethoxybenzoyl chloride) G->H I Trimebutine (Active Pharmaceutical Ingredient) H->I

Fig 1. Step-by-step synthetic workflow from propiophenone to Trimebutine via AEMB.

AppLogic Core α-phenyl-α-aminobutyric acid (Core Scaffold) Pharma Pharmaceuticals Core->Pharma BioCat Biocatalysis Core->BioCat MatSci Material Science Core->MatSci Trimebutine Trimebutine (GI Spasmolytic) Opioid Receptor Agonist Pharma->Trimebutine Enzymes Enzyme Engineering Novel Biocatalysts BioCat->Enzymes Polymers Conformationally Restricted Polymers MatSci->Polymers

Fig 2. Downstream applications of AEMB in pharmacology, biocatalysis, and materials science.

Validated Experimental Protocols

The following protocols represent a self-validating system for the synthesis of α -phenyl- α -aminobutyric acid and its subsequent conversion into the pharmaceutical Trimebutine. Each step is designed with specific chemical causality to overcome the inherent steric hindrance of the target molecule[3],[8].

Protocol 1: Synthesis of α -Phenyl- α -aminobutyric Acid via Strecker Reaction

Objective: Construct the quaternary stereocenter from a ketone precursor.

  • Imine Formation & Cyanation: In a high-pressure 1L autoclave, combine propiophenone (1.0 eq, 100 g) with an excess of ammonium chloride and sodium cyanide (1.2 eq, 45 g) in a 40% aqueous methanolic solution[8].

  • Thermal Incubation: Seal the reactor and heat to 60°C for 24 hours.

    • Causality: The elevated temperature and pressure are strictly required to overcome the thermodynamic stability of the ketone and the steric hindrance of the ethyl/phenyl groups, forcing the nucleophilic attack of the small cyanide ion onto the intermediate ketimine.

  • Isolation of Aminonitrile: Cool the reaction mixture, extract with ethyl acetate (3 x 200 mL), and concentrate under reduced pressure to yield the crude α -amino- α -phenylbutyronitrile.

  • Hydrolysis: Reflux the crude aminonitrile in 6M HCl for 12 hours.

    • Causality: Strong acidic conditions and prolonged, vigorous heating are necessary to fully hydrolyze the sterically shielded nitrile group into a carboxylic acid.

  • Crystallization (Self-Validation): Adjust the pH of the aqueous layer to the compound's isoelectric point (approx. pH 5.5) using 2M NaOH. The precipitation of a white crystalline solid confirms the formation of the zwitterionic α -phenyl- α -aminobutyric acid. Filter and dry under vacuum.

Protocol 2: Conversion to Trimebutine Precursor (2-(dimethylamino)-2-phenylbutan-1-ol)

Objective: Reduce the carboxylic acid and alkylate the primary amine.

  • Chemoselective Reduction: Suspend α -phenyl- α -aminobutyric acid in anhydrous THF under an inert nitrogen atmosphere. Slowly add Borane-THF complex (BH₃·THF, 3.0 eq) at 0°C, then heat to 70°C for 48 hours[9].

    • Causality: BH₃ is highly electrophilic and selectively reduces the carboxylic acid to the corresponding alcohol (2-amino-2-phenylbutan-1-ol) without the harsh, potentially destructive conditions of Lithium Aluminum Hydride (LiAlH₄).

  • Quenching: Carefully quench the reaction with methanol to destroy excess borane, then concentrate in vacuo.

  • Eschweiler-Clarke Methylation: Dissolve the resulting amino alcohol in an excess of formic acid and add 37% aqueous formaldehyde (2.5 eq). Reflux for 8 hours.

    • Causality: This reductive amination selectively dimethylates the primary amine to a tertiary amine. Formic acid acts as a mild hydride donor, strictly preventing over-alkylation into an unusable quaternary ammonium salt.

  • Workup: Basify the mixture with NaOH to pH 10, extract with dichloromethane, and evaporate to yield pure 2-(dimethylamino)-2-phenylbutan-1-ol[5].

Protocol 3: Final Esterification to Trimebutine

Objective: Couple the amino alcohol with a bulky acyl chloride.

  • Acylation Setup: Dissolve 2-(dimethylamino)-2-phenylbutan-1-ol in anhydrous THF containing triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP)[5].

  • Addition: Slowly add 3,4,5-trimethoxybenzoyl chloride (1.1 eq) dropwise at 0°C.

    • Causality: DMAP acts as a highly efficient nucleophilic catalyst. It forms an activated acylpyridinium intermediate, which is crucial for accelerating the esterification of the sterically hindered tertiary alcohol. Triethylamine serves purely as an acid scavenger to neutralize the HCl byproduct.

  • Purification: Wash the organic layer with saturated NaHCO₃, dry over anhydrous MgSO₄, and recrystallize from ethanol to obtain pharmaceutical-grade Trimebutine[3].

Table 2: Comparative Yields of Synthetic Intermediates
Synthetic StepIntermediate ProductExpected Yield (%)Key Quality Control Metric
Strecker + Hydrolysis α -phenyl- α -aminobutyric acid65 - 72%Isoelectric precipitation (pH 5.5)
BH₃ Reduction2-amino-2-phenylbutan-1-ol80 - 85%Disappearance of C=O stretch in IR
Eschweiler-Clarke2-(dimethylamino)-2-phenylbutan-1-ol88 - 92%NMR: Singlet at ~2.3 ppm (N-CH3)
DMAP EsterificationTrimebutine (API)75 - 80%Melting point: 79°C[10]

(Note: Modern breakthrough methods also utilize concurrent esterification and N-methylation using dimethyl sulfate in alkaline conditions to streamline Protocols 2 and 3, achieving up to 88% efficiency in a single step[3]).

References

  • PubChem: 2-Amino-2-phenylbutyric acid | C10H13NO2 | CID 89317. National Center for Biotechnology Information. Available at:[Link]

  • Wikipedia: Trimebutine. Wikimedia Foundation. Available at:[Link]

  • Home Sunshine Pharma: 2-Amino-2-phenylbutanoic Acid CAS 5438-07-3. Available at: [Link]

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Foundational

The Expanding Alphabet: Biological Significance and Therapeutic Applications of Non-Proteinogenic Amino Acids

Executive Summary While the universal genetic code dictates the assembly of proteins using 20 canonical L-amino acids, nature and synthetic biology rely on a vastly expanded chemical repertoire. Non-proteinogenic amino a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While the universal genetic code dictates the assembly of proteins using 20 canonical L-amino acids, nature and synthetic biology rely on a vastly expanded chemical repertoire. Non-proteinogenic amino acids (NPAAs)—encompassing over 800 naturally occurring variants and thousands of synthetic derivatives—serve as critical metabolic intermediates, neurotransmitters, and evolutionary defense mechanisms[1][2]. In modern drug development, the strategic incorporation of NPAAs into peptide scaffolds circumvents the inherent proteolytic liabilities of canonical peptides, enabling the development of highly stable, potent, and bioavailable peptidomimetics[2][3].

As a Senior Application Scientist, I present this technical whitepaper to bridge the fundamental biology of NPAAs with actionable, field-proven methodologies for their incorporation into recombinant proteins via Genetic Code Expansion (GCE).

Endogenous Roles & Metabolic Causality

NPAAs are not merely synthetic curiosities; they are foundational to primary and secondary metabolism across all domains of life. Because they lack dedicated transfer RNAs (tRNAs) in the standard genetic code, they are synthesized via distinct biosynthetic pathways, often involving the modification of proteinogenic precursors or secondary metabolic cycles[4].

The Urea Cycle: A Self-Sustaining NPAA Engine

In mammalian physiology, the NPAAs ornithine and citrulline are indispensable intermediates in the urea cycle, facilitating the detoxification of ammonia[4]. The causality of their non-proteinogenic nature is evolutionary: if ornithine or citrulline were routinely incorporated into structural proteins, the continuous flux required for rapid ammonia clearance would be compromised by ribosomal sequestration. By remaining orthogonal to translation, these NPAAs maintain a highly dynamic, soluble intracellular pool.

G Arginine Arginine (Proteinogenic) Ornithine Ornithine (NPAA) Arginine->Ornithine Arginase (Urea release) Citrulline Citrulline (NPAA) Ornithine->Citrulline OTC (+ Carbamoyl Phosphate) ArgSucc Argininosuccinate Citrulline->ArgSucc ASS (+ Aspartate) ArgSucc->Arginine ASL (Fumarate release)

Metabolic causality: NPAAs ornithine and citrulline driving the mammalian urea cycle.

Beyond metabolism, NPAAs function as critical signaling molecules (e.g., γ -aminobutyric acid [GABA] in neurotransmission) and bacterial survival factors (e.g., D-alanine in peptidoglycan cell walls, which confers resistance to host proteases)[1][4].

NPAAs in Drug Discovery: Overcoming Proteolytic Liability

Native peptides are highly selective and potent, but their clinical utility is severely hampered by rapid renal clearance and degradation by endogenous exopeptidases and endopeptidases[2]. The integration of NPAAs—such as D-amino acids, β -amino acids, or sterically hindered derivatives (e.g., α -aminoisobutyric acid)—fundamentally alters the pharmacokinetic landscape of peptide therapeutics[3].

The Mechanistic Basis of Enhanced Stability

Proteases have evolved highly specific active site clefts that recognize the stereochemistry and side-chain geometry of canonical L-amino acids. Substituting an L-amino acid with a D-enantiomer or an N-methylated NPAA introduces severe steric clashes and stereocenter inversion, effectively abolishing the enzyme-substrate transition state[5].

This principle has led to the FDA approval of numerous NPAA-containing drugs, including the proteasome inhibitor Bortezomib and the cyclic peptide Zilucoplan[6][7]. The table below quantifies the dramatic pharmacokinetic improvements achieved through targeted NPAA substitution.

Table 1: Quantitative Impact of NPAA Substitution on Peptide Half-Life[6]
Native PeptideModified TherapeuticNPAA Modification(s)Native Half-LifeModified Half-LifeClinical Indication
GnRH TriptorelinD-Trp at position 6~5 minutes2.8 hoursProstate Cancer
Somatostatin LanreotideD-Nal¹, D-Trp⁴, amidated Thr⁸~3 minutes23–30 daysAcromegaly
GIP N-AcGIPN-acetyl-Tyr¹2–5 minutes>24 hoursDiabetes (Investigational)

Experimental Protocol: Genetic Code Expansion (GCE)

While solid-phase peptide synthesis (SPPS) is sufficient for short peptides, engineering NPAAs into large, complex biologics (e.g., Antibody-Drug Conjugates) requires Genetic Code Expansion (GCE) [8][9]. This technique hijacks the host's translation machinery using an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair.

The following is a self-validating, step-by-step protocol for incorporating p-Azido-L-phenylalanine (AzF)—a click-chemistry reactive NPAA—into a target protein in E. coli using amber codon (UAG) suppression[9][10].

Phase 1: System Design & Transformation

Causality Check: We utilize a two-plasmid system to uncouple the metabolic burden of the translation machinery from the expression of the target gene, allowing precise temporal control over induction.

  • Construct Preparation:

    • Plasmid 1 (pEvol): Contains the engineered Methanocaldococcus jannaschii TyrRS variant (AzRS) and its cognate tRNA CUA​ .

    • Plasmid 2 (pET): Contains the gene of interest with a site-directed UAG (amber) mutation at the desired incorporation site.

  • Co-Transformation: Transform chemically competent E. coli BL21(DE3) with both plasmids. Plate on LB agar containing dual selection markers (e.g., Chloramphenicol and Ampicillin).

Phase 2: Expression & Amber Suppression

Causality Check: The NPAA must be supplemented into the media before target induction. If the target is induced without sufficient intracellular AzF, the ribosome will stall at the UAG codon, leading to premature termination and truncated proteins.

  • Inoculation: Inoculate a single colony into 50 mL of 2xYT medium with antibiotics. Grow overnight at 37°C.

  • Scale-Up & Supplementation: Transfer the overnight culture into 1 L of 2xYT. Grow at 37°C until the OD 600​ reaches 0.5.

  • NPAA Addition: Add AzF to a final concentration of 1 mM. (Note: AzF is light-sensitive; wrap flasks in foil).

  • Dual Induction:

    • Add 0.02% L-arabinose to induce the pEvol plasmid (expressing the orthogonal AzRS and tRNA).

    • Incubate for 30 minutes to pre-load the tRNA with AzF.

    • Add 1 mM IPTG to induce the pET plasmid (expressing the target mRNA).

  • Expression: Shift the temperature to 25°C and express for 12–16 hours.

GCE Host Host Cell (E. coli) Plasmid1 pEvol Plasmid (Orthogonal aaRS + tRNA_CUA) Complex Charged Orthogonal tRNA (tRNA_CUA-NPAA) Plasmid1->Complex aaRS Expression Plasmid2 pET Plasmid (Target Gene with UAG) Ribosome Host Ribosome (Amber Suppression) Plasmid2->Ribosome mRNA (UAG) NPAA Exogenous NPAA (e.g., AzF) NPAA->Complex Aminoacylation Complex->Ribosome Decoding Product NPAA-Modified Protein Ribosome->Product Translation

Workflow of Genetic Code Expansion (GCE) via orthogonal amber suppression.

Analytical Validation: LC-MS/MS Protocol

To ensure the system is self-validating, we must prove that the orthogonal aaRS exclusively charged AzF and did not misincorporate a canonical amino acid (like Tyrosine) at the amber site.

  • Purification: Harvest cells, lyse via sonication, and purify the target protein using Ni-NTA immobilized metal affinity chromatography (IMAC).

  • Tryptic Digest: Denature the purified protein with 8M Urea, reduce with DTT, alkylate with Iodoacetamide, and digest overnight with sequencing-grade Trypsin.

  • LC-MS/MS Analysis:

    • Inject the digested peptides onto a C18 reverse-phase column coupled to a High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap).

    • Data Interpretation (Causality): Search the MS1 spectra for the specific peptide fragment containing the UAG site. The mass shift must correspond exactly to the residue mass of AzF ( Δ M = +188.08 Da minus H₂O) rather than Tyrosine ( Δ M = +163.06 Da minus H₂O).

    • Confirm the exact sequence localization by analyzing the b- and y-ion series in the MS2 fragmentation spectra.

By adhering to this rigorous pipeline of metabolic understanding, rational design, and analytical validation, researchers can leverage the vast chemical space of NPAAs to engineer next-generation therapeutics with unprecedented precision and stability.

References

  • Non-Proteinogenic Amino Acid β -N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. MDPI. Available at:

  • [1] Non-Protein Amino Acids: 7 Astonishing Benefits. Cultivator Phyto Lab. Available at:

  • [2] Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC - NIH. Available at:

  • [4] Non-proteinogenic amino acids. Wikipedia. Available at:

  • [6] Harnessing the Unconventional: A Technical Guide to the Applications of Non-Natural Amino Acids in Drug Discovery. Benchchem. Available at:

  • [3] Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - NIH. Available at:

  • [7] The Pharmaceutical Industry in 2023: An Analysis of FDA Drug Approvals from the Perspective of Molecules. MDPI. Available at:

  • [8] tRNA engineering strategies for genetic code expansion. Frontiers. Available at:

  • [9] Genetic Code Expansion. Addgene. Available at:

  • [10] Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. PMC - NIH. Available at:

  • [5] Methods to improve the metabolic stability of peptides. Creative Peptides. Available at:

Sources

Exploratory

Synthesis of 2-Amino-2-Phenylbutanoic Acid from Propiophenone: A Mechanistic and Methodological Guide

Executive Summary & Retrosynthetic Rationale The synthesis of sterically hindered α,α -disubstituted amino acids, such as 2-amino-2-phenylbutanoic acid (also known as α -ethyl- α -phenylglycine), presents unique thermody...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Rationale

The synthesis of sterically hindered α,α -disubstituted amino acids, such as 2-amino-2-phenylbutanoic acid (also known as α -ethyl- α -phenylglycine), presents unique thermodynamic and kinetic challenges in organic synthesis. Direct application of the Strecker amino acid synthesis to propiophenone is notoriously sluggish and low-yielding due to the steric bulk of the ethyl and phenyl moieties, which impedes the nucleophilic attack on the intermediate imine.

To bypass this kinetic bottleneck, the most robust and scalable pathway utilizes the Bucherer-Bergs multicomponent reaction followed by high-pressure alkaline hydrolysis. The Bucherer-Bergs reaction drives the equilibrium forward through the irreversible precipitation of a highly stable imidazolidinedione (hydantoin) ring system. This intermediate, 5-ethyl-5-phenylhydantoin, is subsequently subjected to vigorous alkaline conditions to cleave the ring, yielding the target amino acid.

Workflow A Propiophenone (Starting Material) B Bucherer-Bergs Reaction KCN, (NH4)2CO3, EtOH/H2O, 8h Reflux A->B C 5-Ethyl-5-phenylhydantoin (Stable Intermediate) B->C Cyclization (66-70% Yield) D Alkaline Hydrolysis NaOH, H2O, 160-180°C, 6-8h Pressure C->D E 2-Amino-2-phenylbutanoic acid (Target Molecule) D->E Ring Cleavage & Isoelectric Precipitation

Synthetic workflow from propiophenone to 2-amino-2-phenylbutanoic acid.

Phase I: Bucherer-Bergs Cyclization

Mechanistic Causality

The Bucherer-Bergs reaction relies on the in situ generation of ammonia and carbon dioxide from ammonium carbonate. Ammonia condenses with propiophenone to form an imine, which is rapidly attacked by the cyanide anion to form an α -aminonitrile. The dissolved carbon dioxide reacts with the amine to form a carbamic acid intermediate, which subsequently undergoes intramolecular cyclization with the nitrile carbon to form 5-ethyl-5-phenylhydantoin[1]. This cyclization acts as a thermodynamic sink, pulling the reaction to completion and bypassing the instability of the α -aminonitrile 1[1].

Mechanism N1 Propiophenone N2 Imine Intermediate N1->N2 + NH3 N3 α-Aminonitrile N2->N3 + HCN N4 N-Carbamoylamino Nitrile N3->N4 + CO2 N5 5-Ethyl-5- phenylhydantoin N4->N5 Cyclization

Bucherer-Bergs mechanistic pathway for hydantoin intermediate formation.

Step-by-Step Protocol

Note: This protocol utilizes highly toxic potassium cyanide (KCN). All operations must be conducted in a specialized fume hood with proper cyanide antidotes on hand.

  • Reagent Preparation: Dissolve 80 g (0.8 mol) of ammonium carbonate in 300 mL of deionized water. Separately, dissolve 28 g (0.4 mol) of potassium cyanide in 300 mL of ethanol 2[2].

  • Reaction Assembly: Combine both solutions in a 1000 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Add 26.8 g (0.2 mol) of propiophenone to the mixture.

  • Reflux: Heat the biphasic mixture under reflux (approx. 78 °C) with vigorous stirring for 8 hours. The system will gradually homogenize as the imine forms and reacts.

  • Crystallization (Self-Validation Checkpoint): Cool the resulting solution in an ice-salt bath (0 to -5 °C). The reaction is successful and self-validating when a dense white precipitate of the hydantoin forms, confirming that the cyclization has occurred and the solubility limit of the product has been breached.

  • Isolation: Filter the precipitate under vacuum, wash extensively with cold deionized water to remove residual cyanide and unreacted salts, and dry under vacuum. The expected yield is approximately 27.1 g (66%), with a melting point of 202 °C 2[2].

Phase II: High-Pressure Alkaline Hydrolysis

Mechanistic Causality

Hydantoins derived from ketones are exceptionally stable to acidic hydrolysis due to the steric shielding of the amide bonds by the α,α -disubstitution. Complete cleavage of the imidazolidine-2,4-dione ring requires harsh alkaline conditions (e.g., NaOH at 160–180 °C under autogenous pressure) to force the nucleophilic attack of the hydroxide ion on the carbonyl carbons, ultimately releasing ammonia and carbonate to yield the sodium salt of the target amino acid 3[3].

Step-by-Step Protocol
  • Reactor Charging: In a high-pressure autoclave reactor, combine 120 g (approx. 0.58 mol) of the wet 5-ethyl-5-phenylhydantoin intermediate, 120 g (3.0 mol) of solid sodium hydroxide, and 1000 g of deionized water 3[3]. Stir until the sodium hydroxide is fully dissolved.

  • Pressurized Heating: Seal the autoclave and slowly heat the mixture to 160–180 °C. Maintain this temperature and the resulting autogenous pressure for 6 to 8 hours.

  • Cooling and Venting: Allow the reactor to cool to room temperature. Carefully vent the reactor in a fume hood to release the generated ammonia gas.

  • Isoelectric Precipitation (Self-Validation Checkpoint): Transfer the highly alkaline material to a large flask. Slowly add 50% sulfuric acid dropwise under continuous stirring until the pH reaches exactly 5.5–6.0 (the isoelectric point of the amino acid)3[3]. The sudden, massive precipitation of a white solid at this precise pH range validates the successful formation of the zwitterionic 2-amino-2-phenylbutanoic acid.

  • Final Isolation: Extract or filter the precipitated filter cake, wash thoroughly with deionized water to remove sodium sulfate salts, and dry to constant weight.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric ratios, operational conditions, and expected outcomes for both phases of the synthesis.

PhaseReagent / MaterialFunctionMolar EquivalentsReaction TempReaction TimeExpected Yield
1. Bucherer-Bergs PropiophenoneStarting Material1.0 eq78 °C (Reflux)8 hoursN/A
Potassium Cyanide (KCN)Cyanide Source2.0 eq78 °C8 hoursN/A
Ammonium CarbonateNH3 / CO2 Source4.0 eq78 °C8 hoursN/A
5-Ethyl-5-phenylhydantoin Intermediate Product - 0 °C (Cooling) - 66 - 70%
2. Alkaline Hydrolysis 5-Ethyl-5-phenylhydantoinIntermediate1.0 eq160 - 180 °C6 - 8 hoursN/A
Sodium Hydroxide (NaOH)Hydrolysis Base~5.1 eq160 - 180 °C6 - 8 hoursN/A
Sulfuric Acid (50%)pH AdjustmentTitrated to pH 5.5Ambient-N/A
2-Amino-2-phenylbutanoic acid Final Product - Ambient - >85% (from hydantoin)

References

  • PrepChem. "Synthesis of 5-ethyl-5-phenyl-hydantoin." PrepChem.com.[Link]

  • Eureka | Patsnap. "Preparation method of 2-amino-2-phenylbutyric acid." Patsnap.[Link]

Sources

Foundational

Strecker synthesis for alpha,alpha-disubstituted amino acids limitations

Overcoming the Bottlenecks: A Technical Whitepaper on the Limitations of Strecker Synthesis for α,α -Disubstituted Amino Acids Executive Summary The Strecker synthesis remains one of the most fundamental multicomponent r...

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming the Bottlenecks: A Technical Whitepaper on the Limitations of Strecker Synthesis for α,α -Disubstituted Amino Acids

Executive Summary

The Strecker synthesis remains one of the most fundamental multicomponent reactions for the assembly of α -amino acids[1]. However, translating this classic methodology from aldehydes to ketones to synthesize α,α -disubstituted amino acids (AADAs) introduces severe thermodynamic, kinetic, and stereochemical bottlenecks[2]. AADAs are highly prized in drug development for their ability to restrict peptide backbone conformation and impart resistance to proteolytic degradation. This whitepaper dissects the mechanistic limitations of the ketimine-based Strecker reaction, explaining the causality behind the failure of standard protocols, and provides field-proven, self-validating methodologies to overcome these barriers.

The Thermodynamic Wall: Ketimine Formation

The first step of the Strecker synthesis is the condensation of a carbonyl compound with an amine. While aldimines form spontaneously and exothermically, ketimine formation is thermodynamically disfavored.

The Causality of Steric Hindrance: The sp2 hybridized carbonyl carbon of a ketone is flanked by two alkyl or aryl substituents. As the amine nucleophile approaches via the Bürgi-Dunitz trajectory, it encounters severe steric repulsion. Furthermore, the transition from an sp2 planar ketone to an sp3 tetrahedral hemiaminal intermediate induces significant B-strain (back-strain) between the alpha-substituents and the incoming amine. Consequently, the equilibrium heavily favors the starting materials. To drive this reaction, passive water removal (e.g., molecular sieves) is often insufficient; aggressive Lewis acidic water scavengers like Titanium(IV) ethoxide ( Ti(OEt)4​ ) are mandatory to force the equilibrium forward[2].

The Reversibility Conundrum: Retro-Strecker Cleavage

The defining limitation of the AADA Strecker synthesis is the reversibility of the cyanide addition.

The Causality of Equilibrium Shift: In aldimines, the addition of cyanide yields a highly stable α -aminonitrile. In ketimines, the resulting α,α -disubstituted aminonitrile is sterically congested. The thermodynamic drive to relieve this steric strain pushes the equilibrium backward, triggering a retro-Strecker cleavage that releases toxic hydrogen cyanide (HCN) and regenerates the ketimine. To bypass this, modern protocols avoid aqueous HCN. Instead, Trimethylsilyl cyanide (TMSCN) is utilized. TMSCN acts as a mechanistic trap: upon cyanide addition, the silyl group migrates to the amine, forming an N -TMS α -aminonitrile. This silylation is irreversible under anhydrous conditions, effectively shutting down the retro-Strecker pathway[3].

StreckerPathway Ketone Ketone + Amine (Sterically Hindered) Ketimine Ketimine Intermediate (Thermodynamically Unstable) Ketone->Ketimine Slow, Low Yield (Kinetic Bottleneck) Aminonitrile α,α-Disubstituted Aminonitrile (Prone to Retro-Strecker) Ketimine->Aminonitrile HCN/TMSCN (Reversible) AminoAcid α,α-Disubstituted Amino Acid (Target) Aminonitrile->AminoAcid Harsh Hydrolysis (Degradation Risk)

Fig 1: Thermodynamic and kinetic bottlenecks in the ketimine Strecker pathway.

The Enantioselectivity Barrier

Asymmetric Strecker synthesis for AADAs is notoriously difficult[4]. A chiral catalyst must differentiate between two alkyl/aryl groups on a ketimine (e.g., a methyl vs. an ethyl group), which possess highly similar steric and electronic profiles. This is geometrically much harder than differentiating an alkyl group from a small hydrogen atom in an aldimine.

Breakthroughs in this space rely on rigid transition-state organization. For example, chiral thiourea catalysts developed by Jacobsen and colleagues utilize dual hydrogen-bonding to lock the ketimine into a specific Z -conformation[3]. This rigid scaffold amplifies minor steric differences between the ketone substituents, allowing the catalyst to effectively block one prochiral face and direct the cyanide attack with high enantiomeric excess (ee)[3].

The Hydrolysis Bottleneck

Synthesizing the α,α -disubstituted aminonitrile is only half the battle; converting it to the carboxylic acid is often the most destructive step.

The Causality of Hydrolytic Resistance: The cyano carbon is completely shielded by the bulky alpha-substituents and the adjacent amine. Nucleophilic attack by water or hydroxide into the nitrile's π∗ anti-bonding orbital is physically blocked. Standard basic hydrolysis ( NaOH/H2​O ) fails entirely. The conversion requires extreme acidic conditions (e.g., 12 M HCl at >100 °C for 24-48 hours). These harsh conditions introduce severe risks:

  • Racemization: Prolonged heating in strong acid can cause reversible deprotonation or retro-Strecker pathways, eroding the carefully established enantiopurity.

  • Degradation: Sensitive functional groups on the side chains will not survive.

Validated Experimental Workflows

The following protocols form a self-validating system designed to bypass the aforementioned limitations.

Protocol 1: Asymmetric Cyanation of Acetophenone (Ketimine Formation & Trapping)

Purpose: To synthesize an enantioenriched α -methyl- α -phenylglycinonitrile while preventing retro-Strecker cleavage.

  • Imine Condensation: In a flame-dried Schlenk flask under argon, dissolve acetophenone (10 mmol) and benzylamine (11 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Water Scavenging: Add Ti(OEt)4​ (20 mmol) dropwise. Causality: Ti(OEt)4​ acts as both a Lewis acid to activate the ketone and an irreversible water scavenger, driving the unfavorable equilibrium forward. Stir at room temperature for 18 hours.

  • Validation Check 1: Monitor by 1H NMR (aliquot in CDCl3​ ). Ensure the disappearance of the ketone methyl singlet and the appearance of the ketimine methyl signal.

  • Catalytic Cyanation: Cool the reaction to -20 °C. Add the chiral Jacobsen thiourea catalyst (5 mol%)[3].

  • Irreversible Trapping: Add TMSCN (15 mmol) slowly. Causality: The low temperature maximizes the enantioselectivity of the dual H-bond catalyst, while TMSCN ensures the intermediate is trapped as the N -TMS derivative, preventing reversibility.

  • Workup: Quench with saturated aqueous NaHCO3​ . Filter through a Celite pad to remove titanium dioxide salts. Extract with DCM, dry over MgSO4​ , and purify via flash chromatography.

Protocol 2: Harsh Acidic Hydrolysis of the Aminonitrile

Purpose: To breach the steric shielding of the nitrile without inducing racemization.

  • Acidic Digestion: Transfer the purified aminonitrile (5 mmol) to a heavy-walled glass pressure tube. Add 15 mL of concentrated HCl (12 M).

  • Thermal Activation: Seal the tube tightly with a Teflon cap. Causality: A sealed tube is required because the reaction must be heated to 105 °C, which is above the boiling point of the azeotropic HCl mixture. The extreme acidity protonates the nitrile nitrogen, increasing the electrophilicity of the cyano carbon enough to overcome the steric shielding.

  • Validation Check 2: After 24 hours, cool to room temperature and analyze an aliquot via LC-MS. Look for the mass of the corresponding amino acid ( [M+H]+ ). If the intermediate amide is present, reseal and heat for an additional 12 hours.

  • Purification: Evaporate the acid under reduced pressure. Load the residue onto a Dowex 50W-X8 cation exchange resin column. Wash with deionized water until the eluent is neutral, then elute the pure α,α -disubstituted amino acid using 2 M aqueous NH3​ .

Workflow Step1 1. Ketimine Formation (Ti(OEt)4 cat.) Step2 2. Asymmetric Cyanation (Thiourea Cat.) Step1->Step2 Step3 3. Workup & Purification (Flash GC/LC) Step2->Step3 Step4 4. Acidic Hydrolysis (Conc. HCl, 105°C) Step3->Step4 Step5 5. Ion Exchange Chromatography (Dowex 50W) Step4->Step5

Fig 2: Step-by-step experimental workflow for AADA synthesis via asymmetric Strecker.

Quantitative Data Summaries

The following tables summarize the empirical limitations encountered when shifting from standard amino acids to AADAs.

Table 1: Comparative Reactivity: Aldehydes vs. Ketones in Strecker Synthesis

Carbonyl SubstrateSubstrate TypeTime to >95% ImineCyanation Yield (TMSCN)Max Achievable ee%
BenzaldehydeAldehyde (Unobstructed)< 1 hour (No Additives)98%>99%
AcetophenoneKetone (Mildly Hindered)18 hours (with Ti(OEt)4​ )85%85 - 92%
Di-tert-butyl ketoneKetone (Highly Hindered)> 72 hours (Incomplete)< 10% (Retro-Strecker)N/A

Table 2: Hydrolysis Conditions and Racemization Risks for α,α -Disubstituted Aminonitriles

Hydrolysis ConditionReagents & TempTime RequiredConversion YieldRacemization Risk
Basic (Standard)2M NaOH, H2​O , 80 °C> 7 days< 5%Low
Mild Acidic6M HCl, 60 °C48 hours20% (Stalls at Amide)Low
Harsh Acidic (Optimal)12M HCl, Sealed Tube, 105 °C24 - 48 hours88%Moderate (Requires strict temp control)

Conclusion & Future Perspectives

The synthesis of α,α -disubstituted amino acids via the Strecker reaction is constrained by the fundamental laws of thermodynamics and steric geometry. While the use of Lewis acidic water scavengers, rigid dual-hydrogen-bonding catalysts, and extreme hydrolytic conditions have provided a viable pathway, the methodology remains harsh. Future advancements in drug development will likely rely on biocatalytic approaches (e.g., engineered transaminases or nitrilases) or alternative umpolung amination strategies to bypass the hydrolytic bottleneck entirely.

References

  • Source: Organic Reactions (Shibasaki, M., Kanai, M., & Mita, T., 2008)
  • Source: Journal of the American Chemical Society (Vachal, P. & Jacobsen, E. N., 2002)
  • Petasis vs.
  • Source: Master Organic Chemistry (2018)

Sources

Exploratory

Structural Elucidation, Synthesis, and Pharmaceutical Applications of (2R)-2-amino-2-phenylbutanoic Acid

Executive Summary In the landscape of modern peptidomimetic design and small-molecule drug discovery, non-proteinogenic α-amino acids serve as critical chiral building blocks. (2R)-2-amino-2-phenylbutanoic acid is a high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptidomimetic design and small-molecule drug discovery, non-proteinogenic α-amino acids serve as critical chiral building blocks. (2R)-2-amino-2-phenylbutanoic acid is a highly specialized, fully substituted α-amino acid featuring a quaternary stereocenter. The unique spatial arrangement of its phenyl and ethyl side chains imparts severe conformational restrictions when incorporated into peptide backbones, shielding adjacent amide bonds from proteolytic degradation. This technical whitepaper provides an in-depth analysis of its physicochemical properties, establishes self-validating synthetic protocols, and explores its mechanistic role in advanced pharmacophore mapping.

Physicochemical Profiling & Structural Elucidation

The structural integrity of (2R)-2-amino-2-phenylbutanoic acid relies on its quaternary α-carbon, which binds an amino group, a carboxylate group, an ethyl group, and a phenyl ring. This dense steric environment dictates both its physical behavior and its chemical reactivity. The compound has a linear molecular formula of C10H13NO2 and a molecular weight of 179.22 g/mol [1].

Table 1: Physicochemical and Structural Parameters
ParameterSpecificationCausality / Significance
Chemical Name (2R)-2-amino-2-phenylbutanoic acidDefines the absolute (R) configuration at the alpha-carbon.
Linear Formula C10H13NO2[1]Indicates a non-proteinogenic structure with high carbon density.
Molecular Weight 179.22 g/mol [1]Optimal low-molecular-weight building block for Lipinski compliance.
CAS Registry Number 33875-38-6[1]Primary identifier for the free zwitterionic form.
Stereocenter Type Quaternary α-carbonImparts severe conformational restriction and resistance to racemization.

Synthetic Methodologies and Enantiomeric Resolution

Direct amination of a tertiary carbon is synthetically unviable due to extreme steric hindrance and the high probability of competitive elimination reactions. Consequently, the synthesis of (2R)-2-amino-2-phenylbutanoic acid requires indirect pathways, such as the Curtius rearrangement of prochiral precursors[2] or the rigorous acid hydrolysis of orthogonally protected chiral intermediates[3].

Protocol: Acid Hydrolysis of Chiral Carbamates

This protocol details the deprotection of (R)-methyl 2-(methoxycarbonylamino)-2-phenylbutanoate to yield the free amino acid[3].

Step 1: Solubilization and Activation

  • Action: Dissolve 1.0 eq of (R)-methyl 2-(methoxycarbonylamino)-2-phenylbutanoate (e.g., 146 mg) in 1,4-dioxane (8 mL). Add water (380 μL) and concentrated HCl (736 μL)[3].

  • Causality: Dioxane is selected over simpler alcohols because it is a polar aprotic solvent that remains chemically inert under highly acidic conditions at elevated temperatures, preventing competitive transesterification. The massive stoichiometric excess of HCl is required to protonate the sterically shielded methoxycarbonyl group, rendering it susceptible to nucleophilic attack by water.

Step 2: Thermal Cleavage

  • Action: Stir the reaction mixture continuously for 48 hours at 80 °C[3].

  • Causality: The quaternary nature of the α-carbon creates immense steric shielding around the carbamate and ester functionalities. Room-temperature hydrolysis will fail. Heating to 80 °C provides the thermodynamic push needed to overcome the activation energy barrier for cleavage. Because the stereocenter lacks an α-proton, the risk of acid-catalyzed enolization (and subsequent racemization) is entirely eliminated, allowing for these harsh conditions.

Step 3: Quenching and Phase Separation

  • Action: Pour the mixture into a 1:2 water:diethyl ether (Et2O) mixture at 0 °C. Separate the organic layer and wash the aqueous layer with additional Et2O[3].

  • Causality: Quenching at 0 °C halts side reactions. Unreacted starting materials and cleaved organic byproducts partition into the Et2O layer, while the highly polar, protonated amino acid remains exclusively in the aqueous phase.

Step 4: Self-Validating Isolation (Ion Exchange)

  • Action: Concentrate the aqueous layer, redissolve in 1 N HCl, and purify via ion-exchange chromatography (AG 50W-X8 resin). Elute with water until the eluate reaches pH 7, then elute the product with 10% NH4OH[3].

  • Self-Validation System: This step acts as an internal quality control mechanism. The strong cation exchange resin captures the protonated amino acid. Washing with water until pH 7 ensures all residual HCl and non-basic impurities are purged. The subsequent elution with NH4OH selectively releases the zwitterionic product. If the product elutes during the neutral water wash, it indicates incomplete deprotection (the intermediate is less basic), immediately flagging a failed reaction.

SynthesisWorkflow A Ethyl 2-cyano-2-phenylbutanoate (Prochiral Precursor) B Acyl Hydrazide (via Hydrazinolysis) A->B Hydrazine hydrate Overcomes steric hindrance C Acyl Azide (via Diazotization) B->C NaNO2, HCl, 0°C Prevents premature N2 loss D Isocyanate Intermediate (Curtius Rearrangement) C->D Heat in EtOH Drives N2 evolution E (2R)-2-amino-2-phenylbutanoic acid (Acid Hydrolysis & Resolution) D->E Conc. HCl, Reflux Generates quaternary center

Synthetic workflow for (2R)-2-amino-2-phenylbutanoic acid via Curtius rearrangement.

Applications in Drug Development

The integration of (2R)-2-amino-2-phenylbutanoic acid into pharmaceutical pipelines is primarily driven by its ability to act as a conformational lock.

In the development of antiviral therapeutics, specifically Hepatitis C Virus (HCV) inhibitors [4], the incorporation of this quaternary amino acid restricts the rotational degrees of freedom of the drug molecule. When the inhibitor enters the active site of the HCV protease, the pre-organized conformation drastically reduces the entropic penalty of binding. Furthermore, the steric bulk of the phenyl and ethyl groups physically blocks endogenous proteases from accessing adjacent amide bonds, exponentially increasing the half-life of the peptidomimetic in vivo.

DrugDesign Core (2R)-2-amino-2-phenylbutanoic acid (Chiral Building Block) Prop1 Quaternary Stereocenter (Steric Bulk) Core->Prop1 Prop2 (R)-Enantiomer (Spatial Orientation) Core->Prop2 App1 HCV Inhibitors (Enhanced Protease Binding) Prop1->App1 Locks bioactive conformation App2 Peptidomimetics (Proteolytic Resistance) Prop1->App2 Shields adjacent peptide bonds Prop2->App1 Ensures target specificity Prop2->App2 Mimics natural side chains

Pharmacological utility of (2R)-2-amino-2-phenylbutanoic acid in drug design.

References

  • Title : 2r amino hexanoic acid | Sigma-Aldrich: (2R)-2-AMINO-2-PHENYLBUTANOIC ACID Source : Sigma-Aldrich URL : 1

  • Title : Supporting Information - Wiley-VCH Source : Wiley-VCH URL : 3

  • Title : Ethyl 2-cyano-2-phenylbutanoate | 718-71-8 - Benchchem Source : Benchchem URL : 2

  • Title : EA018313B1 - Hepatitis c virus inhibitors - Google Patents Source : Google Patents URL : 4

Sources

Protocols & Analytical Methods

Method

Protocol for asymmetric synthesis of (2R)-2-amino-2-phenylbutanoic acid

Application Note: Enantioselective Synthesis of (2R)-2-Amino-2-phenylbutanoic Acid via Chiral Sulfinyl Imine Chemistry Introduction The synthesis of enantiopure α,α -disubstituted amino acids, such as (2R)-2-amino-2-phen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Synthesis of (2R)-2-Amino-2-phenylbutanoic Acid via Chiral Sulfinyl Imine Chemistry

Introduction

The synthesis of enantiopure α,α -disubstituted amino acids, such as (2R)-2-amino-2-phenylbutanoic acid, is a critical objective in pharmaceutical chemistry. These unnatural amino acids introduce severe conformational constraints into peptide backbones and exhibit high resistance to enzymatic degradation, making them invaluable for the bioreductive preparation of ACE inhibitors and other cardiovascular therapeutics ()[1]. While industrial-scale syntheses often rely on the harsh hydrolysis of chiral hydantoins (e.g., (5R)-5-ethyl-5-phenylimidazolidine-2,4-dione) in an autoclave at 130 °C ()[2], laboratory-scale drug development requires highly predictable, stereocontrolled methodologies.

This application note details a robust, self-validating protocol for the asymmetric synthesis of (2R)-2-amino-2-phenylbutanoic acid using the Ellman auxiliary ((R)-tert-butanesulfinamide) (). This approach guarantees high enantiomeric excess (>99% ee) and is fully compatible with modern ultra-high-performance liquid chromatography (UHPLC) enantioselective analysis ()[3].

Mechanistic Rationale & Causality

The protocol is divided into three critical phases, each designed with specific chemical causality to ensure high yield and stereocontrol:

  • Lewis Acid-Mediated Condensation : Propiophenone is notoriously less reactive than aldehydes due to steric hindrance and electronic deactivation. Titanium(IV) ethoxide ( Ti(OEt)4​ ) is employed because it acts dually as a mild Lewis acid to activate the ketone and as a highly effective water scavenger. This drives the equilibrium toward the ketimine without promoting unwanted enolization or aldol side reactions.

  • Diastereoselective Cyanation : The use of diethylaluminum cyanide ( Et2​AlCN ) is the linchpin of stereocontrol. The aluminum center coordinates to the sulfinyl oxygen, locking the molecule into a rigid six-membered cyclic transition state. The bulky tert-butyl group shields one face of the imine, forcing the intramolecular delivery of the cyanide nucleophile exclusively to the Si-face, thereby establishing the (2R) stereocenter with a diastereomeric ratio (dr) exceeding 95:5.

  • Global Hydrolysis : Refluxing the resulting aminonitrile in 6M HCl serves a dual purpose. It hydrolyzes the robust nitrile group to a carboxylic acid and simultaneously cleaves the N-S bond of the sulfinamide auxiliary, yielding the free amino acid hydrochloride salt in a single, highly efficient step.

Visualization of Workflows and Mechanisms

ExperimentalWorkflow A Starting Materials Propiophenone + (R)-tert-Butanesulfinamide B Step 1: Condensation Reagent: Ti(OEt)4 Solvent: THF, 70 °C A->B C Intermediate 1 (R,E)-N-(1-phenylpropylidene)-tert-butanesulfinamide B->C D Step 2: Asymmetric Cyanation Reagent: Et2AlCN Solvent: THF, -78 °C to rt C->D E Intermediate 2 (Rs, 2R)-2-amino-2-phenylbutanenitrile derivative D->E F Step 3: Global Hydrolysis Reagent: 6M HCl (aq) Conditions: Reflux, 24 h E->F G Final Product (2R)-2-Amino-2-phenylbutanoic acid (>99% ee) F->G

Figure 1: Step-by-step workflow for the asymmetric synthesis of (2R)-2-amino-2-phenylbutanoic acid.

Stereocontrol Al Et2AlCN Coordination Conf Six-Membered Transition State Al->Conf Locks conformation Face Si-Face Attack by Cyanide Conf->Face Steric shielding by t-Bu Stereo (2R)-Stereocenter Formation Face->Stereo High dr (>95:5)

Figure 2: Mechanistic causality of stereocontrol during the asymmetric cyanation step.

Quantitative Data Summary

Synthesis PhaseChemical TransformationKey ReagentsYield (%)Stereoselectivity
Phase 1 Ketone Sulfinyl Imine Ti(OEt)4​ , THF85 - 90%E-isomer predominates
Phase 2 Imine Aminonitrile Et2​AlCN , THF92 - 95%> 95:5 dr
Phase 3 Aminonitrile Amino Acid6M HCl (aq), Reflux80 - 85%> 99% ee

Detailed Experimental Protocol

Safety Note: Et2​AlCN is highly reactive and releases toxic HCN gas upon contact with moisture. All operations involving this reagent must be conducted in a well-ventilated fume hood using rigorous Schlenk techniques.

Phase 1: Synthesis of (R,E)-N-(1-phenylpropylidene)-2-methylpropane-2-sulfinamide
  • Setup : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Reaction : Add propiophenone (10.0 mmol, 1.34 g) and (R)-(+)-tert-butanesulfinamide (11.0 mmol, 1.33 g) to the flask. Dissolve in anhydrous THF (20 mL).

  • Activation : Syringe in Titanium(IV) ethoxide (20.0 mmol, 4.56 g) in one portion.

  • Heating : Heat the mixture to 70 °C and stir for 24 hours.

  • In-Process Check : Monitor by TLC (Hexanes/EtOAc 8:2). The ketone ( Rf​≈0.6 ) should disappear, replaced by a lower-running imine spot ( Rf​≈0.4 ).

  • Workup : Cool to room temperature. Pour the mixture into a rapidly stirring solution of brine (20 mL). A dense white precipitate of TiO2​ will form immediately (causality: quenching the titanium complex and trapping water). Filter the suspension through a pad of Celite, washing thoroughly with EtOAc (3 × 50 mL).

  • Isolation : Separate the organic layer, dry over MgSO4​ , and concentrate under reduced pressure. Purify via flash chromatography to yield the pure ketimine.

Phase 2: Asymmetric Cyanation
  • Setup : In a flame-dried 100 mL Schlenk flask, dissolve the ketimine (8.0 mmol) in anhydrous THF (30 mL) under argon.

  • Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.

  • Cyanation : Dropwise, add a 1.0 M solution of Et2​AlCN in toluene (12.0 mmol, 12.0 mL) over 15 minutes.

  • Reaction : Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature overnight (ca. 12 hours).

  • In-Process Check : FTIR analysis of an aliquot should show the disappearance of the C=N stretch ( ∼1615 cm−1 ) and the appearance of a weak C N stretch ( ∼2230 cm−1 ).

  • Workup : Cool the flask to 0 °C and carefully quench by the dropwise addition of saturated aqueous NH4​Cl (10 mL). Caution: Vigorous gas evolution. Extract with EtOAc (3 × 30 mL), dry over Na2​SO4​ , and concentrate. The crude aminonitrile is typically >95:5 dr and can be used directly in the next step.

Phase 3: Global Hydrolysis to (2R)-2-Amino-2-phenylbutanoic Acid
  • Reaction : Transfer the crude aminonitrile (approx. 7.5 mmol) to a heavy-walled pressure flask. Add 6M HCl (aq) (40 mL).

  • Heating : Seal the flask and heat to a vigorous reflux (110 °C) for 24 hours.

  • In-Process Check : LC-MS analysis should confirm the complete disappearance of the aminonitrile mass and the presence of the free amino acid ( [M+H]+=180.1 ).

  • Purification : Cool to room temperature. Wash the aqueous layer with diethyl ether (2 × 20 mL) to remove the cleaved tert-butyl byproducts and unreacted ketone traces.

  • Isolation : Lyophilize the aqueous layer to yield (2R)-2-amino-2-phenylbutanoic acid as its hydrochloride salt. To obtain the zwitterion, dissolve the salt in minimal ethanol and add propylene oxide until precipitation occurs, or pass through a strongly acidic cation-exchange resin (e.g., Dowex 50WX8), eluting with 1M aqueous ammonia.

Analytical Validation

The absolute configuration and enantiomeric purity of the final product should be validated using chiral core-shell tandem column UHPLC coupled with Ion Mobility-Mass Spectrometry (IM-MS), which allows for baseline separation of amino acid enantiomers in under three minutes ()[3]. The specific rotation can also be compared against literature values for the (2R) enantiomer to verify the stereochemical outcome.

References

  • Title : Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Source : Analytical Chemistry (ACS Publications) URL :[Link]

  • Title : Asymmetric Synthesis of α,α -Disubstituted Amino Acids by the Diastereoselective Cyanation of Chiral N-tert-Butanesulfinyl Imines Source : Journal of the American Chemical Society URL :[Link]

Sources

Application

The Versatile Chiral Synthon: Applications of (2R)-2-Amino-2-phenylbutanoic Acid in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the demand for structurally novel and stereochemically defined molecular entities has never been greater. Non-proteinogenic amino acids, in particular, have emerged as inv...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the demand for structurally novel and stereochemically defined molecular entities has never been greater. Non-proteinogenic amino acids, in particular, have emerged as invaluable chiral building blocks for the synthesis of complex therapeutic agents. Among these, (2R)-2-amino-2-phenylbutanoic acid, a non-natural α,α-disubstituted amino acid, offers a unique structural motif that has found compelling applications in the development of novel therapeutics, particularly in the realm of neuroscience. This technical guide provides an in-depth exploration of the utility of (2R)-2-amino-2-phenylbutanoic acid, complete with detailed application notes and protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of a Chiral Scaffold

(2R)-2-amino-2-phenylbutanoic acid, with its stereodefined quaternary α-carbon, presents a rigid and sterically hindered scaffold. This inherent structural constraint is a key attribute in medicinal chemistry, as it can impart several desirable properties to a drug candidate, including:

  • Enhanced Metabolic Stability: The quaternary center can shield adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of peptide-based drugs.

  • Conformational Rigidity: The restricted bond rotation around the α-carbon can lock a molecule into a specific, biologically active conformation, leading to higher potency and selectivity for its target.

  • Novel Chemical Space: As a non-natural amino acid, its incorporation into lead compounds allows for the exploration of novel chemical space, potentially leading to the discovery of first-in-class therapeutics with unique mechanisms of action.

This guide will delve into the practical applications of this versatile building block, from its role in modulating key central nervous system (CNS) targets to its utility as a chiral auxiliary in asymmetric synthesis.

Modulating the Glutamatergic System: A New Frontier in Neurotherapeutics

A significant body of research has highlighted the potential of phenylglycine derivatives in modulating the activity of glutamate receptors, which are pivotal in mediating excitatory synaptic transmission in the CNS. Dysregulation of the glutamatergic system is implicated in a host of neurological and psychiatric disorders, making it a prime target for therapeutic intervention.

Targeting Metabotropic Glutamate Receptors (mGluRs)

Derivatives of 2-amino-2-phenylbutanoic acid have been investigated as antagonists for metabotropic glutamate receptors (mGluRs).[1][2] These G-protein coupled receptors play a crucial role in modulating synaptic plasticity and neuronal excitability.

One study on a series of phenylglycine derivatives demonstrated that (RS)-α-ethyl-4-carboxyphenylglycine, a close analog of our topic compound, was an active antagonist at mGluRs linked to phosphoinositide hydrolysis, with a Kp value of 0.367 +/- 0.2 mM.[1] Furthermore, (RS)-alpha-methyl-3-carboxymethylphenylglycine showed potent antagonism of L-AP4 and L-CCG-1 at adenylyl cyclase-coupled mGluRs, with IC50 values of approximately 1 µM and 0.4 µM, respectively.[1][2]

This suggests that the α-ethyl group of 2-amino-2-phenylbutanoic acid can be a key determinant of activity and selectivity at different mGluR subtypes. The exploration of derivatives of (2R)-2-amino-2-phenylbutanoic acid therefore represents a promising avenue for the development of novel CNS therapeutics for conditions such as epilepsy, anxiety, and chronic pain.

Diagram 1: General Workflow for Screening Phenylglycine Derivatives at mGluRs

mGluR_Screening_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Assays cluster_analysis Data Analysis Start (2R)-2-amino-2-phenylbutanoic acid Derivatization Derivatization (e.g., N-acylation, esterification) Start->Derivatization Library Library of Analogs Derivatization->Library PI_Assay Phosphoinositide Hydrolysis Assay (e.g., [3H]-IP1 accumulation) Library->PI_Assay cAMP_Assay cAMP Accumulation Assay (e.g., Forskolin-stimulated) Library->cAMP_Assay SAR Structure-Activity Relationship (SAR) Analysis PI_Assay->SAR cAMP_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Start Iterative Design

Caption: A generalized workflow for the synthesis and screening of (2R)-2-amino-2-phenylbutanoic acid derivatives targeting mGluRs.

As a Chiral Building Block in Peptide Synthesis

The incorporation of (2R)-2-amino-2-phenylbutanoic acid into peptide chains is a powerful strategy for developing novel peptide-based therapeutics with improved pharmacological profiles. Its unique structure can induce specific secondary structures and enhance resistance to proteolysis.

Protocol for Peptide Coupling with Minimized Racemization

A primary challenge when incorporating α,α-disubstituted amino acids, particularly those with an aromatic substituent like phenylglycine derivatives, is the risk of epimerization at the α-carbon during peptide coupling. The choice of coupling reagents and conditions is therefore critical to maintain the stereochemical integrity of the final peptide.

Table 1: Physicochemical Properties of (2R)-2-amino-2-phenylbutanoic acid

PropertyValueReference
CAS Number 33875-38-6[3]
Molecular Formula C10H13NO2[3]
Molecular Weight 179.22 g/mol [3][4]
Melting Point 276-280 °C (dec.)[5]

Protocol: Solid-Phase Peptide Synthesis (SPPS) using (2R)-2-amino-2-phenylbutanoic acid

This protocol outlines the manual solid-phase synthesis of a peptide incorporating (2R)-2-amino-2-phenylbutanoic acid using Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected (2R)-2-amino-2-phenylbutanoic acid

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-(2R)-2-amino-2-phenylbutanoic acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Causality: The use of HBTU/HOBt is a well-established and efficient coupling method. The extended coupling time is recommended for the sterically hindered (2R)-2-amino-2-phenylbutanoic acid to ensure complete reaction.

  • Washing: Drain the coupling solution and wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (a yellow/colorless result indicates a complete reaction). If the test is positive (blue), repeat the coupling step.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Derivatization for Structure-Activity Relationship (SAR) Studies

The ability to systematically modify the structure of (2R)-2-amino-2-phenylbutanoic acid is crucial for elucidating structure-activity relationships and optimizing lead compounds. The amino and carboxylic acid functional groups provide convenient handles for a wide range of chemical transformations.

N-Acylation Protocol

Acylation of the primary amine allows for the introduction of various substituents to probe their effect on biological activity.

Protocol: N-Acylation of (2R)-2-amino-2-phenylbutanoic acid

Materials:

  • (2R)-2-amino-2-phenylbutanoic acid

  • Acid chloride or anhydride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend (2R)-2-amino-2-phenylbutanoic acid (1.0 eq.) in anhydrous DCM.

  • Add triethylamine (2.5 eq.) and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride or anhydride (1.1 eq.) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Diagram 2: Derivatization Pathways of (2R)-2-amino-2-phenylbutanoic acid

Derivatization_Pathways cluster_N_Terminus N-Terminus Modification cluster_C_Terminus C-Terminus Modification Start (2R)-2-amino-2-phenylbutanoic acid Acylation N-Acylation (R-COCl, base) Start->Acylation Alkylation N-Alkylation (R-X, base) Start->Alkylation Sulfonylation N-Sulfonylation (R-SO2Cl, base) Start->Sulfonylation Esterification Esterification (R-OH, acid catalyst) Start->Esterification Amidation Amide Formation (R-NH2, coupling agent) Start->Amidation Reduction Reduction to Amino Alcohol (e.g., LiAlH4) Start->Reduction

Caption: Key derivatization pathways for SAR studies starting from (2R)-2-amino-2-phenylbutanoic acid.

Future Outlook and Unexplored Potential

While the utility of (2R)-2-amino-2-phenylbutanoic acid in the context of neuropeptides and CNS targets is becoming increasingly apparent, there remain vast, underexplored avenues for its application. Its potential as a chiral auxiliary in asymmetric synthesis, for instance, warrants further investigation. The steric bulk of the phenyl and ethyl groups could provide excellent stereocontrol in reactions such as aldol additions or Diels-Alder reactions.

Furthermore, the incorporation of this amino acid into novel classes of molecules, such as macrocycles and constrained peptides, could lead to the development of potent and selective inhibitors of challenging drug targets, including protein-protein interactions.

As our understanding of the structural requirements for targeting complex diseases continues to evolve, the strategic application of unique chiral building blocks like (2R)-2-amino-2-phenylbutanoic acid will undoubtedly play a pivotal role in the future of drug discovery.

References

  • Jane, D. E., et al. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British Journal of Pharmacology, 115(8), 1439–1447. [Link]

  • Jane, D. E., et al. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). PubMed, 8564244. [Link]

  • PubChem. (n.d.). 2-Amino-2-phenylbutyric acid. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2-Amino-2-phenylbutanoic acid. Retrieved from [Link]

Sources

Method

(2R)-2-Amino-2-phenylbutanoic Acid: A Versatile Chiral Building Block in Modern Synthesis

Introduction: The Significance of Chiral Non-Proteinogenic Amino Acids In the landscape of contemporary drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Non-Proteinogenic Amino Acids

In the landscape of contemporary drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with different enantiomers often exhibiting vastly different pharmacological or toxicological profiles. Non-proteinogenic α-amino acids, which are not found in the canonical set of 20 protein-building amino acids, represent a crucial class of chiral building blocks.[1] Their incorporation into peptides can induce specific secondary structures and enhance resistance to enzymatic degradation.[2] Furthermore, their unique stereochemistry makes them invaluable starting materials and auxiliaries in asymmetric synthesis, enabling the construction of complex molecular architectures with high stereocontrol.[3]

(2R)-2-amino-2-phenylbutanoic acid, a non-proteinogenic amino acid featuring a quaternary stereocenter, is a prime example of such a versatile chiral building block. Its rigid structure, conferred by the phenyl and ethyl groups at the α-carbon, makes it a powerful tool for inducing chirality in subsequent synthetic transformations. This guide provides a comprehensive overview of the synthesis, applications, and key experimental protocols related to (2R)-2-amino-2-phenylbutanoic acid, designed for researchers and professionals in organic synthesis and drug development.

Physicochemical Properties and Spectral Data

A thorough understanding of the physical and chemical properties of (2R)-2-amino-2-phenylbutanoic acid is essential for its effective use.

PropertyValueSource
CAS Number 33875-38-6[1]
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Appearance White to off-white powder[4][5]
Melting Point 276-280 °C (decomposes)[5]

¹H NMR (MeOD): δ (ppm) = 1.06 (3H, t, J=7.34 Hz, CH₃-CH₂), 2.30-2.38 (2H, m, CH₂-CH₃), 7.33-7.46 (3H, m, Hₐᵣₒₘ), 7.55-7.59 (2H, m, Hₐᵣₒₘ).[1]

Enantioselective Synthesis of (2R)-2-Amino-2-phenylbutanoic Acid

The reliable and scalable synthesis of (2R)-2-amino-2-phenylbutanoic acid in high enantiomeric purity is the cornerstone of its utility. A well-established method involves the diastereoselective Strecker synthesis or the hydrolysis of a chiral hydantoin derivative. The following protocol details the synthesis from (5R)-5-ethyl-5-phenylimidazolidine-2,4-dione.

synthesis_workflow start (5R)-5-ethyl-5-phenylimidazolidine-2,4-dione step1 Hydrolysis (NaOH, H₂O, 130°C) start->step1 intermediate Sodium (2R)-2-amino-2-phenylbutanoate step1->intermediate step2 Acidification & Neutralization (1. HCl, 2. NaOH) intermediate->step2 product (2R)-2-amino-2-phenylbutanoic acid step2->product

Caption: Synthetic workflow for (2R)-2-amino-2-phenylbutanoic acid.

Protocol: Synthesis from (5R)-5-ethyl-5-phenylimidazolidine-2,4-dione

This protocol is adapted from established procedures and provides a reliable route to the target compound.[1]

Materials:

  • (5R)-5-ethyl-5-phenylimidazolidine-2,4-dione

  • Sodium hydroxide (NaOH)

  • Deionized water

  • 12 M Hydrochloric acid (HCl)

  • 5 M Sodium hydroxide solution

  • Ethyl acetate

  • Autoclave or a sealed reaction vessel capable of withstanding high pressure and temperature

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a suitable autoclave, dissolve sodium hydroxide (17.12 g, 0.428 mol) in deionized water (74 mL). With stirring, add (5R)-5-ethyl-5-phenylimidazolidine-2,4-dione (20.0 g, 0.0979 mol) in portions.

  • Hydrolysis: Seal the autoclave and heat the reaction mixture to 130 °C with continuous stirring for 48 hours.

  • Initial Work-up: Cool the reaction mixture to room temperature. A white precipitate may form. Adjust the pH of the mixture to 7 using a suitable acid. Wash the precipitate with ethyl acetate.

  • Acidification: Dilute the mixture with 300 mL of deionized water and cool to 0 °C in an ice bath. While maintaining the temperature at 0 °C, slowly add 12 M HCl (approx. 50.0 mL) until the pH reaches 1. The precipitate should completely dissolve.

  • Precipitation: While still at 0 °C, adjust the pH to 7 by the slow addition of a 5 M NaOH solution (approx. 20 mL). A white precipitate of (2R)-2-amino-2-phenylbutanoic acid will form.

  • Isolation and Drying: Filter the white precipitate and wash it thoroughly with cold deionized water (150 mL). Dry the solid under vacuum at 40 °C to a constant weight.

Expected Yield: Approximately 22.8 g of a white solid.

Application in Pharmaceutical Synthesis: The Case of Trimebutine

A key application of α-amino acids is in the synthesis of active pharmaceutical ingredients (APIs). While many syntheses may start with racemic materials followed by resolution, the use of an enantiomerically pure starting material is a more efficient and modern approach. A patent for the synthesis of trimebutine, a non-competitive spasmolytic agent, outlines a process starting from 2-amino-2-phenylbutyric acid.[6] By adapting this synthesis to use the enantiomerically pure (2R)-2-amino-2-phenylbutanoic acid, one could, in principle, access a specific enantiomer of a trimebutine precursor, which is of significant interest in modern drug development where single-enantiomer drugs are preferred.

The initial steps of the patented synthesis involve the simultaneous esterification and N,N-dimethylation of 2-amino-2-phenylbutyric acid.[6]

Caption: Proposed synthetic route to a trimebutine precursor.

Protocol: Synthesis of (2R)-2-(dimethylamino)-2-phenylbutanol

This protocol is a conceptual adaptation for the enantiomerically pure starting material, based on the process described in the patent for the racemate.[6]

Materials:

  • (2R)-2-amino-2-phenylbutanoic acid

  • Sodium hydroxide

  • Toluene

  • Dimethyl sulfate

  • Sodium borohydride

  • A suitable Lewis acid (as described in the patent)

  • Appropriate organic solvents for reaction and extraction

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Salt Formation: Prepare the sodium salt of (2R)-2-amino-2-phenylbutanoic acid by reacting it with a stoichiometric amount of sodium hydroxide in an aqueous solution and then removing the water under reduced pressure.

  • Esterification and N,N-dimethylation: Suspend the sodium salt in toluene and heat to reflux. Add dimethyl sulfate dropwise and maintain reflux for 2 hours. After cooling, quench the reaction with water and separate the organic layer. Remove the toluene under reduced pressure and purify the resulting methyl (2R)-2-(dimethylamino)-2-phenylbutanoate by vacuum distillation.

  • Reduction: In a separate reaction vessel under an inert atmosphere, dissolve the methyl (2R)-2-(dimethylamino)-2-phenylbutanoate in a suitable organic solvent. Add a Lewis acid, followed by the portion-wise addition of sodium borohydride. Heat the reaction mixture to drive the reduction to completion.

  • Work-up and Isolation: After cooling, carefully quench the reaction and remove the organic solvent. The resulting (2R)-2-(dimethylamino)-2-phenylbutanol can then be purified by standard techniques such as crystallization or chromatography.

This chiral alcohol is a valuable intermediate that can be further elaborated to form the final API. The use of the (2R)-enantiomer from the start ensures that the stereocenter is set, avoiding a costly and potentially difficult resolution step later in the synthesis.

(2R)-2-Amino-2-phenylbutanoic Acid as a Chiral Auxiliary

Chiral auxiliaries are powerful tools in asymmetric synthesis.[7] They are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct a chemical reaction to occur with high diastereoselectivity. After the reaction, the auxiliary can be removed and ideally recovered for reuse. While specific literature examples detailing the use of (2R)-2-amino-2-phenylbutanoic acid as a chiral auxiliary are not abundant, its structural similarity to other chiral amino acids suggests its potential in this role, for instance, in the diastereoselective alkylation of enolates.

chiral_auxiliary_concept cluster_1 Attachment of Chiral Auxiliary cluster_2 Diastereoselective Reaction cluster_3 Cleavage and Recovery Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid) Chiral_Substrate Chiral Substrate Prochiral_Substrate->Chiral_Substrate Amide Formation Chiral_Auxiliary (2R)-2-amino-2-phenylbutanoic acid derivative Chiral_Auxiliary->Chiral_Substrate Diastereoselective_Reaction Diastereoselective Reaction (e.g., Enolate Alkylation) Chiral_Substrate->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: Conceptual workflow for using (2R)-2-amino-2-phenylbutanoic acid as a chiral auxiliary.

Quality Control: Determination of Enantiomeric Purity

The enantiomeric purity of (2R)-2-amino-2-phenylbutanoic acid is critical for its successful application. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (e.e.).[8]

Protocol: Chiral HPLC Method Development Guide

Instrumentation:

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., a polysaccharide-based column such as Chiralcel® OD-H or Chiralpak® AD-H, or a macrocyclic glycopeptide-based column such as Astec CHIROBIOTIC® T)[3][9]

Mobile Phase Considerations:

  • Normal Phase: A mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol is typically used for polysaccharide-based columns. A common starting point is a 90:10 (v/v) mixture of hexane and isopropanol.

  • Reversed Phase: For macrocyclic glycopeptide-based columns, a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., methanol or acetonitrile) is often employed.

General Procedure for Method Development:

  • Column Selection: Based on the properties of the analyte (an amino acid), a macrocyclic glycopeptide column is a good starting point for the analysis of the underivatized amino acid.[3] Polysaccharide-based columns are also excellent candidates, though derivatization of the amino acid may be required to improve peak shape and resolution.[4]

  • Mobile Phase Screening:

    • For a normal phase separation, vary the percentage of the alcohol modifier (e.g., from 5% to 20%) to optimize the retention time and resolution. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape.

    • For a reversed-phase separation, screen different organic modifiers (methanol and acetonitrile) and vary their concentration. The pH of the aqueous buffer can also be adjusted to optimize the separation.

  • Optimization: Once initial separation is achieved, fine-tune the mobile phase composition, flow rate, and column temperature to maximize the resolution between the two enantiomers.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

    • e.e. (%) = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

Conclusion

(2R)-2-amino-2-phenylbutanoic acid is a valuable and versatile chiral building block with significant potential in modern organic synthesis and drug development. Its rigid stereogenic center makes it an excellent starting material for the synthesis of complex, enantiomerically pure molecules, including pharmaceutical intermediates. Furthermore, its potential as a recoverable chiral auxiliary opens up avenues for its use in a wide range of diastereoselective transformations. The protocols and application notes provided herein offer a solid foundation for researchers and scientists to harness the synthetic potential of this important chiral molecule. As with any synthetic procedure, appropriate safety precautions should be taken, and all reactions should be carried out in a well-ventilated fume hood.

References

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids: A Compar
  • Asymmetric synthesis and applications of beta-amino Weinreb amides. Semantic Scholar.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • CN102276487A - Preparation method of trimebutine.
  • Chiral auxiliary. Wikipedia.
  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
  • Advanced Chiral Auxiliary Synthesis. BOC Sciences.
  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit.
  • Recent Advances in Stereoselective Synthesis and Applic
  • CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
  • Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preserv
  • Recent Progress on the Stereoselective Synthesis of Cyclic Qu
  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde C
  • Stereoselective synthesis of 2,3-diamino acids. 2,3-Diamino-4-phenylbutanoic acid. The Journal of Organic Chemistry.
  • Special Issue: Development of Asymmetric Synthesis. PMC - NIH. 2020.
  • 2-Amino-2-phenylbutyric acid | C10H13NO2 | CID 89317. PubChem.
  • Small bioactive peptides for biomaterials design and therapeutics. CentAUR.
  • 2-amino-2-phenylbutanoic acid - 5438-07-3, C10H13NO2, density, melting point, boiling point, structural formula, synthesis.
  • Peptide Based Biological Active Molecules. DergiPark.
  • 2-Amino-2-phenylbutyric acid CAS NO.5438-07-3.
  • Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applic

Sources

Application

Enzymatic resolution method for 2-amino-2-phenylbutyric acid esters

Application Note & Protocol Topic: High-Efficiency Enzymatic Kinetic Resolution of 2-Amino-2-Phenylbutyric Acid Esters for Chiral Intermediate Synthesis Audience: Researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Efficiency Enzymatic Kinetic Resolution of 2-Amino-2-Phenylbutyric Acid Esters for Chiral Intermediate Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Optically pure α,α-disubstituted amino acids are critical chiral building blocks in modern pharmaceuticals, notably as precursors to complex active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to the enzymatic kinetic resolution of racemic 2-amino-2-phenylbutyric acid esters. We detail a robust protocol employing immobilized Candida antarctica Lipase B (CALB), a highly selective and stable biocatalyst. The methodology focuses on the enantioselective hydrolysis of one ester enantiomer, yielding the corresponding chiral carboxylic acid and leaving the unreacted ester enantiomer with high enantiomeric purity. This guide explains the core biochemical principles, provides a detailed, step-by-step experimental protocol from reaction setup to product analysis via chiral HPLC, and offers insights into process optimization and troubleshooting.

Introduction: The Significance of Chiral α-Amino Acids

Chirality is a fundamental principle in drug design and development. The stereochemical orientation of a molecule can dictate its pharmacological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even cause adverse effects. 2-Amino-2-phenylbutyric acid is a non-proteinogenic amino acid that serves as a valuable precursor in the synthesis of various pharmaceuticals, including Trimebutine, a gastrointestinal motility modifier[1].

Traditional chemical methods for resolving racemates can be harsh, costly, and environmentally detrimental. In contrast, enzymatic resolutions offer a superior alternative, characterized by high stereoselectivity, mild reaction conditions, and reduced environmental impact, aligning with the principles of Green Chemistry[][3]. Lipases, particularly, are versatile enzymes that function efficiently in both aqueous and organic media, require no cofactors, and exhibit broad substrate specificity, making them ideal catalysts for resolving racemic esters through selective hydrolysis or transesterification[4][5].

This application note leverages the exceptional enantioselectivity of Candida antarctica Lipase B (CALB) for the kinetic resolution of 2-amino-2-phenylbutyric acid esters[6][7].

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process where two enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent. In this protocol, a lipase acts as the chiral catalyst. It selectively recognizes and hydrolyzes one enantiomer of the racemic 2-amino-2-phenylbutyric acid ester (e.g., the R-enantiomer) into the corresponding carboxylic acid at a much faster rate than the other (S-enantiomer).

The reaction is allowed to proceed to approximately 50% conversion. At this point, the reaction mixture is theoretically composed of the unreacted (S)-ester and the newly formed (R)-amino acid, both in high enantiomeric excess (ee). The two products are then separated based on their different physicochemical properties (e.g., solubility at different pH levels). The measure of the enzyme's enantioselectivity is the enantiomeric ratio (E-value). A high E-value (typically E > 100) is indicative of an effective resolution process[7].

G racemate (R,S)-Ester enzyme Lipase (e.g., CALB) + H₂O racemate->enzyme product_S (S)-Ester racemate->product_S Slow/No Reaction (k_slow) product_R (R)-Acid enzyme->product_R

Caption: Principle of Lipase-Catalyzed Kinetic Resolution of a Racemic Ester.

Recommended Materials and Equipment

Reagents
  • Racemic 2-amino-2-phenylbutyric acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Methanol (or Ethanol)

  • Immobilized Candida antarctica Lipase B (CALB), such as Novozym® 435[8]

  • Sodium phosphate monobasic (NaH₂PO₄) and dibasic (Na₂HPO₄) for buffer preparation

  • tert-Butanol or Methyl tert-butyl ether (MTBE)

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • HPLC-grade solvents for analysis (e.g., Hexane, Isopropanol, Ethanol)

Equipment
  • Standard laboratory glassware (round-bottom flasks, reflux condenser, separatory funnel)

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • pH meter

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (Büchner funnel)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral HPLC column (e.g., polysaccharide-based CSP like Chiralpak® series)[9]

Detailed Experimental Protocols

The overall workflow involves three main stages: preparation of the racemic ester substrate, enzymatic resolution, and finally, analysis of the products.

G sub_prep 1. Substrate Prep. (Esterification) enz_res 2. Enzymatic Resolution (Hydrolysis) sub_prep->enz_res Racemic Ester workup 3. Work-up (Separation) enz_res->workup Mixture analysis 4. Analysis (Chiral HPLC) workup->analysis Isolated Fractions (Acid & Ester) final final analysis->final Pure Enantiomers (ee >95%)

Caption: Overall Experimental Workflow for Enzymatic Resolution.

Protocol 1: Preparation of Racemic 2-Amino-2-Phenylbutyric Acid Methyl Ester

Causality: The enzymatic resolution is performed on the ester derivative of the amino acid. Esterification increases the compound's solubility in organic solvents suitable for lipase activity and provides the necessary substrate for the enzyme. The Fischer-Speier esterification using thionyl chloride is a classic and effective method.

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 10.0 g of racemic 2-amino-2-phenylbutyric acid in 100 mL of anhydrous methanol.

  • Reaction: Cool the suspension to 0°C in an ice bath. Slowly add 1.2 equivalents of thionyl chloride (SOCl₂) dropwise over 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. The suspension should become a clear solution.

  • Work-up: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Isolation: Re-dissolve the resulting solid in 100 mL of ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize any remaining acid, followed by a brine wash (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the racemic methyl ester as an oil or solid. Confirm product formation via ¹H NMR or mass spectrometry.

Protocol 2: Enzymatic Kinetic Resolution

Causality: This is the core chiral separation step. Immobilized CALB is chosen for its high enantioselectivity and stability in organic co-solvents[6][10]. A buffered aqueous/organic biphasic system provides a stable pH environment for the enzyme while ensuring substrate solubility. The reaction is stopped at ~50% conversion to achieve the highest possible enantiomeric excess for both the unreacted substrate and the product.

  • Reaction Medium: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 7.0.

  • Setup: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of the racemic 2-amino-2-phenylbutyric acid methyl ester in 50 mL of tert-butanol. Add 50 mL of the pH 7.0 phosphate buffer.

  • Enzyme Addition: Add 500 mg of immobilized CALB (Novozym® 435) to the mixture. This corresponds to a 10% w/w enzyme loading relative to the substrate.

  • Incubation: Place the flask in a thermostatically controlled shaker set to 45°C and 150 rpm.

  • Monitoring: Monitor the reaction progress by taking small aliquots (e.g., 100 µL) from the reaction mixture at regular intervals (e.g., every 2-4 hours). Prepare the aliquot for HPLC analysis by filtering out the enzyme and diluting it with the mobile phase. The goal is to stop the reaction when the conversion reaches 50%. Conversion can be calculated from the peak areas of the ester and the acid in the chromatogram.

Protocol 3: Product Work-up and Separation

Causality: The work-up procedure exploits the difference in acidity between the unreacted ester and the newly formed carboxylic acid. By adjusting the pH, the acid can be selectively extracted into an aqueous basic phase, leaving the neutral ester in the organic phase.

  • Enzyme Removal: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme using a Büchner funnel. The enzyme can be washed with tert-butanol and water, dried, and stored for reuse.

  • Solvent Removal: Remove the tert-butanol from the filtrate using a rotary evaporator.

  • Acidic Extraction (Isolation of Ester): Add 50 mL of ethyl acetate to the remaining aqueous solution and adjust the pH to ~2.0 with 1 M HCl. Transfer to a separatory funnel and extract the unreacted ester into the ethyl acetate layer. Repeat the extraction (2 x 25 mL). Combine the organic layers.

  • Basic Extraction (Isolation of Acid): Adjust the pH of the aqueous layer from the previous step to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the product. Alternatively, for better separation, first make the solution basic (pH ~9-10) to deprotonate any remaining ester, wash with ether to remove it, and then carefully acidify the aqueous layer to pH ~2.0 to protonate the carboxylic acid, followed by extraction with ethyl acetate.

  • Final Isolation:

    • Ester Fraction: Wash the combined organic layers containing the ester with brine, dry over Na₂SO₄, and concentrate to yield the enantiomerically enriched ester.

    • Acid Fraction: Wash the combined organic layers containing the acid with brine, dry over Na₂SO₄, and concentrate to yield the enantiomerically enriched acid.

Protocol 4: Chiral HPLC Analysis

Causality: Chiral HPLC is the definitive method for determining the success of the resolution by quantifying the enantiomeric excess (ee) of both the substrate and the product[9][11]. A polysaccharide-based chiral stationary phase (CSP) is highly effective for separating enantiomers of amino acid derivatives.

  • Column: Chiralpak® IA or similar amylose-based CSP.

  • Mobile Phase: A mixture of Hexane/Ethanol/Trifluoroacetic acid (TFA) (e.g., 80:20:0.1 v/v/v). The optimal ratio may require method development.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the isolated ester and acid fractions in the mobile phase to a concentration of approximately 1 mg/mL. Inject 10 µL.

  • Analysis:

    • Run a standard of the racemic ester to identify the retention times of both enantiomers.

    • Analyze the resolved fractions.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Data Summary and Interpretation

The following table presents expected outcomes for a successful resolution. The E-value, a critical measure of selectivity, can be calculated from the conversion (c) and the enantiomeric excess of the substrate (eeₛ) and product (eeₚ).

ParameterTypical ValueRationale / Comment
Enzyme Immobilized CALBHigh stability and enantioselectivity for a broad range of substrates.[6]
Substrate Conc. 50-100 mg/mLBalances reaction rate with potential substrate inhibition.
Temperature 40 - 50 °COptimal range for CALB activity and stability.[12]
pH 7.0Neutral pH is generally optimal for lipase-catalyzed hydrolysis.
Solvent tert-Butanol / H₂OCo-solvent improves substrate solubility without denaturing the enzyme.
Reaction Time 6 - 24 hoursHighly dependent on conditions; must be monitored to stop at ~50% conversion.
Conversion (c) 50%Theoretical optimum for achieving maximum ee for both product and substrate.
ee (Unreacted Ester) > 95%Indicates high selectivity of the enzyme.
ee (Acid Product) > 95%Indicates high selectivity of the enzyme.
E-Value > 100Considered an excellent and synthetically useful resolution.[7]

Troubleshooting

IssuePotential CauseSuggested Solution
Low Conversion Rate 1. Insufficient enzyme activity. 2. Sub-optimal temperature or pH. 3. Enzyme deactivation.1. Increase enzyme loading or use a fresh batch. 2. Optimize temperature and pH within the enzyme's stable range. 3. Ensure solvent is not denaturing; consider a different co-solvent.
Low Enantioselectivity (Low E-Value) 1. Enzyme is not selective for the substrate. 2. Reaction conditions are not optimal. 3. The ester group is not ideal.1. Screen other lipases (e.g., from Pseudomonas cepacia). 2. Lower the reaction temperature, as selectivity often increases at lower temps.[5] 3. Synthesize a different ester (e.g., ethyl, butyl) as the size of the alkoxy group can influence enzyme recognition.[4]
Difficulty Separating Products 1. Incorrect pH during extraction. 2. Emulsion formation.1. Carefully calibrate the pH meter and adjust pH precisely for each extraction step. 2. Add brine during extraction to break emulsions; avoid vigorous shaking.

References

  • L. Kiss, E. Forró, F. Fülöp. (2009). Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH.
  • K. Engström, et al. (2010). Mutated variant of Candida antarctica lipase B in (S)-selective dynamic kinetic resolution of secondary alcohols. Organic & Biomolecular Chemistry. [Link]

  • C. S. Chen, et al. (1996). Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. Chirality. [Link]

  • A. M. C. H. van den Nieuwendijk, et al. (2004). Kinetic and thermodynamic analysis of Candida antarctica lipase B-catalyzed alcoholytic resolution of (R,S)-β-butyrolactone in organic solvents. Journal of Molecular Catalysis B: Enzymatic. [Link]

  • F. Secundo, et al. (2015). Candida Antarctica Lipase B Mediated Kinetic Resolution: a Sustainable Method for Chiral Synthesis. ResearchGate. [Link]

  • R. C. de Souza, et al. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. International Journal of Biological Macromolecules. [Link]

  • M. H. Hyun. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • H. E. Schoemaker, et al. (1999). Kinetic Resolutions and Enantioselective Transformations of 5-(Acyloxy)pyrrolinones Using Candida antarctica Lipase B. The Journal of Organic Chemistry. [Link]

  • G. Chen, et al. (2011). A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. Amino Acids. [Link]

  • G. Cardillo, C. Tomasini. (1999). Enzymatic resolution of amino acids via ester hydrolysis. Chemical Society Reviews. [Link]

  • E. Forró, et al. (2010). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules. [Link]

  • A. Kamal, et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research. [Link]

  • Y. Wang, et al. (2014). Efficient kinetic resolution of amino acids catalyzed by lipase AS 'Amano' via cleavage of an amide bond. Tetrahedron: Asymmetry. [Link]

  • I. Chibata, et al. (1968). Resolution of racemic amino acids.
  • K. Michi, et al. (1955). Enzymatic Resolution of Racemic Amino Acids. Bulletin of the Agricultural Chemical Society of Japan. [Link]

  • Phenomenex. Chiral HPLC Separations Guide. Phenomenex. [Link]

  • G. L. Dervilly-Pinel, et al. (2007). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C. The Journal of Organic Chemistry. [Link]

  • S. K. Jana, et al. (2022). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. ChemRxiv. [Link]

  • A. Kamal, et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research. [Link]

  • PubChem. 2-amino-2-phenylbutanoic acid. PubChem Database. [Link]

  • PubChem. 2-Amino-2-phenylbutyric acid. PubChem Database. [Link]

  • Google Patents. (2011). Preparation method of trimebutine. CN102276487A.
  • Google Patents. (1987). Process for enzymatic separation of optical isomers of 2-aminobutanol. EP0222561A2.
  • R. Effenberger, et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering. [Link]

Sources

Method

Application Note: Stereoselective Synthesis of Trimebutine Utilizing (2R)-2-Amino-2-Phenylbutanoic Acid as a Chiral Precursor

Abstract Trimebutine, a non-competitive spasmolytic agent used in the treatment of irritable bowel syndrome (IBS) and other gastrointestinal disorders, possesses a single chiral center crucial for its pharmacological act...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Trimebutine, a non-competitive spasmolytic agent used in the treatment of irritable bowel syndrome (IBS) and other gastrointestinal disorders, possesses a single chiral center crucial for its pharmacological activity.[1] This application note provides a detailed guide for the stereoselective synthesis of (R)-Trimebutine, leveraging the chiral integrity of (2R)-2-amino-2-phenylbutanoic acid. By incorporating the stereocenter at the outset, this strategy circumvents the need for challenging chiral resolution steps in later stages, offering a more efficient and cost-effective synthetic route. We present an in-depth analysis of the synthetic pathway, explain the rationale behind key procedural choices, and provide comprehensive, step-by-step protocols for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Importance of Chirality in Trimebutine Synthesis

Trimebutine functions as a multimodal modulator of gastrointestinal motility, primarily through its action as an agonist on peripheral mu (μ), delta (δ), and kappa (κ) opioid receptors within the enteric nervous system.[2] The molecule's therapeutic efficacy is intrinsically linked to its three-dimensional structure, centered around the quaternary carbon at the 2-position of the phenylbutyl moiety.

The selection of (2R)-2-amino-2-phenylbutanoic acid as the starting material is a strategic decision rooted in the principles of asymmetric synthesis. This approach, known as the "chiral pool" method, utilizes a readily available, enantiomerically pure natural product derivative to introduce the desired stereochemistry at the beginning of the synthetic sequence.

Causality Behind the Choice:

  • Stereochemical Control: It ensures the final product, Trimebutine, is obtained as the desired (R)-enantiomer without contamination from its (S)-counterpart. The core reactions in the sequence—reduction, N-methylation, and esterification—do not affect the configuration of the pre-existing chiral center.

  • Synthetic Efficiency: It eliminates the need for classical resolution of a racemic mixture or the development of complex asymmetric catalysts, which can significantly lower overall yield and increase production costs.

  • Structural Foundation: The amino acid provides the essential C4-phenyl-amino backbone of the final drug substance, streamlining the overall synthesis.

Overview of the Synthetic Pathway

The transformation of (2R)-2-amino-2-phenylbutanoic acid into (R)-Trimebutine is achieved through a concise, three-step sequence. The overall workflow is designed to first modify the functional groups of the amino acid (carboxyl and amino groups) and then couple the resulting amino alcohol intermediate with the 3,4,5-trimethoxybenzoyl moiety.

G cluster_0 Synthetic Workflow A (2R)-2-Amino-2-phenylbutanoic Acid B (2R)-2-Amino-2-phenylbutanol A->B Step 1: Carboxylic Acid Reduction C (2R)-2-(Dimethylamino)-2-phenylbutanol B->C Step 2: Reductive N-Methylation D (R)-Trimebutine (Final Product) C->D Step 3: Esterification E 3,4,5-Trimethoxybenzoyl Chloride E->D G A (2R)-2-Amino-2-phenylbutanoic Acid B (2R)-2-(Dimethylamino)-2-phenylbutanoic acid methyl ester A->B Step 1: Simultaneous N-Methylation & Esterification (e.g., Dimethyl Sulfate) C (2R)-2-(Dimethylamino)-2-phenylbutanol B->C Step 2: Ester Reduction (e.g., NaBH₄) D (R)-Trimebutine C->D Step 3: Esterification

Sources

Application

Application Notes &amp; Protocols: Strategic Incorporation of α,α-Disubstituted Amino Acids into Peptides

Introduction: Engineering Peptides for Enhanced Functionality In the landscape of drug discovery and materials science, peptides represent a class of molecules with immense therapeutic potential and structural versatilit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Engineering Peptides for Enhanced Functionality

In the landscape of drug discovery and materials science, peptides represent a class of molecules with immense therapeutic potential and structural versatility. However, their application is often hampered by conformational flexibility and susceptibility to proteolytic degradation. The incorporation of non-proteinogenic amino acids, particularly α,α-disubstituted amino acids (ααAAs), has emerged as a powerful strategy to overcome these limitations.[1][2][3] By replacing the α-hydrogen with an additional alkyl group, these residues introduce significant steric constraints that profoundly influence the peptide backbone.[4][5][6]

This modification serves two primary purposes:

  • Conformational Rigidity: The steric bulk of ααAAs restricts the available Ramachandran space, pre-organizing the peptide into well-defined secondary structures, most notably 3₁₀-helices and α-helices.[4][5][7][8][9] This is crucial for mimicking the bioactive conformation of natural peptides and enhancing receptor binding affinity.

  • Proteolytic Stability: The absence of an α-hydrogen and the sterically crowded nature of the α-carbon render peptide bonds involving ααAAs highly resistant to cleavage by proteases, thereby extending their in vivo half-life.[][11]

This guide provides an in-depth exploration of the synthetic challenges and strategic protocols for incorporating ααAAs into peptides, designed for researchers in peptide chemistry and drug development.

The Core Challenge: Overcoming Steric Hindrance

The very feature that makes ααAAs so valuable—their steric bulk—also presents the primary obstacle to their incorporation into a growing peptide chain. The quaternary α-carbon hinders the approach of both the incoming activated amino acid and the nucleophilic amine of the ααAA residue itself. Standard peptide coupling methods, often sufficient for proteinogenic amino acids, frequently fail or result in low yields when dealing with these sterically demanding residues.[12][13] This necessitates the use of specialized reagents and optimized protocols to drive the reaction to completion.

Synthetic Strategies for Incorporating α,α-Disubstituted Amino Acids

Successful synthesis of peptides containing ααAAs hinges on enhancing the reactivity of the coupling reaction to overcome the high activation energy imposed by steric hindrance. This is primarily achieved through the careful selection of coupling reagents and optimization of reaction conditions, particularly in the context of Solid-Phase Peptide Synthesis (SPPS).

High-Potency Coupling Reagents: The Key to Success

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), while effective for many amino acids, are often insufficient for ααAA couplings.[12][13][14] The solution lies in using more powerful in-situ activating reagents that convert the carboxylic acid into a highly reactive species.[12][15]

  • Aminium/Uronium and Phosphonium Salts: These reagents are the workhorses for coupling sterically hindered amino acids. They form highly reactive activated esters (OBt, OAt, or Oxyma esters) that can overcome the steric barrier.[12][15]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents, especially for difficult couplings.[14][15] It forms highly reactive OAt esters.[15]

    • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A reliable and commonly used reagent that forms OBt esters.[15]

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt that also generates OBt esters and is known for its high reactivity.[14][15]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt incorporating the Oxyma Pure leaving group, which offers high reactivity comparable to HATU with improved safety and solubility profiles.[15][16]

A comparative overview of common coupling reagents is presented below:

Reagent FamilyExample(s)Generated Active EsterReactivity for Hindered CouplingsNotes
Carbodiimides DCC, DICO-acylisoureaLow to ModerateOften insufficient for ααAAs; requires additives like HOBt or Oxyma.[7][14]
Aminium/Uronium HBTU, HCTUOBt, O-6-ClBtHighHCTU is generally more reactive than HBTU.[12][15]
Aminium/Uronium HATUOAtVery HighConsidered a gold standard for difficult couplings due to the reactivity of the HOAt leaving group.[14][15]
Phosphonium PyBOP, PyAOPOBt, OAtHigh to Very HighPyAOP is highly reactive and does not cause guanidinylation side reactions.[14][15]
Oxyma-based COMU, DIC/OxymaOxyma EsterHigh to Very HighOxyma-based reagents are highly efficient and safer alternatives to benzotriazole-based additives.[7][17][18]
Specialized Strategies for Extremely Difficult Couplings

In cases of extreme steric hindrance, such as coupling an amino acid to an N-terminal ααAA residue or coupling two adjacent ααAAs, even potent uronium salts may be insufficient.[19] In these scenarios, more advanced techniques are required.

  • Acyl Fluoride Formation: Converting the C-terminal carboxylic acid to its corresponding acyl fluoride creates a highly activated species capable of reacting with even the most hindered amines.[12][16] Reagents like Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) can be used for this in-situ conversion.[16]

  • Symmetrical Anhydrides: Pre-forming a symmetrical anhydride of the incoming Fmoc-amino acid can provide the necessary reactivity. This method has been shown to be effective in coupling to an N-terminal C(α,α)-dibenzylglycine (Dbg) residue where other methods failed.[19]

Experimental Protocols

The following protocols are designed to provide a robust starting point for researchers. Optimization may be necessary depending on the specific peptide sequence and the nature of the ααAA residues.

Protocol 1: Automated SPPS of a Peptide Containing an Isolated Aib Residue

This protocol details a standard automated solid-phase synthesis cycle for incorporating a single 2-aminoisobutyric acid (Aib) residue, a common ααAA.

Workflow Diagram:

cluster_SPPS SPPS Cycle for ααAA Incorporation Resin Resin-Bound Peptide (Free N-terminus) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Coupling Reaction (Add activated mix to resin) Wash1->Coupling Preactivation Pre-activation of Fmoc-Aib-OH (4 eq. AA, 3.9 eq. HATU, 8 eq. DIPEA in DMF) Preactivation->Coupling 1-5 min Wash2 DMF Wash Coupling->Wash2 Capping Optional: Capping (Acetic Anhydride) Wash2->Capping Next_Cycle Proceed to Next Cycle Wash2->Next_Cycle Capping->Next_Cycle cluster_DoubleCoupling Double Coupling Workflow Start Resin-Bound Peptide (Free N-terminus) First_Coupling First Coupling (e.g., HATU, 45-60 min) Start->First_Coupling Wash1 DMF Wash First_Coupling->Wash1 Second_Coupling Second Coupling (Fresh Reagents, 45-60 min) Wash1->Second_Coupling Wash2 DMF Wash Second_Coupling->Wash2 Continue Continue Synthesis Wash2->Continue

Caption: A streamlined double coupling workflow for difficult sequences.

Procedure:

  • Perform Initial Coupling: Follow steps 1-4 from Protocol 1 for the first coupling reaction.

  • Wash: After the first coupling, wash the resin thoroughly with DMF (3 x 1 min).

  • Perform Second Coupling: Prepare a fresh solution of activated Fmoc-ααAA-OH as described in step 4 of Protocol 1. Add this to the resin and allow the reaction to proceed for another 45-60 minutes. [12]4. Final Wash: Wash the resin thoroughly with DMF (5 x 1 min) before proceeding to the next deprotection step.

Rationale (E-E-A-T): The principle behind double coupling is mass action. The first coupling may not proceed to 100% completion due to the high steric barrier. By washing away byproducts and introducing a fresh, full-strength solution of the activated amino acid, the equilibrium is driven towards the desired product, ensuring a higher yield and minimizing deletion sequences in the final crude peptide.

Beyond Incorporation: Synthesis of α,α-Disubstituted Amino Acid Monomers

While a variety of ααAAs are commercially available, custom synthesis is often required for novel structures. Several methods exist for their preparation. [1][2]

  • Strecker and Gabriel Syntheses: These classic methods can be adapted for ααAA synthesis, often starting from a ketone instead of an aldehyde. [20]However, they are not stereospecific and produce racemic mixtures.

  • Alkylation of Nitroacetate: A versatile method involves the double C-alkylation of ethyl nitroacetate, followed by reduction of the nitro group to an amine. [19]* The Ugi Reaction: This one-pot, four-component reaction involving a ketone, an amine, a carboxylic acid, and an isocyanide is a powerful tool for generating α-acylamino amide derivatives, which can be precursors to ααAAs. [21][22][23]The ammonia-Ugi variant can directly produce αα-disubstituted amino acid derivatives. [21][22]

Conclusion: A Powerful Tool for Peptide Design

The strategic incorporation of α,α-disubstituted amino acids is a cornerstone of modern peptidomimetic design. While their synthesis presents challenges due to steric hindrance, these can be reliably overcome with high-potency coupling reagents, optimized protocols such as double coupling, and advanced techniques like acyl fluoride activation. By mastering these methods, researchers can unlock the potential of ααAAs to create conformationally constrained, proteolytically stable peptides with enhanced therapeutic properties. [3][][24]

References

  • Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications, 56(75), 11095-11098. [Link]

  • Ugi, I., et al. (2021). Ammonium carboxylates in the ammonia-Ugi reaction: one-pot synthesis of α,α-disubstituted amino acid derivatives including unnatural dipeptides. Organic & Biomolecular Chemistry. [Link]

  • Altmann, K. H., et al. (1995). Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains. Proceedings of the National Academy of Sciences, 92(26), 12013-12016. [Link]

  • Altmann, K. H., et al. (1995). Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains. PMC. [Link]

  • Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications. [Link]

  • Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. ResearchGate. [Link]

  • Gopi, H. N., et al. (2005). Improved solid-phase synthesis of alpha,alpha-dialkylated amino acid-rich peptides with antimicrobial activity. Journal of Peptide Research, 66(6), 333-347. [Link]

  • Liu, Y., & Wang, Q. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. PubMed. [Link]

  • Sugamata, Y., et al. (2012). Synthetic studies of α-amino acids by Ugi four-component coupling reaction. J-Stage. [Link]

  • Tanaka, M. (2007). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. [Link]

  • Schweitzer-Stenner, R., et al. (2009). A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation. PubMed. [Link]

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed. [Link]

  • Ugi, I., et al. (2021). Synthetic methods of peptides containing unnatural α,α-disubstituted amino acid residues. ResearchGate. [Link]

  • Acmecoll. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Acmecoll. [Link]

  • Alewood, P. F., et al. (2001). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. PubMed. [Link]

  • Tanaka, M. (2007). Design and Conformation of Peptides Containing α, α-Disubstituted α-Amino Acids. J-STAGE. [Link]

  • Tanaka, M., et al. (2011). Conformational studies on peptides containing α,α-disubstituted α-amino acids: chiral cyclic α,α-disubstituted α-amino acid as an α-helical inducer. RSC Discovery. [Link]

  • Liu, Y., & Wang, Q. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. ResearchGate. [Link]

  • Ugi, I., et al. (1975). Synthesis of naturally occurring uridine-alpha-amino acid derivatives by the application of Ugi reaction. PubMed. [Link]

  • Organic Chemistry Portal. Ugi Reaction. Organic Chemistry Portal. [Link]

  • Fairlie, D. P., et al. (2012). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]

  • Suga, H., et al. (2025). De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors. ACS Publications. [Link]

  • Chin, J. W., et al. (2022). Adding α,α-disubstituted and β-linked monomers to the genetic code of an organism. Nature. [Link]

  • Liskamp, R. M. J., et al. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC. [Link]

  • Suga, H., et al. (2025). De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors. PubMed. [Link]

  • Sketchy. (2023). Synthesis of Alpha-Amino Acids. Sketchy. [Link]

  • Hruby, V. J., et al. (2022). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. MDPI. [Link]

Sources

Method

Determining the Enantiomeric Purity of (2R)-2-amino-2-phenylbutanoic Acid by Chiral HPLC

Application Note & Protocol Abstract The stereochemistry of amino acids is a critical determinant of their biological function and safety, particularly in pharmaceutical applications. This document provides a comprehensi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Abstract

The stereochemistry of amino acids is a critical determinant of their biological function and safety, particularly in pharmaceutical applications. This document provides a comprehensive guide to the determination of the enantiomeric purity of (2R)-2-amino-2-phenylbutanoic acid, a non-proteinogenic amino acid, using High-Performance Liquid Chromatography (HPLC). Two primary chiral separation strategies are discussed: direct separation on a chiral stationary phase (CSP) and indirect separation following pre-column derivatization. This guide details the underlying principles, provides step-by-step protocols, and explains the rationale behind experimental choices to ensure scientifically sound and reproducible results.

Introduction: The Significance of Enantiomeric Purity

(2R)-2-amino-2-phenylbutanoic acid is a chiral molecule existing as a pair of non-superimposable mirror images, or enantiomers: (2R)- and (2S)-2-amino-2-phenylbutanoic acid. In drug development and other biological applications, it is often the case that only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Therefore, the accurate quantification of the enantiomeric purity, typically expressed as enantiomeric excess (% ee), is a critical quality attribute.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the enantioselective analysis of chiral compounds like amino acids.[1] Its precision and robustness make it the method of choice for both research and quality control environments.

Principles of Chiral Separation by HPLC

The separation of enantiomers by HPLC can be achieved through two main approaches:

  • Direct Chiral Separation: This method utilizes a chiral stationary phase (CSP).[1] The CSP is a solid support that has a chiral selector chemically bonded to its surface. As the enantiomeric mixture passes through the column, the two enantiomers interact differently with the chiral selector, forming transient diastereomeric complexes with varying stabilities. This difference in interaction energy leads to different retention times, allowing for their separation. Common CSPs for amino acid analysis include those based on macrocyclic glycopeptides, crown ethers, and polysaccharide derivatives.[2]

  • Indirect Chiral Separation: This approach involves a pre-column derivatization step where the enantiomers are reacted with a chiral derivatizing agent to form a pair of diastereomers.[1] Diastereomers have different physicochemical properties and can be separated on a conventional achiral stationary phase, such as a C18 column. A common derivatizing agent for primary amines is o-phthaldialdehyde (OPA) used in conjunction with a chiral thiol.[3]

While the indirect method can be effective, it introduces an additional step that could be a source of error and potential impurities. Therefore, direct analysis on a CSP is often preferred for its simplicity and efficiency.

Experimental Design & Rationale

This section outlines the key considerations and provides a detailed protocol for the direct chiral HPLC analysis of (2R)-2-amino-2-phenylbutanoic acid.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV or fluorescence detector is required.

  • Chiral Column: A macrocyclic glycopeptide-based CSP, such as one employing teicoplanin, is a suitable choice for the separation of underivatized amino acids. These columns are compatible with a wide range of aqueous and organic mobile phases.

  • Reagents and Solvents: HPLC-grade methanol, acetonitrile, water, and formic acid are required for mobile phase preparation. A reference standard of (2R)-2-amino-2-phenylbutanoic acid and a racemic mixture (a 50:50 mixture of both enantiomers) are necessary for method development and system suitability testing.

Visualizing the Chiral Separation Workflow

The following diagram illustrates the key steps in the direct chiral HPLC analysis workflow.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve (2R)-2-amino-2-phenylbutanoic acid sample in mobile phase injection Inject sample/standard onto chiral HPLC column prep_sample->injection prep_racemate Prepare racemic standard (50:50 mixture of enantiomers) prep_racemate->injection separation Isocratic elution with optimized mobile phase injection->separation detection UV or Fluorescence Detection separation->detection integration Integrate peak areas of both enantiomers detection->integration calculation Calculate enantiomeric purity (% enantiomeric excess) integration->calculation

Figure 1: Workflow for direct chiral HPLC analysis.

Detailed Protocol: Direct Chiral HPLC Method

1. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of a mixture of methanol, water, and formic acid. A typical starting point could be a ratio of 80:20 (v/v) methanol to water with 0.1% formic acid. The organic modifier concentration can be adjusted to optimize retention and resolution.

2. Standard and Sample Preparation:

  • Racemic Standard: Accurately weigh and dissolve the racemic mixture of 2-amino-2-phenylbutanoic acid in the mobile phase to a final concentration of approximately 1 mg/mL. This standard is used to determine the retention times of both the (2R) and (2S) enantiomers and to assess the resolution of the method.
  • Sample Solution: Accurately weigh and dissolve the (2R)-2-amino-2-phenylbutanoic acid sample in the mobile phase to a final concentration of approximately 1 mg/mL.

3. HPLC System Parameters:

ParameterRecommended SettingRationale
Column Macrocyclic Glycopeptide CSP (e.g., Teicoplanin-based)Proven success in resolving underivatized amino acid enantiomers.
Mobile Phase Methanol/Water/Formic Acid (e.g., 80:20:0.1, v/v/v)Provides good solubility for the analyte and promotes enantioselective interactions with the CSP.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing a balance between analysis time and efficiency.
Column Temperature 25 °CTemperature can influence enantioselectivity; maintaining a constant temperature ensures reproducibility.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 210 nm or 254 nmThe phenyl group provides UV absorbance. 210 nm offers general absorbance for the amino acid structure.

4. System Suitability:

  • Before analyzing samples, perform a system suitability test by injecting the racemic standard. The system is deemed suitable for use if the resolution between the two enantiomer peaks is greater than 1.5. This ensures that the two peaks are sufficiently separated for accurate quantification.

5. Analysis and Data Processing:

  • Inject the sample solution.
  • Identify the peaks corresponding to the (2R) and (2S) enantiomers based on the retention times obtained from the racemic standard.
  • Integrate the peak areas for both enantiomers in the sample chromatogram.

Results and Interpretation

The primary output of the HPLC analysis is a chromatogram, which is a plot of detector response versus time. For a successful chiral separation, two distinct peaks will be observed for the (2R) and (2S) enantiomers.

Calculating Enantiomeric Purity

The enantiomeric purity is typically expressed as the enantiomeric excess (% ee), which is calculated using the following formula:

% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Where:

  • Area of major enantiomer is the integrated peak area of (2R)-2-amino-2-phenylbutanoic acid.

  • Area of minor enantiomer is the integrated peak area of the (2S) impurity.

Sample Data Presentation

The following table presents hypothetical data from the analysis of a (2R)-2-amino-2-phenylbutanoic acid sample.

EnantiomerRetention Time (min)Peak Area
(2S)-enantiomer8.51,500
(2R)-enantiomer10.2298,500

Using the formula above:

% ee = [ (298,500 - 1,500) / (298,500 + 1,500) ] x 100 = 99.0%

This indicates that the sample is composed of 99.5% of the desired (2R)-enantiomer and 0.5% of the (2S)-enantiomer.

Method Validation and Regulatory Compliance

For use in a regulated environment, such as for pharmaceutical quality control, the analytical method must be validated according to the guidelines set forth by regulatory bodies like the International Council for Harmonisation (ICH).[4][5][6] Validation ensures that the method is suitable for its intended purpose and provides reliable results. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[5]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[5]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Furthermore, all chromatographic procedures should adhere to the general principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[7][8][9][10][11]

Alternative Approach: Pre-column Derivatization

For situations where a chiral column is not available or for analytes that lack a strong chromophore, pre-column derivatization can be a viable alternative.[12][13] This indirect method involves reacting the amino acid enantiomers with a chiral reagent to form diastereomers that can be separated on a standard reversed-phase column.

Principle of Indirect Chiral Separation

G cluster_derivatization Pre-column Derivatization cluster_hplc HPLC Analysis reactants Racemic Amino Acid + Chiral Derivatizing Agent product Diastereomeric Products reactants->product injection Inject diastereomeric mixture onto achiral column (e.g., C18) product->injection separation Separation based on different physicochemical properties injection->separation

Figure 2: Principle of indirect chiral separation via derivatization.

A common derivatization chemistry for primary amino acids involves the use of o-phthaldialdehyde (OPA) and a chiral thiol, such as N-acetyl-L-cysteine, to form fluorescent isoindole derivatives.[14] These diastereomeric derivatives can then be separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector.[14][15] Automation of this derivatization process using a modern autosampler can significantly improve reproducibility.[16][17]

Conclusion

The determination of the enantiomeric purity of (2R)-2-amino-2-phenylbutanoic acid is crucial for ensuring its quality and efficacy in various applications. Direct chiral HPLC using a chiral stationary phase offers a straightforward and reliable method for this analysis. The protocol outlined in this guide, when coupled with proper system suitability testing and method validation, provides a robust framework for obtaining accurate and reproducible results. The choice between direct and indirect methods will depend on the specific laboratory capabilities and analytical requirements.

References

  • LCGC International. Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Available from: [Link]

  • Pirkle, W. H., & Pochapsky, T. C. (1987). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry, 52(12), 2501-2505. Available from: [Link]

  • United States Pharmacopeia. (2022). General Chapter <621> Chromatography. Available from: [Link]

  • ACS Publications. HPLC Method for Analysis of Free Amino Acids in Fish Using o-Phthaldialdehyde Precolumn Derivatization. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. Available from: [Link]

  • PubMed. Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: development and validation of the method. Available from: [Link]

  • PubMed. [Determination of amino acids by precolumn derivatization with o-phthaldialdehyde (OPA) and reversed-phase high performance liquid chromatography]. Available from: [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

  • LCGC International. Are You Sure You Understand USP <621>? Available from: [Link]

  • Sumichiral. Chiral Columns for enantiomer separation by HPLC. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Axion Labs. Automated Pre-Column Derivatization of Amino Acids by HPLC. Available from: [Link]

  • Phenomenex. USP Chapter 621: Overview & Key Points. Available from: [Link]

  • Acta Naturae. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. Available from: [Link]

  • CAT. Analyses of amino acids, Enantiomeric purity. Available from: [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • ResearchGate. b-17 amino acid analysis – hplc (pre column derivatization – opa). Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • ScienceDirect. Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Available from: [Link]

  • Phenomenex. Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • Agilent Technologies. Analysis of Amino Acids by HPLC. Available from: [Link]

  • JOCPR. Determination of amino acid without derivatization by using HPLC - HILIC column. Available from: [Link]

  • Shimadzu. Analytical Methods for Amino Acids. Available from: [Link]

  • Agilent Technologies. Automation of Sample Derivatization Using the Agilent 1260 Infinity II Prime LC System for Amino Acid Analysis. Available from: [Link]

Sources

Application

Application Note: Stereoselective Synthesis of (2R)-2-Amino-2-phenylbutanoic Acid via Chiral Auxiliaries

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Asymmetric Synthesis, Peptidomimetics, and API Development Introduction & Strategic Rationale The incorporation of un...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Asymmetric Synthesis, Peptidomimetics, and API Development

Introduction & Strategic Rationale

The incorporation of unnatural α,α -disubstituted amino acids into peptide sequences is a cornerstone strategy in modern drug development. These sterically demanding building blocks restrict peptide backbone conformation, stabilize secondary structures (such as α -helices or β -turns), and impart profound resistance to proteolytic degradation.

Synthesizing (2R)-2-amino-2-phenylbutanoic acid (also known as (R)

α -ethylphenylglycine) presents a distinct stereochemical challenge: the direct alkylation of phenylglycine typically results in racemization due to the transient loss of the chiral center upon enolization. To circumvent this, the Self-Regeneration of Stereocenters (SRS) methodology—often referred to as the self-reproduction of chirality, pioneered by Dieter Seebach —is employed. This guide details the robust, highly diastereoselective synthesis of (2R)-2-amino-2-phenylbutanoic acid using a pivalaldehyde-derived oxazolidinone chiral auxiliary.

Mechanistic Principles: The SRS Concept

The SRS methodology is an elegant self-validating system that temporarily "stores" the original chirality of the starting material in an adjacent, newly formed stereocenter.

  • Acetal Formation (Chirality Storage): (R)-phenylglycine is condensed with pivalaldehyde to form an oxazolidinone ring. Under thermodynamic control, the bulky tert-butyl group and the phenyl group adopt a cis relationship to minimize steric strain. The newly formed C2 stereocenter now holds the stereochemical "memory" of the molecule.

  • Enolization (Trigonalization): Treatment with a strong base deprotonates the C5 α -carbon, creating a planar enolate. The original stereocenter is destroyed, but the C2 tert-butyl group remains intact.

  • Alkylation (Anti-Attack Trajectory): The massive steric bulk of the tert-butyl group completely shields the cis face of the enolate. When the electrophile (ethyl iodide) approaches, it is forced to attack from the trans face.

  • Stereochemical Outcome: Because the electrophile approaches from the face opposite to the tert-butyl group, it assumes the exact spatial position previously occupied by the α -proton. Following hydrolysis, the original absolute configuration at the α -carbon is regenerated (retention of configuration) .

Synthetic Workflow Visualization

SRS_Workflow N1 (R)-Phenylglycine (Starting Material) N2 Imine Formation (Pivalaldehyde, Pentane) N1->N2 Step 1a N3 Cyclization & N-Protection (Cbz-Cl, Base) N2->N3 Step 1b N4 cis-Oxazolidinone (Temporary Stereocenter) N3->N4 Diastereoselective N5 Enolization (KHMDS, -78°C) (Planar C5 Enolate) N4->N5 Step 2a N6 Alkylation (Ethyl Iodide) (Anti-Attack Trajectory) N5->N6 Steric Shielding N7 Alkylated Oxazolidinone (Retention of Configuration) N6->N7 Step 2b N8 Acidic Hydrolysis (6M HCl, Reflux) N7->N8 Step 3 N9 (2R)-2-Amino-2-phenylbutanoic acid (Target Molecule) N8->N9 Cleavage

Synthetic workflow of (2R)-2-amino-2-phenylbutanoic acid via Seebach's SRS methodology.

Optimization of Alkylation Conditions

The choice of base and temperature is critical. Phenylglycine derivatives are prone to side reactions (such as ring-opening or racemization) if the enolate is not formed rapidly and cleanly. As demonstrated in the data below, Potassium hexamethyldisilazide (KHMDS) at cryogenic temperatures provides superior yields and diastereomeric excess (d.e.) compared to Lithium diisopropylamide (LDA) due to the higher reactivity and softer nature of the potassium enolate .

Table 1: Optimization of Alkylation Conditions for Phenylglycine Oxazolidinone

EntryBase / SolventTemp (°C)ElectrophileYield (%)d.e. (%)Mechanistic Causality
1LDA / THF-78EtI72>95Incomplete enolization due to lithium aggregation.
2KHMDS / THF -78 EtI 88 >98 Optimal. Rapid enolization; highly reactive potassium enolate.
3KOtBu / THF25EtI8185Higher temp reduces facial selectivity; partial epimerization.
4KHMDS / THF-78MeI91>98High efficiency with smaller electrophile.
5KHMDS / THF-78Allyl-Br85>98Excellent compatibility with allylic systems.

Detailed Experimental Protocols

Protocol A: Synthesis of the Chiral Oxazolidinone Intermediate

Objective: Convert (R)-phenylglycine into (2R, 5R)-3-Cbz-2-tert-butyl-5-phenyl-1,3-oxazolidin-4-one.

  • Imine Formation: Suspend 10.0 g of (R)-phenylglycine (1.0 eq) in 150 mL of anhydrous pentane. Add 8.6 mL of pivalaldehyde (1.2 eq) and 0.5 mL of trifluoroacetic acid (TFA). Reflux the mixture using a Dean-Stark trap to continuously remove water.

    • Self-Validation Checkpoint: The reaction is complete when the suspended amino acid fully dissolves into a clear solution (typically 12–16 hours).

  • Cyclization & Protection: Concentrate the solution in vacuo to remove pentane, then redissolve the crude imine in 150 mL of anhydrous dichloromethane (DCM). Cool to 0 °C.

  • Add 17.3 mL of N,N -diisopropylethylamine (DIPEA, 1.5 eq) followed by the dropwise addition of 10.4 mL of benzyl chloroformate (Cbz-Cl, 1.1 eq). Stir at room temperature for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM (3 × 50 mL), dry over MgSO4​ , and concentrate.

  • Purification: Recrystallize the crude product from ethyl acetate/hexanes to isolate the thermodynamically favored cis-isomer.

    • Self-Validation Checkpoint: 1H NMR ( CDCl3​ ) must show a single sharp tert-butyl singlet at ~0.9 ppm. The presence of a second singlet indicates contamination by the trans-isomer.

Protocol B: Diastereoselective Alkylation

Objective: Install the ethyl group via anti-attack trajectory.

  • Enolization: Dissolve 5.0 g of the cis-oxazolidinone (1.0 eq) in 50 mL of anhydrous THF under a strict argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Dropwise, add 31.2 mL of KHMDS (0.5 M in toluene, 1.1 eq). Stir for 45 minutes at -78 °C.

    • Causality Note: The 45-minute window ensures complete deprotonation without allowing the enolate to degrade or undergo self-condensation.

  • Alkylation: Add 3.4 mL of ethyl iodide (3.0 eq) dropwise. Maintain the reaction at -78 °C for 4 hours, then allow it to slowly warm to -20 °C over 2 hours.

  • Workup: Quench the reaction at -20 °C by adding 20 mL of saturated aqueous NH4​Cl . Extract with ethyl acetate (3 × 30 mL), wash with brine, dry over Na2​SO4​ , and concentrate.

    • Self-Validation Checkpoint: Crude 1H NMR will show the complete disappearance of the C5 α -proton signal (~5.2 ppm) and the emergence of ethyl group multiplets, confirming successful quaternary center formation.

Protocol C: Auxiliary Cleavage and Product Isolation

Objective: Hydrolyze the oxazolidinone to yield pure (2R)-2-amino-2-phenylbutanoic acid.

  • Hydrolysis: Dissolve the alkylated oxazolidinone in a 1:1 mixture of 6M HCl and 1,4-dioxane (50 mL total volume).

  • Reflux the mixture at 100 °C for 24 hours.

    • Causality Note: These harsh acidic conditions are required to simultaneously execute three transformations: hydrolysis of the acetal (releasing pivalaldehyde), cleavage of the Cbz protecting group (releasing benzyl chloride/alcohol), and opening of the lactone ring.

  • Extraction of Byproducts: Cool the mixture to room temperature. Wash the aqueous layer with diethyl ether (3 × 30 mL) to extract the organic byproducts (pivalaldehyde and benzyl derivatives).

  • Isolation: Concentrate the aqueous layer in vacuo to yield the hydrochloride salt of the product as a white solid.

  • Neutralization: Dissolve the salt in a minimum amount of absolute ethanol and add propylene oxide dropwise until the free zwitterionic amino acid precipitates. Filter and dry under vacuum.

    • Self-Validation Checkpoint: Analyze the final product via Chiral HPLC (e.g., Daicel Crownpak CR(+) column, pH 2.0 perchloric acid mobile phase) to confirm an enantiomeric excess (e.e.) of >98%.

References

  • Seebach, D., Boes, M., Naef, R., & Schweizer, W. B. (1983). Alkylation of amino acids without loss of the optical activity: preparation of α -substituted proline derivatives. A case of self-reproduction of chirality. Journal of the American Chemical Society, 105(16), 5390-5398. URL:[Link]

  • Seebach, D., Sting, A. R., & Hoffmann, M. (1996). Self‐Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition in English, 35(23‐24), 2708-2748. URL:[Link]

  • O'Donnell, M. J., et al. (2001). New methodology for the synthesis of α,α -dialkylamino acids using the ‘self-regeneration of stereocenters’ method: α -ethyl- α -phenylglycine. Tetrahedron, 57(25), 5311-5320. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereochemical Integrity in 2-Amino-2-Phenylbutanoic Acid Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-amino-2-phenylbutanoic acid. This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-amino-2-phenylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this valuable non-proteinogenic amino acid. Our focus is on the critical challenge of preventing racemization to ensure the stereochemical purity of the final product. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section addresses specific experimental issues in a direct question-and-answer format.

Q: My analysis shows the final product is a nearly 1:1 racemic mixture. What are the most probable causes?

A: Obtaining a racemic or near-racemic mixture indicates a significant loss of stereochemical control at some point during your synthesis or workup. The quaternary α-carbon of 2-amino-2-phenylbutanoic acid is susceptible to racemization, particularly under certain conditions. Here are the primary factors to investigate:

  • Mechanism of Racemization: The core issue is the unintended removal and re-addition of the proton at the chiral α-carbon. This process is facilitated by the formation of a planar, achiral enolate intermediate.[1][2] Two common pathways lead to this:

    • Direct Deprotonation: A sufficiently strong base can directly abstract the α-proton from an activated amino acid derivative.[3]

    • Oxazolone Formation: In reactions involving N-acyl protected amino acids (common in peptide coupling), the activated carboxyl group can be attacked by the amide oxygen, forming a planar oxazolone (or azlactone) intermediate. This intermediate has a highly acidic α-proton that is easily removed, leading to rapid racemization.[3]

  • Aggressive Reaction Conditions:

    • Base Selection: The choice and amount of base are critical. Strong, sterically unhindered bases like triethylamine (TEA) or even N,N-diisopropylethylamine (DIEA) can promote racemization by directly abstracting the α-proton.[3]

    • Temperature: Elevated temperatures accelerate the rate of racemization. Reactions run at room temperature or higher for extended periods are at high risk.

    • pH Extremes: Both strongly acidic and strongly basic conditions during reaction workup or purification can catalyze racemization.[2]

  • Choice of Synthetic Route:

    • Classical Methods: Traditional routes like the Strecker synthesis (starting from an aldehyde/ketone, ammonia, and cyanide)[4][5][6] or the Bucherer-Bergs reaction (using cyanide and ammonium carbonate to form a hydantoin intermediate)[7][8][9] are not stereoselective and will inherently produce a racemic product that requires a separate resolution step. If your goal is an enantiopure product, these methods are unsuitable without modification.

Q: I'm observing partial racemization (low enantiomeric excess). How can I optimize my reaction to improve stereochemical purity?

A: Partial racemization suggests your chosen method has the potential for stereocontrol, but the conditions are not fully optimized. Here’s a systematic approach to enhancing the enantiomeric excess (e.e.).

Step 1: Re-evaluate Your Base

The basicity and steric hindrance of the organic base used are paramount.[3] A weaker, more sterically hindered base is less likely to cause deprotonation at the alpha-carbon.

Recommendation: Switch from bases like TEA or DIEA to N-methylmorpholine (NMM) or, ideally, 2,4,6-collidine (TMP).[3] Use the minimum stoichiometric amount of base necessary to proceed with the reaction.

Base pKa (Conjugate Acid) Steric Hindrance Racemization Risk
Triethylamine (TEA)~10.7LowHigh
N,N-Diisopropylethylamine (DIEA)~10.1ModerateModerate
N-Methylmorpholine (NMM)~7.4ModerateLow
2,4,6-Collidine (TMP)~7.4HighVery Low[3]
Step 2: Control the Temperature

Recommendation: Perform the reaction at a lower temperature. Start at 0°C and, if the reaction rate is too slow, allow it to warm slowly to room temperature. For particularly sensitive substrates, temperatures as low as -20°C or -40°C may be necessary. Lowering the temperature from 80°C to 50°C has been shown to limit racemization in sensitive amino acids like histidine and cysteine.

Step 3: Utilize Coupling Additives (If Applicable)

If your synthesis involves activating the carboxylic acid (e.g., for amidation or esterification), the choice of coupling reagent is critical.

Recommendation: When using carbodiimides like DCC or DIC, always include an additive.[3][10] Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) react with the highly reactive O-acylisourea intermediate to form a more stable active ester. This active ester is less prone to forming an oxazolone, thereby suppressing racemization.[3][11] Onium salt-based reagents like HBTU or HATU already incorporate these additives in their structure.[10]

Step 4: Consider Solvent Effects

The polarity of the solvent can influence the rate of racemization.[10] While polar aprotic solvents like DMF are common, they can sometimes promote racemization more than less polar alternatives.

Recommendation: If your reagents are soluble, consider screening less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Frequently Asked Questions (FAQs)

Q1: What are the fundamental mechanisms of racemization in α-amino acid synthesis?

A: Racemization in α-amino acid synthesis primarily occurs through two mechanisms that involve the formation of a planar, achiral intermediate, which allows for the re-protonation of the α-carbon from either face, leading to a loss of stereointegrity.[1][3]

  • Direct Enolization (Path A): This pathway involves the direct removal of the α-proton by a base. This is more common when the carboxyl group is activated (e.g., as an ester or thioester), which increases the acidity of the α-proton. The resulting enolate is planar and achiral.

  • Oxazolone Formation (Path B): This is a particularly prevalent mechanism for N-acylated amino acids. The acyl oxygen atom acts as an internal nucleophile, attacking the activated carboxyl carbon to form a five-membered oxazolone ring. This ring structure significantly increases the acidity of the α-proton, making it easily removable even by weak bases, leading to rapid racemization.[3]

Racemization_Mechanisms cluster_0 Path A: Direct Enolization cluster_1 Path B: Oxazolone Formation A_Start Chiral Activated Amino Acid A_Intermediate Planar Enolate (Achiral) A_Start->A_Intermediate + Base - H+ A_End Racemic Mixture A_Intermediate->A_End + H+ B_Start Chiral N-Acyl Activated Amino Acid B_Intermediate Oxazolone Intermediate B_Start->B_Intermediate Intramolecular Cyclization B_Racemic_Intermediate Racemic Oxazolone B_Intermediate->B_Racemic_Intermediate + Base - H+ B_End Racemic Product B_Racemic_Intermediate->B_End Nucleophilic Ring Opening

Caption: Primary racemization pathways in amino acid synthesis.

Q2: What is the best strategy for synthesizing enantiomerically pure 2-amino-2-phenylbutanoic acid from the start?

A: The most robust strategy is to employ an asymmetric synthesis using a chiral auxiliary.[12] A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.[12]

A highly effective method is the asymmetric alkylation of a glycine enolate equivalent derived from a chiral auxiliary. For example, Evans' oxazolidinone auxiliaries are widely used for this purpose.[13]

Example Workflow: Asymmetric Synthesis via Chiral Auxiliary

Asymmetric_Synthesis_Workflow Start 1. Acylate Chiral Auxiliary (e.g., Evans' Oxazolidinone) with Bromoacetyl Bromide Step2 2. Displace Bromide with an Azide Source (e.g., NaN3) Start->Step2 Step3 3. Reduce Azide to Amine (e.g., H2, Pd/C) Step2->Step3 Step4 4. Protect Amine (e.g., with Boc Anhydride) Step3->Step4 Step5 5. Form Enolate (e.g., with LDA or NaHMDS at -78°C) Step4->Step5 Step6 6. Diastereoselective Alkylation with Ethyl Iodide (Et-I) Step5->Step6 Step7 7. Cleave Chiral Auxiliary (e.g., LiOH/H2O2) Step6->Step7 End Enantiomerically Enriched 2-amino-2-phenylbutanoic acid Step7->End

Caption: Workflow for asymmetric synthesis using a chiral auxiliary.

Q3: My chosen synthesis route resulted in a racemic mixture. What are my options now?

A: If you have already synthesized a racemic mixture of 2-amino-2-phenylbutanoic acid, you will need to perform a chiral resolution to separate the two enantiomers. Common methods include:

  • Diastereomeric Salt Formation: React the racemic amino acid with a chiral resolving agent (e.g., a chiral acid like tartaric acid or a chiral base like brucine) to form a pair of diastereomeric salts. These salts have different physical properties (like solubility) and can be separated by fractional crystallization.

  • Enzymatic Resolution: Utilize an enzyme that selectively acts on one enantiomer. For example, an acylase enzyme can selectively hydrolyze the N-acyl group from one enantiomer of a derivatized racemic mixture, allowing for easy separation of the free amino acid from the unreacted acylated enantiomer.

  • Chiral Chromatography: Use a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) to separate the enantiomers. This is often used for analytical quantification but can also be applied on a preparative scale.

Protocol 1: General Procedure for Quantifying Racemization via Chiral HPLC

This protocol provides a method to determine the enantiomeric excess of your synthesized 2-amino-2-phenylbutanoic acid.

  • Sample Preparation:

    • Accurately weigh ~1-2 mg of your final product.

    • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chiral HPLC Analysis:

    • Column: A chiral stationary phase column suitable for amino acids (e.g., a crown ether-based or cyclodextrin-based column).

    • Mobile Phase: A typical mobile phase might be an acidic aqueous solution (e.g., perchloric acid, pH 1.0-2.0) with an organic modifier like methanol or acetonitrile. The exact conditions must be optimized for your specific column.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detector at a wavelength where the phenyl group absorbs (e.g., 210-220 nm).

    • Injection Volume: 5-10 µL.

  • Data Analysis:

    • Integrate the peak areas for the two separating enantiomers (R and S).

    • Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

References
  • Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries. (2022). ResearchGate. Retrieved from [Link]

  • Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. (2004). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. (2007). PMC. Retrieved from [Link]

  • Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. (2007). PubMed. Retrieved from [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). PMC. Retrieved from [Link]

  • Asymmetric Synthesis. (n.d.). Retrieved from [Link]

  • Racemization Assays. (n.d.). Retrieved from [Link]

  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. (2023). Journal of Creation. Retrieved from [Link]

  • Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. (1984). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • 2-amino-2-phenylbutanoic acid. (2025). LookChem. Retrieved from [Link]

  • Bucherer–Bergs reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Strecker Synthesis of Amino Acids – MCAT Biochemistry. (n.d.). MedSchoolCoach. Retrieved from [Link]

  • Discuss the preparation of 2-aminobutanoic acid using Strecker synthesis. (n.d.). Retrieved from [Link]

  • Bucherer-Bergs Reaction. (n.d.). Retrieved from [Link]

  • Strecker amino acid synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2021). MDPI. Retrieved from [Link]

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (2021). Encyclopedia MDPI. Retrieved from [Link]

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. (2021). MDPI. Retrieved from [Link]

Sources

Optimization

Overcoming steric hindrance in alpha,alpha-disubstituted amino acid synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of α,α-disubstituted amino acids (α,α-AAs). These molecules, with their unique sterically...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of α,α-disubstituted amino acids (α,α-AAs). These molecules, with their unique sterically hindered quaternary α-carbon, are invaluable tools in medicinal chemistry for constraining peptide conformations and enhancing metabolic stability.[1] However, their synthesis is notoriously challenging precisely because of this steric hindrance.[1]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of these syntheses and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge in synthesizing α,α-disubstituted amino acids?

The core challenge is the high steric hindrance around the α-carbon. Creating a quaternary stereocenter is energetically demanding and kinetically slow. This steric bulk impedes the approach of reagents, leading to common problems like low reaction rates, incomplete reactions, and the need for harsh conditions that can compromise stereochemical integrity. Furthermore, once the first α-substituent is in place, introducing the second is significantly more difficult than the first.

Q2: What are the primary synthetic strategies for accessing these molecules?

There are several major routes, each with its own advantages and challenges:

  • Alkylation of Glycine Equivalents: This is one of the most common methods, typically involving the dialkylation of a glycine Schiff base (imine).[2] Asymmetric synthesis is often achieved using chiral phase-transfer catalysts.[3][4][5]

  • Asymmetric Strecker Synthesis: This powerful method involves the reaction of a ketone with a cyanide source and an amine.[6] It is particularly versatile for creating α-amino acids with quaternary alkyl or aryl substituents.[6][7][8]

  • Alkylation of Other α-Anion Equivalents: Methods like the dialkylation of ethyl nitroacetate can be effective for producing sterically hindered products.[9]

  • Addition to N-Carboxyanhydrides (NCAs): A more recent approach involves the addition of organometallic reagents (e.g., Grignard) to NCAs, which can be highly effective for creating N-acyl gem-disubstituted amino acids.[10]

Q3: Why is Phase-Transfer Catalysis (PTC) so frequently used for alkylating glycine Schiff bases?

Phase-Transfer Catalysis (PTC) is ideal for this reaction for several reasons:

  • Mild Conditions: PTC allows the use of inorganic bases (like solid K₂CO₃ or 50% NaOH) in a biphasic system (e.g., dichloromethane/water), avoiding harsh, anhydrous conditions and strong, soluble bases (like LDA or NaH) that can cause side reactions.[4]

  • Enantiocontrol: Chiral quaternary ammonium salts, often derived from Cinchona alkaloids, can act as phase-transfer catalysts.[3][11] They form a chiral ion pair with the glycine enolate, shuttling it from the aqueous/solid phase to the organic phase where it reacts with the alkyl halide within a controlled, asymmetric environment.[5]

  • Operational Simplicity: The reactions are often easy to set up and do not require specialized equipment for handling pyrophoric or extremely moisture-sensitive reagents.[6]

Q4: How do I choose between a Strecker synthesis and a glycine imine alkylation?

The choice depends on your target molecule and available starting materials.

  • Choose Strecker Synthesis if: Your target has two different, non-hydrogen substituents directly accessible from a ketone precursor. It's an excellent method for accessing α-aryl or quaternary alkyl substituted amino acids.[6] The key transformation is the stereoselective addition of cyanide to a ketimine intermediate.[7]

  • Choose Glycine Imine Alkylation if: You are starting from glycine and wish to introduce two identical or different alkyl groups sequentially. This method is highly modular, but controlling the dialkylation versus monoalkylation can be a significant challenge.[2]

Q5: My sterically hindered α,α-AA won't couple during solid-phase peptide synthesis (SPPS). What can I do?

This is a very common and significant challenge. The steric bulk of both the incoming amino acid's nucleophilic amine and the N-terminus of the peptide hinder the reaction.[9][12]

  • Problem: Standard coupling reagents like HATU, HBTU, or other uronium/phosphonium salts may fail.[9]

  • Solution 1: Use Symmetrical Anhydrides: Pre-forming a symmetrical anhydride of the incoming Fmoc-protected α,α-AA can dramatically improve coupling efficiency, especially in less polar solvents.[9]

  • Solution 2: Novel Coupling Reagents: Investigate specialized coupling reagents designed for hindered systems. For example, methods using α,α-disubstituted α-amidonitriles have been developed for extremely hindered couplings without a traditional coupling reagent.[13]

  • Solution 3: Microwave-Assisted Synthesis: Microwave irradiation can provide the necessary energy to overcome the activation barrier for hindered couplings, often reducing reaction times and improving yields.

Troubleshooting Guide

Problem 1: My glycine Schiff base alkylation yields mainly mono-alkylated product.
  • Probable Cause: The pKa of the mono-alkylated Schiff base is very similar to that of the starting glycine Schiff base.[2] As the reaction proceeds, the base deprotonates both the starting material and the mono-alkylated product, leading to a competitive mixture of mono- and di-alkylation. The second alkylation is also kinetically slower due to increased steric hindrance.

  • Solutions:

    • Increase Electrophile Stoichiometry: Use a larger excess of the alkylating agent (e.g., 2.5-3.0 equivalents) to favor the second alkylation.

    • Increase Base Strength/Concentration: For PTC, moving from K₂CO₃ to solid, powdered KOH or 50% aqueous NaOH can increase the concentration of the enolate in the organic phase, driving the reaction forward.

    • Optimize the Phase-Transfer Catalyst: The structure of the PTC catalyst is critical. N-anthracenylmethyl derivatives of Cinchona alkaloids are often more effective for hindered substrates than N-benzyl derivatives due to enhanced π-π stacking interactions that stabilize the ion pair.[5]

    • Change the Imine Group: A benzophenone imine (from Ph₂C=O) is more sterically hindering and its anion is more acidic than an aldimine (from an aldehyde). This difference can sometimes be exploited to favor dialkylation.[2]

Problem 2: The enantioselectivity (ee) of my asymmetric PTC reaction is poor.
  • Probable Cause: The "chiral pocket" created by the catalyst-enolate ion pair is not selective enough. This can be due to temperature, solvent, or the catalyst structure itself.

  • Solutions:

    • Lower the Temperature: Asymmetric inductions are often more effective at lower temperatures. Try running the reaction at 0 °C or even -20 °C. Note that this will slow the reaction rate significantly.

    • Screen Solvents: The solvent has a major impact on the tightness and geometry of the ion pair. While dichloromethane is common, test other non-polar solvents like toluene or chlorobenzene.[11]

    • Screen Catalysts: This is the most critical variable. A library of catalysts should be tested. The pseudoenantiomeric catalysts derived from cinchonine and cinchonidine often give opposite enantiomers. Modifying the quinoline substituent (e.g., adding electron-withdrawing groups) or the N-arylmethyl group can drastically alter selectivity.[3][11]

Catalyst Feature Impact on Selectivity Rationale
N-Arylmethyl Group HighN-Anthracenylmethyl often superior to N-benzyl due to better π-stacking with the enolate.
Cinchona Alkaloid Backbone HighCinchonine/Cinchonidine are pseudoenantiomers and typically yield opposite product enantiomers.
O-Alkyl Group ModerateModifies the steric and electronic environment. O-allyl or O-benzyl are common.
Solvent HighAffects ion pair tightness. Less polar solvents often increase selectivity.

Table 1. Key factors influencing enantioselectivity in the PTC alkylation of glycine imines.

Problem 3: My Strecker synthesis from a sterically hindered ketone is not proceeding or is very slow.
  • Probable Cause: The ketone is too sterically hindered for the nucleophilic attack by cyanide or for the initial formation of the ketimine intermediate. The low reactivity of ketones is a known limitation of this reaction.[8]

  • Solutions:

    • Use a More Reactive Cyanide Source: Trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst (e.g., Ti(O-iPr)₄) can be more effective than traditional NaCN/HCN sources for hindered ketones.

    • Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. Use a sealed tube if volatile reagents are used.

    • Catalysis: Explore catalytic asymmetric versions that use a chiral catalyst (e.g., a chiral gadolinium complex or an organocatalyst) to activate the ketone and control stereochemistry simultaneously.[6]

    • Alternative Route: Consider an intramolecular Strecker synthesis, where the amine and ketone are part of the same molecule, which can be highly stereoselective.[7][14]

Workflow & Protocol Selection

Choosing the correct synthetic approach is critical. The following decision tree illustrates a logical workflow for strategy selection.

G start Define Target α,α-AA ketone_avail Is a suitable ketone precursor readily available? start->ketone_avail is_n_acyl Is the target an N-Acyl derivative? ketone_avail->is_n_acyl No use_strecker Pursue Asymmetric Strecker Synthesis ketone_avail->use_strecker Yes use_ptc Pursue Glycine Imine Alkylation via PTC is_n_acyl->use_ptc No use_nca Pursue Organometallic Addition to NCA is_n_acyl->use_nca Yes consider_other Consider alternative methods (e.g., nitroacetate alkylation) use_ptc->consider_other Fails

Caption: Decision tree for selecting a synthetic route.

Featured Protocol: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl ester via PTC

This protocol is adapted from established methods using Cinchona alkaloid-derived catalysts.[11]

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester (1.0 eq)

  • Alkyl Halide (e.g., Benzyl Bromide, 2.5 eq)

  • (S)-N-(9-Anthracenylmethyl)cinchonidinium bromide (Catalyst, 0.05 - 0.1 eq)

  • Potassium Hydroxide (KOH), finely powdered and anhydrous (5.0 eq)

  • Toluene, anhydrous (5-10 mL per mmol of substrate)

  • Saturated aqueous NH₄Cl

  • Aqueous HCl (1N)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester, the chiral phase-transfer catalyst, and powdered KOH.

  • Purge the flask with an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous toluene, followed by the alkyl halide.

  • Cool the mixture to the desired temperature (e.g., 0 °C) and stir vigorously. The reaction must be well-mixed to ensure efficient phase transfer.

  • Monitor the reaction by TLC or LC-MS. The reaction may take 12-48 hours depending on the substrate and temperature.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Deprotection: To obtain the free amino acid, hydrolyze the Schiff base and ester groups. This is typically done in two steps:

    • Imine Hydrolysis: Stir the purified product in a mixture of THF and 1N HCl at room temperature until the imine is cleaved.

    • Ester Hydrolysis: Treat the resulting amino ester with a stronger acid (e.g., 6N HCl at reflux or TFA) to remove the tert-butyl group.

References

  • Inouye, Y., et al. (2003). Asymmetric Strecker Route toward the Synthesis of Biologically Active α,α-Disubstituted α-Amino Acids. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Corey, E.J., & Grogan, M.J. (1999). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Organic Letters. Available at: [Link]

  • Alewood, P.F., et al. (2001). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. Journal of Organic Chemistry. Available at: [Link]

  • Ding, K., et al. (2000). Synthesis of Enantiopure α,α-Disubstituted Amino Acids from the Asymmetric Strecker Reaction Products of Aldehydes. Organic Letters. Available at: [Link]

  • (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. ResearchGate. Available at: [Link]

  • Boesten, W.H.J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation. Organic Letters. Available at: [Link]

  • Horikawa, M., et al. (1996). Asymmetric synthesis of a,a-disubstituted a-amino acids. ResearchGate. Available at: [Link]

  • Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe. Available at: [Link]

  • Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. Available at: [Link]

  • Dong, X., et al. (2014). Synthesis of New Chiral Phase Transfer Catalysts and their Application in the Asymmetric Alkylation of Glycine Derivatives. Austin Publishing Group. Available at: [Link]

  • Maruoka, K. (Ed.). (2008). Asymmetric Phase Transfer Catalysis. Wiley-VCH. Available at: [Link]

  • (n.d.). New Trends in Asymmetric Phase Transfer Catalysis 1. AIR Unimi. Available at: [Link]

  • Lygo, B., & Andrews, B.I. (2004). Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines. Accounts of Chemical Research. Available at: [Link]

  • Zhang, S., et al. (2009). Synthesis of Novel Chiral Phase-Transfer Catalysts and Their Application to Asymmetric Synthesis of α-Amino Acid Derivatives. Organic Chemistry Portal. Available at: [Link]

  • Bordwell, F.G., et al. (1991). Acidities of glycine Schiff bases and alkylation of their conjugate bases. Journal of the American Chemical Society. Available at: [Link]

  • (n.d.). Stereocontrolled [11C]Alkylation of N-Terminal Glycine Schiff Bases To Obtain Dipeptides. ResearchGate. Available at: [Link]

  • Sears, P., & Wong, C.H. (1996). Enzymatic synthesis of peptides containing unnatural amino acids. PubMed. Available at: [Link]

  • Bhattacharya, S., & Ghorai, S. (2011). Palladium catalysed asymmetric alkylation of benzophenone Schiff base glycine esters in ionic liquids. Indian Academy of Sciences. Available at: [Link]

  • Pełka, M., et al. (2022). Unprecedented Water Effect as a Key Element in Salicyl-Glycine Schiff Base Synthesis. Molecules. Available at: [Link]

  • (n.d.). Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt. ResearchGate. Available at: [Link]

  • Dondoni, A., & Perrone, D. (2014). Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. Organic Letters. Available at: [Link]

  • (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. ResearchGate. Available at: [Link]

  • (n.d.). Asymmetric synthesis of ( S )‐α‐(octyl)glycine via alkylation of Ni(II) complex of chiral glycine Schiff base. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Optimization of enzymatic resolution for chiral amino acids

Welcome to the Biocatalysis Technical Support Center . As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals optimize the enzymatic resolutio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Biocatalysis Technical Support Center . As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals optimize the enzymatic resolution of chiral amino acids.

Enantiomerically pure amino acids are indispensable building blocks for peptide synthesis, pharmaceuticals, and agrochemicals. While chemical asymmetric synthesis has advanced, enzymatic kinetic resolution remains the industrial gold standard due to its unparalleled chemo-, regio-, and stereoselectivity under mild conditions[1]. However, achieving >99% enantiomeric excess (ee) and high volumetric productivity requires precise control over thermodynamic and kinetic parameters.

This guide provides self-validating protocols, mechanistic troubleshooting, and advanced optimization strategies to ensure your biocatalytic workflows are robust and scalable.

Workflow: Enzymatic Resolution & Deracemization

The following diagram illustrates the standard kinetic resolution pathway coupled with Dynamic Kinetic Resolution (DKR) for maximum atom economy.

EnzymaticResolution Start Racemic Amino Acid (D/L Mixture) Deriv Chemical Derivatization (e.g., N-acetylation) Start->Deriv Enzyme Enzymatic Hydrolysis (e.g., L-Aminoacylase) Deriv->Enzyme Sep Physical/Chemical Separation (Ion Exchange / Precipitation) Enzyme->Sep Mixture of L-AA & D-Deriv L_AA L-Amino Acid (Target Product) Sep->L_AA D_Deriv N-Acetyl-D-Amino Acid (Unreacted Enantiomer) Sep->D_Deriv Racemization In Situ Racemization (Dynamic Kinetic Resolution) D_Deriv->Racemization Racemization->Deriv Recycling Loop

Figure 1: Workflow of enzymatic resolution coupled with a dynamic kinetic resolution (DKR) recycling loop.

Core Methodology: L-Aminoacylase-Catalyzed Resolution

The acylase process is a highly robust method for resolving aliphatic, aromatic, and heteroaromatic substrates[2]. This protocol is designed as a self-validating system; if the pH or metal ion concentrations deviate, the system will naturally halt, preventing the formation of low-ee products.

Step-by-Step Protocol: Resolution of N-Acetyl-DL-Amino Acids

  • Substrate Preparation: Dissolve 0.5 M of N-acetyl-DL-amino acid in 0.1 M Tris-HCl buffer.

    • Causality: The substrate concentration is kept high to maximize space-time yield. Tris-HCl is chosen over phosphate for certain metal-dependent enzymes to prevent the precipitation of insoluble metal-phosphate complexes.

  • pH Adjustment: Adjust the pH strictly to 7.5 using 1 M NaOH.

    • Causality: Aminoacylase I relies on specific histidine residues in its active site for catalysis. A pH drop below 7.0 leads to histidine protonation, disrupting the charge-relay system and halting the reaction.

  • Cofactor Supplementation: Add 0.5 mM CoCl₂ to the reaction mixture.

    • Causality: Aminoacylase I from Aspergillus melleus is a metalloenzyme. During prolonged incubation at 37°C, the native zinc/cobalt ions can slowly dissociate from the active site. Supplementing Co²⁺ shifts the equilibrium, maintaining the enzyme in its active holoenzyme form and preserving Vmax​ [3].

  • Biocatalyst Addition: Add L-aminoacylase (approx. 1000 U per mole of substrate). Incubate at 37°C with gentle orbital shaking (150 rpm) for 12–24 hours.

  • Reaction Termination & Separation: Acidify the mixture to pH 2.0 using HCl, then pass the solution through a strongly acidic cation-exchange resin (e.g., Dowex 50W-X8).

    • Causality: At pH 2.0, the newly formed free L-amino acid is cationic and binds tightly to the resin. The unreacted N-acetyl-D-amino acid remains neutral/anionic and washes through in the flow-through. Elute the pure L-amino acid using 1 M NH₄OH[3].

Troubleshooting Guide

Q: My reaction stalls at 30-40% conversion instead of the theoretical 50% maximum. What is causing this? A: This is a classic symptom of product inhibition . As the reaction progresses, the localized concentration of the cleaved acetate (or the free L-amino acid itself) competitively binds to the enzyme's active site. Solution: To overcome this, implement an Enzyme Membrane Reactor (EMR) system to continuously remove the product via ultrafiltration, or lower the initial substrate concentration. Alternatively, increasing the buffer capacity can prevent localized pH drops caused by the released acetic acid.

Q: The enantiomeric excess (ee) of my target L-amino acid is dropping below 98%. How do I fix this? A: A drop in ee usually stems from one of two factors:

  • Background Chemical Hydrolysis: At elevated temperatures (>45°C) or highly alkaline pH (>8.5), spontaneous non-enzymatic hydrolysis of the N-acetyl-D-enantiomer occurs. Solution: Strictly maintain the temperature at 37°C and pH at 7.5.

  • Enzyme Impurity: Commercial crude L-aminoacylase preparations may contain trace amounts of D-aminoacylase or non-specific proteases. Solution: Switch to a purified, recombinant enzyme or add a specific inhibitor for the contaminating protease.

Q: I am trying to resolve a highly bulky, unnatural amino acid (e.g., tert-leucine), but the acylase shows no activity. What are my alternatives? A: Standard Aminoacylase I has a narrow binding pocket that cannot accommodate extreme steric bulk at the β -carbon. Solution: Pivot to Lipase-catalyzed ester hydrolysis (e.g., using Candida antarctica Lipase B - CALB)[4]. Lipases have a highly flexible, hydrophobic surface-binding pocket. Derivatize your substrate into an amino acid ester and perform the resolution in an organic solvent (like methyl tert-butyl ether)[2].

Frequently Asked Questions (FAQs)

Q: How does Dynamic Kinetic Resolution (DKR) improve the carbon efficiency of these workflows? A: Standard kinetic resolution is inherently limited to a 50% maximum yield because the unwanted enantiomer is left unreacted. DKR overcomes this by coupling the enantioselective enzymatic reaction with an in situ racemization catalyst (such as an aldehyde or a racemase enzyme)[5]. The unreacted D-enantiomer is continuously converted back into the racemic mixture, theoretically allowing 100% conversion of the starting material into the desired L-enantiomer[5][6].

Q: What is the advantage of using Cross-Linked Enzyme Aggregates (CLEAs) over free enzymes? A: CLEAs (like Alcalase-CLEA) are prepared by precipitating the enzyme and cross-linking it with glutaraldehyde. This immobilization technique drastically improves the enzyme's thermal stability, prevents autoproteolysis, and allows the biocatalyst to be easily recovered via centrifugation and reused for multiple batch cycles, significantly lowering the cost per gram of product[5][7].

Q: Can I use whole-cell biocatalysis instead of purified enzymes for amino acid resolution? A: Yes. Whole-cell systems (e.g., using Aspergillus fumigatus cells) are highly cost-effective because they eliminate the need for enzyme purification and naturally regenerate cofactors[8]. However, whole cells often contain competing metabolic pathways that can degrade your product. They are best used when the target amino acid is non-canonical and not recognized by the host's primary metabolism.

Quantitative Data: Comparison of Enzymatic Systems

The following table summarizes the operational parameters and capabilities of different enzymatic systems used in chiral amino acid resolution[1][6][9].

Enzyme SystemSubstrate DerivativeTarget EnantiomerMax Yield (Standard)Key AdvantageIndustrial Application
Aminoacylase I N-Acetyl amino acidsL-Amino acids50%High turnover, excellent ee (>99%)L-Methionine, L-Valine
D-Hydantoinase / Carbamoylase 5-Substituted hydantoinsD-Amino acids100% (via DKR)Spontaneous racemization of substrateD-Phenylglycine (Antibiotics)
Lipase (CALB) Amino acid estersL- or D- (varies)50%Tolerates bulky/unnatural side chains β -amino acids
Amidase Amino acid amidesL-Amino acids50%Very high enantioselectivity (E > 300)L-Homophenylalanine

References

  • Miyazawa, T. (1999). Enzymatic resolution of amino acids via ester hydrolysis. Amino Acids, 16(3-4), 191-213. Available at:[Link]

  • Wakayama, M., et al. (2025). Production of D-amino acids by N-acyl-D-amino acid amidohydrolase and its structure and function. ResearchGate. Available at:[Link]

  • Liese, A., et al. (2006). Comparison of Different Chemoenzymatic Process Routes to Enantiomerically Pure Amino Acids. Semantic Scholar. Available at:[Link]

  • Um, P.-J., & Drueckhammer, D. (1998). Chemo-Enzymatic Dynamic Kinetic Resolution of Amino Acid Thioesters. ResearchGate. Available at:[Link]

  • Song, et al. (2020). Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids. Frontiers in Bioengineering and Biotechnology. Available at:[Link]

Sources

Optimization

Purification challenges of (2R)-2-amino-2-phenylbutanoic acid

Technical Support Center: Purification & Resolution of (2R)-2-Amino-2-phenylbutanoic Acid Welcome to the technical support center for the isolation, purification, and enantiomeric resolution of (2R)-2-amino-2-phenylbutan...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Resolution of (2R)-2-Amino-2-phenylbutanoic Acid

Welcome to the technical support center for the isolation, purification, and enantiomeric resolution of (2R)-2-amino-2-phenylbutanoic acid. As a quaternary α -alkyl- α -amino acid, this molecule presents unique steric and electronic challenges. This guide is designed for researchers and drug development professionals to troubleshoot bottlenecks in chromatographic retention, desalting, and chiral separation.

Core Mechanistic Challenges

The purification of (2R)-2-amino-2-phenylbutanoic acid is complicated by three intrinsic molecular features:

  • Zwitterionic Polarity: Like all free amino acids, it exists as a zwitterion at physiological pH, resulting in extremely poor retention on standard reversed-phase (RP) C18 columns.

  • Steric Hindrance: The presence of both a phenyl ring and an ethyl group on the α -carbon creates a bulky quaternary stereocenter. This steric shielding reduces the efficiency of standard derivatization reagents and hinders interaction with traditional chiral stationary phases (CSPs).

  • Absence of an α -Proton: Because the α -carbon is fully substituted, the molecule cannot undergo base-catalyzed enolization. This completely precludes the use of standard Dynamic Kinetic Resolution (DKR) techniques that rely on in situ racemization.

Troubleshooting Guide: Chromatographic Isolation & Desalting

Symptom: The synthesized amino acid co-elutes with inorganic salts or highly polar byproducts during RP-HPLC, or fails to retain on the column altogether. Causality: The highly polar, charged nature of the zwitterion prevents partitioning into the hydrophobic C18 stationary phase. Solution: Transition from reversed-phase chromatography to Strong Cation Exchange (SCX) chromatography. SCX exploits the protonated amine group at low pH to trap the molecule, allowing neutral and acidic impurities (as well as inorganic salts) to be washed away before basic elution[1].

Self-Validating Protocol: SCX Desalting Validation Checkpoint: The eluate pH during the wash step must be strictly monitored. Premature elution indicates column overloading or insufficient initial acidification.

  • Acidification: Dissolve the crude reaction mixture in 1 N HCl (approx. 20 mL per 100 mg of crude) to ensure full protonation of the amine ( NH3+​ ).

  • Loading: Load the solution onto a pre-conditioned AG 50W-X8 strong cation exchange resin column (H+ form).

  • Washing: Wash the column extensively with deionized water. Validation: Continue washing until the effluent pH reaches exactly 7.0, confirming the removal of all non-basic organic impurities and inorganic salts.

  • Elution: Elute the target amino acid using a 10% NH4​OH aqueous solution.

  • Recovery: Lyophilize the basic fractions to yield pure 2-amino-2-phenylbutanoic acid (typical recovery >95%)[1].

Troubleshooting Guide: Enantiomeric Resolution (2R vs. 2S)

Symptom: Broad, overlapping peaks or zero chiral recognition when attempting to separate the enantiomers on standard polysaccharide-based chiral columns (e.g., Chiralcel OD/AD). Causality: The quaternary stereocenter restricts the conformational flexibility required to fit into the chiral cavities of standard amylose/cellulose CSPs. Solution: Utilize Zwitterionic-Teicoplanin (ZWIX) core-shell columns for underivatized analysis, or perform pre-column derivatization for Gas Chromatography (GC)[2][3][4]. ZWIX columns utilize electrostatic interactions (between the CSP and the amino acid's zwitterion) combined with the rigid chiral pocket of teicoplanin to force stereoselective interactions, resolving the enantiomers in seconds[4].

G Issue Poor Chiral Resolution Check1 Is the analyte derivatized? Issue->Check1 NoDeriv Underivatized (Zwitterion) Check1->NoDeriv No YesDeriv Derivatized (e.g., N-TFA ester) Check1->YesDeriv Yes Action1 Use ZWIX(+) CSP Add NH4FA/FA buffer NoDeriv->Action1 Maximize electrostatic interactions Action2 Use GC on Lipodex E Isothermal Conditions YesDeriv->Action2 Rely on volatility & H-bonding

Caption: Troubleshooting logic tree for resolving chiral separation failures.

Self-Validating Protocol: Ultra-Fast Chiral LC-MS Analysis Validation Checkpoint: Baseline separation ( Rs​>1.5 ) must be achieved; if tailing occurs, increase the buffer concentration to suppress secondary interactions.

  • Mobile Phase Preparation: Prepare a buffer of 50 mM ammonium formate ( NH4​FA ) and 50 mM formic acid (FA) in a solvent mixture of Acetonitrile/Methanol/Water (49:49:2, v/v/v).

  • Column Setup: Install a ZWIX(+) core-shell column (e.g., 50 mm × 3.0 mm, 2.7 µm particle size). Set the column oven to 50 °C to improve mass transfer kinetics[4].

  • Execution: Inject 1 µL of the sample at a flow rate of 1.25 mL/min.

  • Detection: Monitor via UV at 220 nm or ESI-MS. The (2R) and (2S) enantiomers will baseline separate in under 60 seconds[4].

Quantitative Data Summary

The following table summarizes the validated parameters for the purification and analysis of 2-amino-2-phenylbutanoic acid derivatives.

Separation MethodColumn / Stationary PhaseMobile Phase / ConditionsResolution ( Rs​ )Analysis Time
Chiral HPLC (Underivatized) ZWIX(+) (Zwitterionic-teicoplanin)ACN/MeOH/H2O (49:49:2) with 50mM NH4​FA / FA> 2.0< 1 min
Chiral GC (Derivatized) Lipodex E (Chiral capillary)Isothermal GC (N-TFA-O-methyl ester)> 1.5~ 15-20 min
Ion-Exchange (Desalting) AG 50W-X8 Strong Cation ExchangeH2O wash, elute with 10% NH4​OH N/A (Yield: 99%)Preparative

Frequently Asked Questions (FAQs)

Q: Why can't I use Dynamic Kinetic Resolution (DKR) to convert the (2S) enantiomer into the desired (2R) enantiomer? A: DKR requires the unreacted enantiomer to continuously racemize in the reaction vessel. For amino acids, this is typically achieved by adding a base to deprotonate the α -carbon, forming a planar enolate intermediate. Because 2-amino-2-phenylbutanoic acid has a quaternary α -carbon (bonded to an amine, carboxyl, phenyl, and ethyl group), it lacks an α -proton. Racemization is therefore impossible without breaking a carbon-carbon bond.

Q: What is the most reliable derivatization strategy if I only have access to Gas Chromatography (GC)? A: The standard approach for sterically hindered α,α -dialkyl amino acids is a two-step conversion to N-trifluoroacetyl-O-methyl (TFA/methyl) esters[2]. First, esterify the carboxylic acid using methanolic HCl, followed by acylation of the amine using trifluoroacetic anhydride (TFAA). This neutralizes the zwitterion, dramatically increases volatility, and allows for excellent resolution on chiral GC columns like Lipodex E[2][5].

Q: Can enzymatic resolution be used for preparative-scale isolation of the (2R) enantiomer? A: Yes. While the free acid is sterically hindered, converting the racemic mixture to an ethyl ester allows for enzymatic kinetic resolution. Specific hydrolases or lipases can stereoselectively hydrolyze the (2S)-ester back to the free acid, leaving the (2R)-ester intact. The two can then be easily separated via standard silica gel chromatography or liquid-liquid extraction before chemically hydrolyzing the (2R)-ester to yield the final product.

G Start Racemic 2-Amino-2-phenylbutanoic acid Deriv Esterification (Ethanol / HCl) Start->Deriv Mask Carboxylic Acid EnzRes Enzymatic Kinetic Resolution (Hydrolase/Lipase) Deriv->EnzRes Stereoselective Hydrolysis Sep Phase Separation / Chromatography EnzRes->Sep PureR (2R)-Ester (Unreacted) Sep->PureR Organic Phase PureS (2S)-Acid (Hydrolyzed) Sep->PureS Aqueous Phase FinalR (2R)-2-Amino-2-phenylbutanoic acid PureR->FinalR Chemical Hydrolysis

Caption: Preparative workflow for the enzymatic kinetic resolution of quaternary amino acids.

References

  • Brückner, H., et al. "ENANTIOMERIC RESOLUTION OF α,α-DIALKYL- α-AMINO ACIDS: SURVEY ON CHROMATOGRAPHIC METHODS AND RELEVANCE FOR ASTROBIOLOGY." USRA. Available at: [Link][5]

  • "Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography." National Institutes of Health (PMC). Available at: [Link][2]

  • "Supporting Information: (R)-2-Amino-2-phenylbutanoic acid." Wiley-VCH. Available at: [Link][1]

  • "Chiral Separations and Stereochemical Elucidation: Fundamentals, Methods and Applications." DOKUMEN.PUB. Available at:[Link][3]

  • Mazzoccanti, G., et al. "Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach." Analytical Chemistry - ACS Publications. Available at:[Link][4]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Enantiomeric Excess in Asymmetric Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in asymmetric synthesis. This resource provides targeted troubleshooting guides and frequently asked questio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in asymmetric synthesis. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the enantiomeric excess (e.e.) of your reactions.

Introduction

Achieving high enantioselectivity is a primary goal in modern synthetic chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its biological activity.[1] Low enantiomeric excess is a common hurdle that can arise from a multitude of factors, ranging from the purity of the starting materials to subtle variations in reaction conditions. This guide provides a systematic approach to diagnosing and resolving the root causes of suboptimal stereoselectivity.

Frequently Asked Questions (FAQs)

Initial Checks & Common Errors

Q1: My asymmetric reaction is resulting in a low enantiomeric excess. What are the most common initial checks I should perform?

A1: When encountering low enantiomeric excess, a systematic approach to troubleshooting is crucial. Begin by verifying the basics of your experimental setup. First, confirm the purity and identity of all starting materials, reagents, and the catalyst, as impurities can often interfere with the catalytic cycle.[2] Next, ensure that the solvent is of an appropriate grade and anhydrous, as water can deactivate or alter the selectivity of many catalysts.[2][3] Double-check the reaction temperature, as minor fluctuations can significantly impact enantioselectivity.[2][3] Finally, re-verify all measurements and concentrations to rule out simple experimental errors.[2]

Q2: I'm observing a low enantiomeric excess (e.e.). What are the primary factors I should investigate?

A2: Achieving high enantioselectivity is a multifactorial challenge. If your e.e. is lower than expected, consider the following:

  • Racemic Background Reaction: A non-catalyzed, racemic reaction may be occurring in parallel with your desired asymmetric transformation.[4]

  • Catalyst Deactivation or Low Activity: The chiral catalyst may have degraded due to impurities, exposure to air or moisture, or thermal instability.[3][4]

  • Suboptimal Reaction Conditions: Parameters like temperature, solvent, and concentration may not be optimized for the specific substrate and catalyst system.[3]

  • Impure Substrates or Reagents: Impurities can act as catalyst poisons or participate in competing side reactions.[3][4]

Catalyst-Related Issues

Q3: How can I determine if my catalyst is the source of the low enantioselectivity?

A3: To ascertain if the catalyst is the issue, several steps can be taken. First, verify the catalyst's purity and structural integrity, especially if it's a chiral ligand-metal complex prepared in-house.[2] Techniques like NMR spectroscopy can be invaluable. If using a commercial catalyst, ensure it is from a reputable source and has been stored correctly. Running a control reaction with a well-established substrate known to give high e.e. with your catalyst system can serve as a benchmark for its activity and selectivity.[2] If this control reaction also yields low e.e., it strongly suggests a problem with the catalyst itself.[2]

Q4: Can the enantiomeric purity of the catalyst itself affect the product's enantiomeric excess?

A4: Absolutely. The enantiomeric purity of the catalyst is critical. An enantiomerically impure catalyst will naturally lead to a lower enantiomeric excess in the product. In some cases, a non-linear relationship exists, where a small decrease in catalyst e.e. can lead to a disproportionately large drop in product e.e. Conversely, some systems exhibit positive non-linear effects ("chiral amplification"), where an enantiomerically impure catalyst can produce a product with a higher e.e. than the catalyst itself. Always ensure your catalyst has the highest possible enantiomeric purity.[5]

Q5: My reaction is sluggish, and the e.e. is low. Could this be related to catalyst loading?

A5: Yes, incorrect catalyst loading can negatively impact both conversion and enantioselectivity.[3] While it may seem counterintuitive, increasing the catalyst loading doesn't always improve the outcome. At high concentrations, some catalysts can aggregate, leading to species with lower activity and selectivity.[6] Conversely, a catalyst loading that is too low may result in a slow reaction, allowing a competing, non-selective background reaction to become more significant, thus eroding the enantiomeric excess.[4] It is advisable to screen a range of catalyst loadings to find the optimal concentration for your specific reaction.

Reaction Condition Optimization

Q6: How does temperature influence the enantiomeric excess, and how can I optimize it?

A6: Temperature is a critical parameter in asymmetric catalysis as it affects the energy difference between the diastereomeric transition states that lead to the two enantiomers.[2][3] Generally, lower temperatures lead to higher enantioselectivity because the reaction becomes more sensitive to small energy differences.[2][7] It is advisable to screen a range of temperatures, starting from the reported temperature and systematically decreasing it.[2] However, be aware that lowering the temperature will also decrease the reaction rate, so a balance must be struck between selectivity and reaction time.[7]

Q7: Can the reaction solvent affect the enantiomeric excess?

A7: The choice of solvent can have a profound impact on the enantioselectivity of an asymmetric reaction.[2][3] The solvent can influence the conformation of the catalyst-substrate complex and the energies of the diastereomeric transition states.[2][8] It is often beneficial to screen a range of solvents with varying polarities and coordinating abilities. For instance, a switch from a non-coordinating solvent like toluene to a coordinating one like THF can sometimes dramatically alter the e.e.[2] In some advanced strategies, even chiral solvents can be used to induce asymmetry.[9]

Q8: What role does the substrate concentration play in determining the enantiomeric excess?

A8: Substrate concentration can influence enantioselectivity due to factors like catalyst aggregation or the formation of off-cycle species at high concentrations.[2][3] It is recommended to investigate the effect of varying the substrate concentration. In some cases, operating under more dilute conditions can favor the desired catalytic cycle and improve the enantiomeric excess.[2]

Systematic Troubleshooting Workflow

A logical and systematic approach is essential for efficiently diagnosing the cause of low enantiomeric excess. The following workflow provides a structured sequence of experiments.

Troubleshooting_Workflow Start Low ee Observed Verify_Purity Verify Purity of Substrates & Reagents Start->Verify_Purity Confirm_Setup Confirm Reaction Setup (Temp, Conc, Anhydrous) Verify_Purity->Confirm_Setup Control_Rxn Run Control Reaction with Known 'Good' Substrate Confirm_Setup->Control_Rxn Catalyst_Issue Catalyst Problem (Purity, Activity, Storage) Control_Rxn->Catalyst_Issue Low ee Optimize_Conditions Systematically Optimize Reaction Conditions Control_Rxn->Optimize_Conditions High ee Catalyst_Issue->Start Re-evaluate Catalyst Prep/ Source Screen_Temp Screen Temperature (Generally Lower is Better) Optimize_Conditions->Screen_Temp Screen_Solvent Screen Solvents (Vary Polarity/Coordination) Optimize_Conditions->Screen_Solvent Screen_Conc Screen Concentration (Substrate & Catalyst) Optimize_Conditions->Screen_Conc Background_Rxn Investigate Background Racemic Reaction Screen_Temp->Background_Rxn Screen_Solvent->Background_Rxn Screen_Conc->Background_Rxn Final_Optimization Final Optimization of Best Conditions Background_Rxn->Final_Optimization If background rxn is significant, adjust conditions accordingly Success High ee Achieved Final_Optimization->Success

Caption: A logical workflow for troubleshooting low enantioselectivity.

In-Depth Protocols

Protocol 1: Screening Reaction Conditions

This protocol outlines a systematic approach to screen key reaction parameters to optimize enantiomeric excess.

  • Baseline Experiment:

    • Set up the reaction using the originally reported or your standard conditions. This will serve as the benchmark for comparison.

    • Ensure all reagents are pure and solvents are anhydrous.[4]

  • Temperature Screening:

    • Set up a series of identical reactions in parallel.

    • Run each reaction at a different, precisely controlled temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C).[2]

    • Monitor each reaction for conversion and, upon completion, determine the e.e. for each.

  • Solvent Screening:

    • Using the optimal temperature from the previous step, set up a series of reactions in a variety of anhydrous solvents.

    • Choose solvents with a range of polarities and coordinating abilities (e.g., Toluene, THF, Dichloromethane, Hexane, Diethyl Ether).[2]

    • Analyze the e.e. for each solvent.

  • Concentration Screening:

    • With the best temperature and solvent combination, set up reactions with varying substrate concentrations (e.g., 0.5 M, 0.2 M, 0.1 M, 0.05 M).[2]

    • Determine the e.e. for each concentration.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general workflow for analyzing the enantiomeric composition of a reaction product.[4]

  • Sample Preparation:

    • Take a small aliquot from the crude reaction mixture.

    • Pass the aliquot through a small plug of silica gel using an appropriate solvent (e.g., ethyl acetate/hexane mixture) to remove baseline-contaminating impurities and the catalyst.

    • Concentrate the filtered sample under reduced pressure.

    • Dissolve the residue in the mobile phase to be used for the HPLC analysis to a concentration of approximately 1 mg/mL.[4]

  • HPLC Analysis:

    • Column Selection: Choose a suitable chiral column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®) based on the analyte's structure.[10]

    • Method Development: Start with a standard mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10). If separation is poor, systematically vary the ratio of the mobile phase components.[4]

    • Inject the sample and run the analysis.

  • Quantification:

    • Once baseline separation of the two enantiomer peaks is achieved, integrate the area of each peak.[4]

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Data Interpretation

The following table summarizes the potential effects of changing various reaction parameters on the enantiomeric excess.

ParameterChangePotential Effect on e.e.Rationale
Temperature DecreaseOften IncreasesEnhances the energy difference between diastereomeric transition states.[2][11]
IncreaseOften DecreasesReduces the energy difference between transition states, leading to lower selectivity.[3]
Solvent Change Polarity/CoordinationVaries (can Increase or Decrease)Alters the conformation and solvation of the catalyst-substrate complex and transition states.[2][8]
Concentration DecreaseCan IncreaseMay disfavor catalyst aggregation or off-cycle pathways that are less selective.[2][3]
IncreaseCan DecreaseMay promote catalyst aggregation or side reactions.[6]
Catalyst Loading IncreaseCan DecreasePotential for aggregation into less selective species.[6]
DecreaseCan DecreaseSlower reaction may allow a racemic background reaction to compete.[4]
Additives Introduction of co-catalysts or modifiersVariesCan influence the structure and reactivity of the active catalyst.[12]

References

  • PharmaGuru. (2025, June 17). How To Calculate Enantiomeric Excess: Learn Quickly. Retrieved from [Link]

  • Pérez-Fernández, R., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(11), 936-42.
  • Kannappan, V. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Retrieved from [Link]

  • Borzuya University. (2017, May 23). Chapter 9b: asymmetric synthesis - analytical methods of determination of the enantiomeric excess. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of catalyst enantiomeric purity. Retrieved from [Link]

  • Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies. (2021). Dalton Transactions, 50(30), 10459-10467.
  • ResearchGate. (n.d.). Optimization of reaction time for improved conversion and enantiomeric excess. Retrieved from [Link]

  • Super Selective Synthesis: The Evolution of Enantioselective Methods. (2021). ICJS. Retrieved from [Link]

  • Asymmetric reactions_synthesis. (n.d.). Retrieved from [Link]

  • Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. (2022). Anal Chem, 94(3), 1699-1704.
  • Enantiomeric Differences in Permethrin Degradation Pathways in Soil and Sediment. (2006). J Agric Food Chem, 54(26), 9982-9987.
  • Solute−Solvent Interactions and Chiral Induction in Liquid Crystals. (2005). J Am Chem Soc, 127(34), 12096-12104.
  • Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies. (2021). Dalton Trans, 50(30), 10459-10467.
  • Different degradation patterns and mechanisms of chiral contaminant enantiomers: beta-cypermethrin as a case study. (2022). Chirality, 34(9), 1266-1275.
  • Determining the Enantioselectivity of Chiral Catalysts by Mass Spectrometric Screening of Their Racemic Forms. (2011). J Am Chem Soc, 133(12), 4249-4251.
  • In Asymmetric catalysis, when varying the catalyst amount, it is giving better ee in less amount and further increasing leads to loss of ee! why? (2018). ResearchGate. Retrieved from [Link]

  • Problem-asymmetric-epoxidation-PculOOHkspnG. (n.d.). Scribd. Retrieved from [Link]

  • Question about asymmetric synthesis. (2015). Reddit. Retrieved from [Link]

  • Catalyzed Enantioselective Organic Synthesis. (2023). J Med Chem, 66(17), 11659-11662.
  • ASYMMETRIC SYNTHESIS. (n.d.). IIP Series. Retrieved from [Link]

  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. (2023). J Org Chem, 88(7), 4425-4432.
  • Asymmetric photoreactions catalyzed by chiral ketones. (2023). Org Chem Front, 10(4), 1017-1038.
  • Substrate Directed Asymmetric Reactions. (2018). Chem Rev, 118(9), 4547-4601.
  • Selectivity via catalyst or substrate control in catalytic asymmetric transformations of bifunctional symmetrical substrates. (n.d.). ResearchGate. Retrieved from [Link]

  • Solvent Steers Chiral Synthesis. (2019). ACS Axial. Retrieved from [Link]

  • Organocatalytic Asymmetric Reactions of Epoxides: Recent Progress. (n.d.). ResearchGate. Retrieved from [Link]

  • Boosting Enantioselectivity of Chiral Molecular Catalysts with Supramolecular Metal–Organic Cages. (2021). CCS Chemistry.
  • Enzymatic strategies for asymmetric synthesis. (2021). RSC Chem Biol, 2(4), 1057-1087.
  • Theoretical Prediction of the Enantiomeric Excess in Asymmetric Catalysis. An Alignment-Independent Molecular Interaction Field Based Approach. (2005). J Org Chem, 70(22), 8973-8981.
  • Asymmetric hydrogenation. (n.d.). Retrieved from [Link]

  • High-Throughput Experimentation-Enabled Asymmetric Hydrogenation. (2022). Acc Chem Res, 55(23), 3357-3370.
  • Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds. (2023). Chem Soc Rev, 52(21), 7436-7459.
  • Asymmetric Hydrogen
  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.). Retrieved from [Link]

  • Advanced Organic Chemistry: Asymmetric Epoxidation. (2024). YouTube. Retrieved from [Link]

  • Kinetics, contributions, and pathways of the degradation of artificial sweeteners by primary and secondary radicals during UV. (n.d.). White Rose Research Online. Retrieved from [Link]

  • KEGG Degradation of aromatic compounds - Reference pathway. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Amino-2-Phenylbutanoic Acid

Welcome to the technical support center for the synthesis of 2-amino-2-phenylbutanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-amino-2-phenylbutanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of non-proteinogenic amino acids. Here, we address common challenges, side reactions, and purification hurdles encountered during synthesis, providing expert insights and validated protocols to enhance your experimental success.

Frequently Asked Questions (General)
Q1: My final product is highly insoluble in common organic solvents, making purification by standard silica gel chromatography difficult. What is the recommended purification strategy?

A1: This is a classic challenge associated with α-amino acids due to their zwitterionic nature at neutral pH. The charged ammonium and carboxylate groups make them behave more like salts than typical organic molecules, leading to high polarity and low solubility in solvents like ethyl acetate, dichloromethane, or hexanes.[1]

The most effective purification method relies on exploiting the pH-dependent solubility of the amino acid. The isoelectric point (pI) is the pH at which the molecule has a net-zero charge, and its solubility in aqueous media is at a minimum.

Recommended Strategy: pH-Controlled Precipitation/Recrystallization

  • Dissolution: Dissolve the crude product in a dilute acidic solution (e.g., 1M HCl). This protonates the carboxylate group, forming a cationic species that is soluble in water.

  • Treatment (Optional): If you have non-polar impurities, you can perform a liquid-liquid extraction with a solvent like ethyl acetate at this acidic pH to remove them.

  • Precipitation: Slowly add a dilute base (e.g., 1M NaOH or ammonium hydroxide) to the aqueous solution with vigorous stirring. Monitor the pH closely. As you approach the isoelectric point (pI), the 2-amino-2-phenylbutanoic acid will precipitate out as a pure, neutral solid.[2][3]

  • Isolation: The precipitate can be collected by vacuum filtration, washed with cold deionized water and then a non-polar solvent (like diethyl ether) to aid drying, and finally dried under vacuum.[2]

Q2: I am having trouble visualizing my product on a standard silica TLC plate with a UV lamp. What visualization agents are effective for amino acids?

A2: Since 2-amino-2-phenylbutanoic acid contains a phenyl group, it should be UV-active. If you are still unable to see a clear spot, it may be due to low concentration or streaking on the silica plate. However, for confirmation and for visualizing intermediates that may not be UV-active, chemical stains are superior.

  • Ninhydrin Stain: This is the most common and effective stain for primary and secondary amines. Upon heating, it reacts with the amino group to produce a deep purple spot (Ruhemann's purple). It is extremely sensitive.

  • Potassium Permanganate (KMnO₄) Stain: This is a general-purpose stain for compounds that can be oxidized. While less specific, it is often effective.

  • Phosphomolybdic Acid: This is another versatile stain that can visualize a wide range of organic compounds.[1]

Troubleshooting Guide: The Bucherer-Bergs Synthesis

The Bucherer-Bergs synthesis is a robust, multicomponent reaction that proceeds in two main stages: (1) formation of a 5-ethyl-5-phenylhydantoin intermediate from 1-phenyl-1-butanone, potassium cyanide, and ammonium carbonate, and (2) subsequent hydrolysis of the hydantoin ring to yield the final amino acid.[4][5]

Q3: The yield of my 5-ethyl-5-phenylhydantoin intermediate is very low. What are the common causes?

A3: Low yields in the first stage of the Bucherer-Bergs reaction typically point to issues with the equilibrium of the initial steps or decomposition of reagents.

  • Cause 1: Inefficient Imine/Cyanohydrin Formation. The reaction begins with the formation of a cyanohydrin from the starting ketone, which then reacts with ammonia (from ammonium carbonate) to form an aminonitrile.[6] If the ketone is sterically hindered or of low purity, this initial step can be slow.

    • Solution: Ensure the purity of your 1-phenyl-1-butanone. Consider slightly elevated temperatures (e.g., 60-70 °C) and extended reaction times (10-24 hours) to drive the reaction forward.[5] Using a sealed vessel can help retain volatile components like ammonia.[5]

  • Cause 2: Decomposition of Ammonium Carbonate. Ammonium carbonate is thermally unstable and can decompose into ammonia, carbon dioxide, and water. If the reaction temperature is too high or the reagent is old, the effective concentration of the necessary ammonia and carbonate species will be reduced.

    • Solution: Use fresh ammonium carbonate. Maintain a stable temperature within the recommended range. Some protocols use a pressure vessel (autoclave) to maintain high concentrations of the gaseous reagents, which can significantly improve yields.[2]

Q4: The hydrolysis of the hydantoin intermediate is incomplete, even after prolonged heating with NaOH. How can I drive this reaction to completion?

A4: The hydrolysis of the 5,5-disubstituted hydantoin ring is notoriously difficult and is often the rate-limiting step of the entire synthesis. It requires breaking two stable amide-like bonds.[7]

  • Cause 1: Insufficiently Forcing Conditions. Standard reflux in aqueous NaOH may not provide enough energy to efficiently cleave the hydantoin ring.

    • Solution 1 (High Temperature): The most reliable method is to use a sealed reaction vessel or autoclave to heat the mixture of the hydantoin and strong base (e.g., 4-5 equivalents of NaOH in water) to temperatures well above the normal boiling point of water (e.g., 130-150 °C).[2] This drastically increases the rate of hydrolysis.

    • Solution 2 (Co-solvents): The addition of a high-boiling point, water-miscible co-solvent like ethylene glycol can raise the reaction temperature at atmospheric pressure, aiding hydrolysis.

  • Cause 2: Reversibility/Equilibrium. The hydrolysis proceeds via an N-carbamoyl amino acid intermediate.[4] The final decarboxylation step needs to be driven to completion.

    • Solution: Ensure a sufficiently high concentration of hydroxide is present to saponify both amide bonds and neutralize the resulting amino acid and carbonate. Using a significant excess of base is standard practice.

Troubleshooting Guide: The Strecker Synthesis

The Strecker synthesis is a more direct, three-component reaction between 1-phenyl-1-butanone, ammonia, and cyanide to form an α-aminonitrile, which is then hydrolyzed.[8][9]

Q5: My main impurity appears to be 2-hydroxy-2-phenylbutanoic acid. How is this formed and how can I prevent it?

A5: The formation of the α-hydroxy acid is a classic side reaction in the Strecker synthesis. It arises from the hydrolysis of an α-hydroxynitrile (cyanohydrin) intermediate.

  • Mechanism of Formation: The starting ketone (1-phenyl-1-butanone) can react directly with the cyanide source (e.g., KCN/HCN) before it reacts with ammonia to form the imine. This forms the cyanohydrin. If this cyanohydrin is carried through the hydrolysis step, the nitrile group will be converted to a carboxylic acid, resulting in the α-hydroxy acid impurity.[8]

  • Prevention Strategy: The key is to favor the formation of the imine and its subsequent trapping by the cyanide ion.

    • Maximize Ammonia Concentration: Ensure a high concentration of ammonia is present when the cyanide is introduced. This can be achieved by using a solution of ammonia or by using ammonium chloride (NH₄Cl), which serves as a source of ammonia.[8]

    • Order of Addition: It is often beneficial to pre-mix the ketone and the ammonia source to allow the imine/iminium ion to form before adding the cyanide source.

Q6: The hydrolysis of my α-aminonitrile intermediate stalls, and I isolate the corresponding amide (2-amino-2-phenylbutanamide) instead of the amino acid. What's wrong?

A6: Nitrile hydrolysis, whether under acidic or basic conditions, is a two-step process: the nitrile is first hydrated to an amide, which is then hydrolyzed to the carboxylic acid.[10][11] The second step often requires more forcing conditions than the first.

  • Cause: Insufficiently Vigorous Hydrolysis Conditions. Your reaction conditions are sufficient to convert the nitrile to the amide but not to hydrolyze the more stable amide bond.

    • Solution (Acidic Hydrolysis): Use a more concentrated acid (e.g., 6M HCl or concentrated H₂SO₄) and increase the reaction temperature and/or time. Refluxing for several hours is typical.[3]

    • Solution (Basic Hydrolysis): Similar to the hydantoin hydrolysis, use a concentrated solution of a strong base (e.g., 6M NaOH) and heat to reflux for an extended period. Basic hydrolysis will yield the sodium salt of the amino acid, which must then be neutralized to precipitate the final product.[12]

Reaction Mechanisms & Side Reactions

The following diagrams illustrate the primary pathways and key side reactions discussed.

Strecker_Synthesis ketone 1-Phenyl-1-butanone imine Iminium Ion ketone->imine + NH₃, - H₂O cyanohydrin Cyanohydrin ketone->cyanohydrin + CN⁻ (Side Reaction) aminonitrile α-Aminonitrile imine->aminonitrile + CN⁻ amino_acid 2-Amino-2-phenylbutanoic Acid aminonitrile->amino_acid Hydrolysis (H₃O⁺ or OH⁻) hydroxy_acid α-Hydroxy Acid Impurity cyanohydrin->hydroxy_acid Hydrolysis

Caption: Strecker synthesis pathway and the formation of the α-hydroxy acid side product.

Bucherer_Bergs_Synthesis ketone 1-Phenyl-1-butanone aminonitrile α-Aminonitrile ketone->aminonitrile + KCN, + (NH₄)₂CO₃ hydantoin 5-Ethyl-5-phenylhydantoin aminonitrile->hydantoin Intramolecular Cyclization carbamoyl_aa N-Carbamoyl Amino Acid hydantoin->carbamoyl_aa Hydrolysis (OH⁻, Δ) incomplete_hydrolysis Incomplete Hydrolysis (Major Impurity) hydantoin->incomplete_hydrolysis amino_acid 2-Amino-2-phenylbutanoic Acid carbamoyl_aa->amino_acid - CO₂, - NH₃

Caption: Bucherer-Bergs pathway, highlighting the stable hydantoin intermediate.

Quantitative Data Summary
ParameterStrecker SynthesisBucherer-Bergs Synthesis
Starting Carbonyl 1-Phenyl-1-butanone1-Phenyl-1-butanone
Key Reagents NH₃/NH₄Cl, KCN/NaCN(NH₄)₂CO₃, KCN/NaCN
Key Intermediate 2-Amino-2-phenylbutyronitrile5-Ethyl-5-phenylhydantoin
Hydrolysis Step One step: Nitrile to AcidTwo steps: Ring opening, then decarboxylation
Typical Conditions Mild temp for nitrile formation; Reflux for hydrolysis60-150 °C (often in autoclave)
Major Potential Impurity α-Hydroxy-2-phenylbutanoic acidUnreacted 5-ethyl-5-phenylhydantoin
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-2-phenylbutanoic Acid via Bucherer-Bergs Reaction

This protocol is adapted from established procedures for hydantoin hydrolysis and amino acid isolation.[2]

Stage 1: Synthesis of 5-Ethyl-5-phenylhydantoin

  • To a suitable pressure vessel (autoclave), add 1-phenyl-1-butanone, 1.5 equivalents of potassium cyanide, and 3.0 equivalents of ammonium carbonate.

  • Add a solvent mixture of ethanol and water (e.g., 1:1 v/v).

  • Seal the vessel and heat to 70-80 °C with stirring for 12-18 hours.

  • Cool the reaction mixture to room temperature. The hydantoin product may precipitate.

  • Collect the solid by filtration, wash with cold water, and dry. The crude hydantoin can be purified by recrystallization from ethanol if necessary before proceeding.

Stage 2: Hydrolysis of 5-Ethyl-5-phenylhydantoin

  • In a high-pressure autoclave, charge the crude 5-ethyl-5-phenylhydantoin and a solution of sodium hydroxide (4.0-5.0 equivalents) in deionized water.[2]

  • Seal the vessel and heat to 130 °C with vigorous stirring for 24-48 hours.[2]

  • Cool the vessel to room temperature and carefully vent any pressure.

  • Transfer the basic solution to a beaker and cool in an ice bath.

  • Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring to adjust the pH to the isoelectric point (typically pH 6-7).

  • The target amino acid will precipitate as a white solid. Allow the suspension to stir in the cold for 1-2 hours to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake sequentially with cold deionized water and then with a small amount of cold ethanol or acetone.

  • Dry the purified 2-amino-2-phenylbutanoic acid under vacuum at 40-50 °C to a constant weight.

References
  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. (A review discussing scope and limitations, often cited in modern summaries like the MDPI article). The MDPI article on this topic: Dommisse, A., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(21), 6649. Available at: [Link]

  • Yee, S. L., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 1-8. Available at: [Link]

  • Wikipedia. (n.d.). Hydantoin. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN102276487A - Preparation method of trimebutine.
  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • L. M. El-Nahas, et al. (2012). Hydantoin and Its Derivatives. In: Kirk-Othmer Encyclopedia of Chemical Technology. This is a general reference; a representative open-access link is not available, but the information is standard in chemical encyclopedias. A similar overview is available at: [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Flexi answers. (n.d.). Discuss the preparation of 2-aminobutanoic acid using Strecker synthesis. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction. (This appears to be from a textbook or collection, a direct link to the specific source is not available, but the mechanism is widely published). A representative mechanism is available at: [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Skobridis, K., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(7), 101-112. Available at: [Link]

  • ChemSrc. (n.d.). 2-amino-2-phenylbutanoic acid. Retrieved from [Link]

  • Gefflaut, T., et al. (2015). Asymmetric synthesis of nonproteinogenic amino acids with L-amino acid transaminase. ResearchGate. Available at: [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • ResearchGate. (2017, March 5). How can I purify my synthesised unnatural aliphatic amino acid? Retrieved from [Link]

  • Skobridis, K., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(7), 101-112. [PDF available via ResearchGate]. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-2-phenylbutyric acid. Retrieved from [Link]

  • Fuji Silysia Chemical, LTD. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 18). Hydrolysis Reactions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Video]. YouTube. Retrieved from [Link]

Sources

Troubleshooting

Optimizing reaction conditions for 5-ethyl-5-phenylhydantoin hydrolysis

Welcome to the Technical Support Center for hydantoin derivative processing. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic hurdles associated with the hy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for hydantoin derivative processing. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic hurdles associated with the hydrolysis of 5-ethyl-5-phenylhydantoin (Nirvanol).

Because hydantoins are highly stable cyclic diureides, breaking them down into their constituent α -amino acids (such as 2-amino-2-phenylbutanoic acid) requires precise control over reaction conditions. This guide bypasses generic advice, focusing instead on the mechanistic causality behind reaction failures and providing self-validating protocols to ensure high-yield, high-purity outcomes.

Part 1: Mechanistic Pathway & Diagnostic Workflow

Understanding the cleavage sequence is critical. The hydrolysis of 5-ethyl-5-phenylhydantoin proceeds in two distinct stages:

  • Ring Opening: Cleavage of the cyclic ureide to form the intermediate N-carbamoyl- α -amino acid (2-ethyl-2-phenylhydantoic acid).

  • Decarbamoylation: Removal of the carbamoyl group (releasing CO2​ and NH3​ ) to yield the free α -amino acid.

ReactionPathway A 5-Ethyl-5-phenylhydantoin (Highly Stable Cyclic Ureide) B Alkaline Reflux (Ba(OH)2 or NaOH) A->B Chemical Cleavage C Biocatalysis (Hydantoinase + Racemase) A->C Enzymatic Cleavage D 2-Ethyl-2-phenylhydantoic acid (N-carbamoyl intermediate) B->D Ring Opening (pH > 12) C->D Stereoselective Ring Opening E 2-Amino-2-phenylbutanoic acid (Target α-amino acid) D->E Decarbamoylation (-CO2, -NH3)

Fig 1. Mechanistic pathways for 5-ethyl-5-phenylhydantoin hydrolysis to α-amino acids.

Part 2: Troubleshooting FAQs

Q1: Why am I observing incomplete ring-opening during the alkaline hydrolysis of 5-ethyl-5-phenylhydantoin? A: The causality lies in the resonance stabilization of the hydantoin ring. The two amide-like bonds make the carbonyl carbons highly resistant to nucleophilic attack. Standard reflux with dilute NaOH often fails to push the reaction past the intermediate stage. Research shows that while alkaline solutions (pH 12-13) readily form 2-ethyl-2-phenylhydantoic acid[1], driving the reaction to the free α -amino acid requires significantly higher activation energy. Solution: Upgrade to harsh alkaline conditions (e.g., Ba(OH)2​ ) in a pressure vessel at 140–160°C. Barium hydroxide is preferred because the precipitation of barium carbonate ( BaCO3​ ) acts as a thermodynamic sink, driving the equilibrium forward.

Q2: During enzymatic hydrolysis using hydantoinase, my enantiomeric excess (ee) is >99%, but the overall yield plateaus at ~50%. How do I overcome this? A: You are experiencing the fundamental limitation of static kinetic resolution. A stereospecific hydantoinase will only hydrolyze one enantiomer of the racemic 5-ethyl-5-phenylhydantoin. Because the C5 position is sterically hindered by both an ethyl and a phenyl group, spontaneous chemical racemization at physiological pH is virtually non-existent. Solution: Transition to a Dynamic Kinetic Resolution (DKR) system by supplementing your bioreactor with a hydantoin racemase[2]. This enzyme continuously interconverts the unreacted enantiomer into the reactive substrate, providing a continuous feed for the hydantoinase and allowing theoretical yields of 100%.

Q3: How do I prevent thermal degradation side products during the decarbamoylation step? A: The intermediate 2-ethyl-2-phenylhydantoic acid can undergo unwanted decarboxylation if exposed to extreme heat for too long. Solution: If using the chemical route, strictly monitor the reaction via HPLC and quench immediately once the intermediate is consumed. Alternatively, switch to the biocatalytic pathway and introduce an N-carbamoylase enzyme. This allows for the mild cleavage of the carbamoyl group at neutral pH and ambient temperatures, completely avoiding thermal degradation[2].

Troubleshooting Issue Low Amino Acid Yield Check Analyze Intermediate via HPLC Issue->Check HighHydantoic High Hydantoic Acid (Incomplete Decarbamoylation) Check->HighHydantoic HighHydantoin High Starting Material (Incomplete Ring Opening) Check->HighHydantoin Sol1 Increase Temp/Pressure or Add N-carbamoylase HighHydantoic->Sol1 Sol2 Check Enzyme Activity or Increase Base Conc. HighHydantoin->Sol2

Fig 2. Diagnostic workflow for resolving low yields during hydantoin hydrolysis.

Part 3: Validated Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies include built-in verification steps to ensure you are on the right track before proceeding to isolation.

Protocol A: Harsh Alkaline Hydrolysis (Chemical Route)

Best for: Bulk synthesis of racemic 2-amino-2-phenylbutanoic acid.

  • Reaction Setup: Suspend 10 g of 5-ethyl-5-phenylhydantoin in 150 mL of 3 M Ba(OH)2​ aqueous solution.

    • Causality: Ba(OH)2​ provides the strong nucleophilic environment needed to break the ureide resonance.

  • Thermal Cleavage: Seal the mixture in a Teflon-lined pressure reactor and heat to 150°C for 16 hours.

  • In-Process Validation: At 12 hours, extract a 0.5 mL aliquot, acidify, and run a TLC (Eluent: EtOAc/Hexane 1:1). The starting material ( Rf​≈0.6 ) should be completely absent, replaced by baseline material (the polar amino acid).

  • Workup & Precipitation: Cool the reactor to room temperature. Carefully acidify the mixture using 2 M H2​SO4​ until the pH reaches 6.0 (the isoelectric point of the target amino acid).

    • Causality: This step simultaneously neutralizes the amino acid to its zwitterionic form and precipitates the barium ions as insoluble BaSO4​ .

  • Isolation: Filter the BaSO4​ over a Celite pad. Concentrate the aqueous filtrate under reduced pressure until 2-amino-2-phenylbutanoic acid crystallizes. Filter and dry under vacuum.

Protocol B: Biocatalytic Dynamic Kinetic Resolution (Enzymatic Route)

Best for: Stereoselective synthesis of enantiopure (S)- or (R)-2-amino-2-phenylbutanoic acid.

  • Media Preparation: Prepare 500 mL of 100 mM potassium phosphate buffer (pH 8.0). Add 5 g of racemic 5-ethyl-5-phenylhydantoin. (Note: Substrate will be partially insoluble; this is normal and acts as a solid reservoir).

  • Enzyme Addition: Introduce L-specific hydantoinase (10 U/g substrate), hydantoin racemase (5 U/g), and L-N-carbamoylase (10 U/g).

  • Incubation & Self-Validation: Incubate at 40°C with gentle orbital shaking (150 rpm).

    • Validation Step: As the reaction proceeds, the generation of the amino acid and release of CO2​ will cause the pH to drop. Use an autotitrator to maintain pH 8.0 with 1 M NaOH. The volume of NaOH consumed is directly proportional to the reaction progress, providing real-time kinetic validation.

  • Termination: Once NaOH consumption ceases (typically 24-36 hours), heat the mixture to 80°C for 10 minutes to denature the biocatalysts.

  • Purification: Centrifuge to remove denatured proteins. Pass the supernatant through a strongly acidic cation-exchange resin (e.g., Dowex 50WX8) to isolate the enantiopure amino acid.

Part 4: Quantitative Data Summary

Use the following table to benchmark your experimental outputs against industry standards for 5-ethyl-5-phenylhydantoin hydrolysis.

ParameterChemical Hydrolysis ( Ba(OH)2​ )Enzymatic Hydrolysis (DKR System)
Reagent / Catalyst 3 M Ba(OH)2​ Hydantoinase + Racemase + Carbamoylase
Operating Temperature 140°C – 160°C (Pressure Vessel)35°C – 45°C (Ambient Pressure)
Reaction Time 12 – 16 hours24 – 36 hours
Primary Intermediate 2-ethyl-2-phenylhydantoic acidN-carbamoyl- α -amino acid
Typical Yield 75% – 85%> 90%
Enantiomeric Excess (ee) 0% (Racemic mixture)> 99% (Stereospecific)
Major Byproducts Decarboxylation degradation productsNone (Highly specific)

References

  • 5-ethyl-5-phenylhydantoin N-glucuronide, the major urinary metabolite of 5-ethyl-5-phenylhydantoin (Nirvanol) in the dog.Drug Metabolism and Disposition.
  • (5S)-5-ethylimidazolidine-2,4-dione (Dynamic Kinetic Resolution via Hydantoinase).Benchchem.
  • The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity.Drug Metabolism and Disposition.

Sources

Optimization

Technical Support Center: Improving the Solubility of α,α-Disubstituted Amino Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights and practical solutions for one of the m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights and practical solutions for one of the most persistent challenges in medicinal chemistry and peptide science: the poor aqueous solubility of α,α-disubstituted amino acids (AADA).

The unique steric hindrance imposed by the two substituents at the alpha-carbon not only confers valuable conformational constraints in peptides but also frequently leads to high crystal lattice energy and poor solvation, creating significant hurdles for in vitro assays, formulation, and bioavailability.[1][2] This guide offers a structured, question-and-answer approach to troubleshoot and overcome these solubility issues.

Part 1: Frequently Asked Questions - Understanding the Core Problem

Q1: Why are my α,α-disubstituted amino acids consistently showing poor aqueous solubility?

A1: The low solubility of AADAs is multifactorial and rooted in their fundamental physicochemical properties:

  • High Crystal Lattice Energy: The gem-disubstitution at the α-carbon can lead to highly stable and ordered crystal packing. This strong intermolecular interaction in the solid state requires a significant amount of energy to overcome during dissolution, much like trying to separate two powerful magnets. The energy required to break apart the crystal lattice can be greater than the energy released when the molecule is hydrated, making dissolution thermodynamically unfavorable.[3]

  • Steric Hindrance: The two substituents shield the polar backbone (the amino and carboxyl groups) from interacting effectively with water molecules. This "molecular umbrella" effect hinders the formation of the hydrogen bonds necessary for solvation and solubility.

  • Increased Hydrophobicity: If the α-substituents are non-polar (e.g., alkyl or aryl groups), they increase the overall hydrophobicity of the molecule, further disfavoring its dissolution in aqueous media.

Q2: How do I differentiate between kinetic and thermodynamic solubility, and why does it matter for my experiments?

A2: This is a critical distinction. What you measure depends heavily on your method.

  • Kinetic Solubility is measured by dissolving the compound in an organic solvent (like DMSO) first and then diluting it into an aqueous buffer.[4][5] It measures the concentration at which the compound precipitates from a supersaturated solution. This is a rapid, high-throughput method often used in early discovery to rank compounds.[6][7] However, it can be misleading as the residual DMSO can act as a co-solvent, and the resulting value is often higher than the true equilibrium solubility.

  • Thermodynamic Solubility is the true equilibrium solubility. It's determined by adding an excess of the solid compound to the aqueous buffer and allowing it to equilibrate over a prolonged period (typically 24-72 hours) until the concentration of the dissolved compound is constant.[6][8] This "shake-flask" method is considered the gold standard and is essential for lead optimization and formulation development.[4][8]

Why it matters: A high kinetic solubility might get your compound through an initial in vitro screen, but a low thermodynamic solubility will likely cause problems later, such as poor bioavailability or precipitation in formulations.[5] Always confirm the solubility of promising candidates using a thermodynamic method.

Part 2: Troubleshooting Guide - Strategies for Solubility Enhancement

This section provides a decision-making framework and detailed Q&A for various solubility enhancement techniques.

G start Poorly Soluble α,α-Disubstituted Amino Acid is_ionizable Is the molecule ionizable (has acidic/basic sites)? start->is_ionizable ph_adjust Strategy 1: pH Adjustment is_ionizable->ph_adjust  Yes not_ionizable Strategy 3: Prodrug Approach is_ionizable->not_ionizable No / Limited Ionization salt_form Strategy 2: Salt Formation ph_adjust->salt_form Insufficient Improvement formulation Strategy 4: Formulation Techniques salt_form->formulation Salt Form Still Insoluble not_ionizable->formulation particle_size Strategy 5: Particle Size Reduction formulation->particle_size

Caption: Decision workflow for selecting a solubility enhancement strategy.

Strategy 1 & 2: pH Adjustment and Salt Formation
Q3: My AADA has acidic and basic moieties. Can I just adjust the pH to solubilize it?

A3: Yes, this should always be your first step for ionizable compounds. The principle is to convert the neutral, often less soluble zwitterionic form into a charged salt form, which is generally more soluble.

  • For an AADA with a basic group (like a primary amine), lowering the pH below its pKa will protonate it, forming a more soluble cationic species.

  • For an AADA with an acidic group (like a carboxylic acid), raising the pH above its pKa will deprotonate it, forming a more soluble anionic species.

However, be aware of the "V-shaped" pH-solubility profile of many amino acids. At the isoelectric point (pI), where the net charge is zero, solubility is at its minimum. Moving the pH away from the pI in either direction will increase solubility.

Q4: pH adjustment isn't giving me the solubility I need for my formulation. How can salt formation with a counter-ion help?

A4: Salt formation is a powerful extension of pH adjustment. Instead of relying on H+ or OH- from the buffer, you introduce a specific counter-ion to form a discrete, solid salt with improved physicochemical properties.[9] The key is that the counter-ion can disrupt the crystal lattice of the parent AADA more effectively than simple protonation/deprotonation.

For example, forming a salt with a bulky, asymmetric counter-ion can prevent the molecules from packing efficiently, leading to a lower lattice energy and thus higher solubility. Basic amino acids like arginine and lysine can be used as counter-ions for acidic drugs, while acidic amino acids like aspartic and glutamic acid can be used for basic drugs.[10][11] Studies have shown that using amino acids as counter-ions can increase drug solubility by thousands of folds.[11] Similarly, inorganic salts can have a significant "salting-in" effect; for instance, calcium nitrate has been shown to increase the solubility of some amino acids by over 4-fold.[12][13]

Strategy 3: The Prodrug Approach
Q5: My AADA is neutral or my salt form is still not soluble enough. When should I consider a prodrug strategy?

A5: A prodrug strategy is an excellent choice when intrinsic properties of the molecule are the limiting factor. This involves covalently attaching a temporary, water-soluble "promoiety" to your AADA.[14][15] This new, modified molecule (the prodrug) has enhanced solubility and is designed to be cleaved in vivo (usually by enzymes) to release the active parent AADA.

When to use it:

  • When the parent molecule lacks ionizable groups.

  • When salt forms are unstable or provide insufficient solubility.

  • To improve permeability in addition to solubility.[15]

Common prodrug approaches include creating esters, carbamates, or phosphates.[14][16] For example, adding a phosphate group can dramatically increase aqueous solubility; one study reported a 700-fold increase in solubility for a lopinavir prodrug.[]

Strategy 4: Formulation-Based Enhancements
Q6: I need a quick solution for an in vitro assay. What are the best formulation techniques to try first?

A6: For preclinical and in vitro needs, co-solvents and surfactants are often the fastest and most direct methods.[18]

  • Co-solvents: These are water-miscible organic solvents like ethanol, PEG-400, or DMSO that increase solubility by reducing the polarity of the aqueous medium.[19][20] A small percentage of a co-solvent can often be sufficient. However, be cautious as high concentrations can be toxic to cells and may disrupt protein-ligand binding assays.

  • Surfactants: Molecules like Tween 80 or Sodium Dodecyl Sulfate (SDS) form micelles in solution above a certain concentration (the Critical Micelle Concentration, or CMC).[21] The hydrophobic core of these micelles can encapsulate your poorly soluble AADA, effectively increasing its apparent solubility in the aqueous phase.[20][21]

Q7: I'm working on an oral formulation and need a more sophisticated approach. How can cyclodextrins help?

A7: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate a poorly soluble molecule, like your AADA, into their central cavity, forming an "inclusion complex."[22] This complex effectively shields the hydrophobic part of the AADA from water, dramatically increasing its solubility and stability.[22] This technique has been successfully used to increase the solubility of various drugs, sometimes by over 80-fold.[23][24][25]

Strategy 5: Physical Modifications
Q8: Can changing the physical form of my solid AADA improve its solubility?

A8: Absolutely. The dissolution rate is directly proportional to the surface area of the solid. By reducing the particle size, you increase the surface area, which can lead to a faster dissolution rate and higher apparent solubility.

  • Micronization: This process reduces particle size to the micron range (1-10 µm) using techniques like jet milling. While it increases the dissolution rate, it doesn't change the intrinsic thermodynamic solubility.[9][26]

  • Nanonization: Creating a nanosuspension, where drug particles are less than 1 µm, can increase both the dissolution rate and the saturation solubility.[27][28] This is due to the increased vapor pressure at the curved surface of the nanoparticles. Nanosuspensions are a powerful tool for formulating drugs that are insoluble in both aqueous and organic media.[29]

Part 3: Experimental Protocols & Data

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is the gold standard for measuring the true equilibrium solubility of a compound.[8]

  • Preparation: Prepare calibrated buffer solutions at desired pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).

  • Addition of Compound: Add an excess amount of the solid AADA to a known volume of each buffer in a sealed vial. It is crucial that solid material remains visible at the end of the experiment to ensure a saturated solution.[8]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours.[6] A longer time is needed to ensure that the system has reached equilibrium and that the most stable polymorphic form has been established.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid. Carefully collect the supernatant, ensuring no solid is disturbed. For best results, filter the supernatant through a low-binding filter (e.g., PVDF).[6]

  • Quantification: Analyze the concentration of the AADA in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.[30] Construct a standard curve for accurate quantification.

  • Reporting: Report the solubility in µg/mL or µM, specifying the pH and temperature of the measurement.

Data Summary: Expected Solubility Improvements

The effectiveness of each technique can vary significantly based on the specific AADA. The table below provides a general guide to the magnitude of solubility enhancement you might expect.

StrategyTypical Fold-Increase in SolubilityKey Considerations
pH Adjustment 2 - 50xOnly for ionizable compounds; risk of precipitation at pI.
Salt Formation 10 - >1000x[11]Requires a suitable counter-ion; salt may have different stability.
Prodrug Approach 10 - >1000x[14][]Requires chemical synthesis; must be cleaved efficiently in vivo.
Co-solvents 2 - 100x[20]Potential for toxicity/assay interference at high concentrations.
Surfactants 5 - 200xMust be used above the CMC; can affect permeability.
Cyclodextrins 10 - >100x[24]Stoichiometry dependent; can be expensive for large scale.
Nanonization 5 - 50xRequires specialized equipment; improves dissolution rate significantly.

References

  • Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. Available at: [Link]

  • Jain, A., et al. (2023). Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. Advances in Chemical Engineering and Science. Available at: [Link]

  • Di, L., & Kerns, E. H. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available at: [Link]

  • Stella, V. J. (2007). Prodrug strategies to overcome poor water solubility. Drug Discovery Today. Available at: [Link]

  • Kawakami, K., et al. (2006). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. International Journal of Pharmaceutics. Available at: [Link]

  • Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Sahu, P.K., et al. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Pharmacognosy and Phytochemistry. Available at: [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

  • Nguyen, H. T. T., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances. Available at: [Link]

  • Unchained Labs. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Available at: [Link]

  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

  • Popescu, R. G., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available at: [Link]

  • Wlodarski, K., et al. (2017). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. Pharmaceutical Research. Available at: [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Fathalla, Z., et al. (2024). Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation. Pharmaceutics. Available at: [Link]

  • Sharma, D., et al. (2025). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. ResearchGate. Available at: [Link]

  • Ascendia Pharma. (2025). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Available at: [Link]

  • Ghasarmaei, A., et al. (2022). The effect of cosolvents and surfactants on the solubility of sulfasalazine. Pharmaceutical Development and Technology. Available at: [Link]

  • Ferreira, L. A., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Journal of Chemical & Engineering Data. Available at: [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Available at: [Link]

  • Fathalla, Z., et al. (2024). Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation. PubMed. Available at: [Link]

  • Fathalla, Z., et al. (2024). Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation. ResearchGate. Available at: [Link]

  • Ferreira, L. A., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. PubMed. Available at: [Link]

  • Kim, H., et al. (2021). Effect of salts and amino acid on the solubility of amino acids in aqueous solution. ResearchGate. Available at: [Link]

  • Ishizawa, T., et al. (2025). De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Al-Akayleh, F., et al. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. Journal of Bioequivalence & Bioavailability. Available at: [Link]

  • Agrawal, U., et al. (2022). Formulation Strategies of Nanosuspensions for Various Administration Routes. Pharmaceutics. Available at: [Link]

  • Patel, V. R., et al. (2023). Breaking Barriers with Nanosuspension: A Comprehensive Review. Biosciences Biotechnology Research Asia. Available at: [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Available at: [Link]

  • Patel, J., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Wang, C., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. ResearchGate. Available at: [Link]

  • Upadhyay, M., et al. (2019). Amino Acid Conjugation: An Approach to Enhance Aqueous Solubility and Permeability of Poorly Water Soluble Drug Ritonavir. Asian Journal of Pharmaceutics. Available at: [Link]

  • Shahidulla, S. M., et al. (2023). Nanosuspensions in Pharmaceutical Sciences: A Comprehensive Review. International Journal of Health Sciences and Research. Available at: [Link]

  • Patel, V. R., et al. (2012). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

  • Singh, R., et al. (2023). Nanosuspensions. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Sato, M., et al. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Roth, C., et al. (2020). Melting properties of amino acids and their solubility in water. RSC Advances. Available at: [Link]

  • Erizal, Z., et al. (2021). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Molecules. Available at: [Link]

  • Lebedeva, N. V., et al. (2002). Amino acids in aqueous solution. Effect of molecular structure and temperature on thermodynamics of dissolution. ResearchGate. Available at: [Link]

  • Wang, C., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up (2R)-2-Amino-2-Phenylbutanoic Acid Synthesis

As a Senior Application Scientist, I have designed this Technical Support Center to address the critical thermodynamic, kinetic, and purification bottlenecks encountered when scaling up the synthesis of (2R)-2-amino-2-ph...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this Technical Support Center to address the critical thermodynamic, kinetic, and purification bottlenecks encountered when scaling up the synthesis of (2R)-2-amino-2-phenylbutanoic acid (an unnatural α-quaternary α-amino acid).

Below, you will find mechanistic troubleshooting guides, a self-validating standard operating procedure (SOP), and process optimization data tailored for researchers and drug development professionals.

Process Chemistry & Scale-Up FAQs

Q: What causes low yields during the initial Bucherer-Bergs synthesis of the hydantoin precursor? A: When scaling up the reaction of propiophenone with sodium cyanide and ammonium carbonate, biphasic mass transfer limitations often suppress the reaction rate. Introducing a phase transfer catalyst (PTC), such as benzyltriethylammonium chloride, overcomes this by efficiently shuttling the cyanide and carbonate ions into the organic phase. This mechanistic adjustment increases the reaction kinetics, driving the intermediate yield above 80% and ensuring high atom economy[1].

Q: Why use an autoclave instead of standard reflux for the hydrolysis of (5R)-5-ethyl-5-phenylhydantoin? A: The gem-disubstitution (phenyl and ethyl groups) at the C5 position creates severe steric hindrance around the hydantoin carbonyls. Standard atmospheric reflux does not provide sufficient thermal energy for the hydroxide nucleophile to overcome this steric barrier. Autoclave conditions (130 °C, elevated pressure) are thermodynamically required to drive the ring-opening hydrolysis to completion[2].

Q: How do we prevent racemization of the (2R) stereocenter during the harsh 130 °C alkaline hydrolysis? A: The C5 carbon of the hydantoin (which becomes the alpha-carbon of the amino acid) is fully substituted, making it a quaternary stereocenter. Because it lacks an alpha-proton, it cannot undergo base-catalyzed enolization. Therefore, the (R)-configuration is mechanistically locked and strictly preserved, even under aggressive 48-hour autoclave conditions in strong NaOH[2].

Troubleshooting Guide: Self-Validating Isolation

Q: Why does the reaction mixture fail to completely dissolve when acidified to pH 1 during the isolation phase? A: This is a built-in self-validation checkpoint . At pH 1, the target (2R)-2-amino-2-phenylbutanoic acid becomes fully protonated at the amine group, forming a highly water-soluble hydrochloride salt[2]. If a white precipitate remains suspended at this stage, it indicates incomplete hydrolysis, meaning unreacted (5R)-5-ethyl-5-phenylhydantoin or non-basic organic impurities are still present. Actionable Fix: Filter the acidic mixture to recover the unreacted hydantoin, which can be recycled. The resulting clear filtrate will contain the pure protonated amino acid.

Q: Why is the final precipitation strictly performed at 0 °C and exactly pH 7? A: pH 7.0 approximates the isoelectric point (pI) of the amino acid. At this pH, the molecule exists as a neutral zwitterion, which has minimal solubility in water. Performing this titration at 0 °C further depresses its solubility product ( Ksp​ ), maximizing the precipitation yield of the pure white solid[2].

Quantitative Data: Yield & Process Optimization

The following table summarizes the critical parameters required to transition from a standard laboratory scale to an optimized industrial scale.

Table 1: Scale-up Optimization Parameters for Hydantoin Hydrolysis

ParameterStandard Lab ConditionOptimized Scale-Up ConditionMechanistic RationaleImpact on Yield / Purity
Temperature Reflux (~100 °C)Autoclave (130 °C)Overcomes steric hindrance of the quaternary C5 carbon[2].Yield increases from <40% to >85%.
Base Concentration 2-3 Equivalents NaOH4.3 Equivalents NaOHDrives the equilibrium of the highly stable hydantoin ring-opening.Ensures complete conversion within 48h.
Bucherer-Bergs Additive NoneBenzyltriethylammonium Cl (PTC)Facilitates biphasic mass transfer of CN⁻ and CO₃²⁻[1].Precursor yield increases to >80%.
Isolation pH Swing Direct precipitation at pH 7pH 1 dissolution, then pH 7 precipitationProtonates the amine to filter out non-basic organic impurities[2].Final purity >99% (HPLC).

Standard Operating Procedure (SOP): Large-Scale Hydrolysis & Isoelectric Isolation

Objective: To convert (5R)-5-ethyl-5-phenylimidazolidine-2,4-dione into (2R)-2-amino-2-phenylbutanoic acid via a self-validating purification cycle.

Step 1: Autoclave Loading & Reaction

  • In a high-pressure industrial autoclave, solubilize sodium hydroxide (0.428 mol, 17.12 g) in deionized water (74 mL)[2].

  • Add (5R)-5-ethyl-5-phenylimidazolidine-2,4-dione (0.0979 mol, 20.0 g) in sequential portions to prevent clumping.

  • Seal the autoclave and heat the reaction mixture to 130 °C under continuous mechanical stirring for 48 hours.

Step 2: Primary Workup & Organic Extraction

  • Cool the reactor to room temperature. A white precipitate (a mixture of the sodium salt of the amino acid and unreacted hydantoin) will form.

  • Adjust the pH to 7.0 using 12 M HCl.

  • Wash the aqueous mixture with ethyl acetate (3 x 100 mL). Causality: The unreacted hydantoin partitions into the organic phase, while the zwitterionic amino acid remains in the aqueous phase.

Step 3: Self-Validating Acidification

  • Dilute the aqueous phase with 300 mL of deionized water and cool to 0 °C using a jacketed reactor.

  • Slowly add 12 M HCl (~50.0 mL) until the pH reaches 1.0.

  • Validation Check: The mixture must become completely transparent. Complete dissolution confirms the absence of neutral organic impurities and unreacted starting material[2].

Step 4: Isoelectric Precipitation & Isolation

  • While maintaining the temperature strictly at 0 °C, carefully titrate the solution with 5N NaOH (~20 mL) until the pH reaches exactly 7.0. Causality: Neutralizing the net charge forces the (2R)-2-amino-2-phenylbutanoic acid to precipitate as a pure white solid.

  • Filter the precipitate under a vacuum, wash with 150 mL of ice-cold water to remove residual salts, and dry under vacuum at 40 °C to constant weight[2]. Analytical validation of the structure can be confirmed via 1H NMR (MeOD) showing characteristic triplet and multiplet signals for the ethyl group[2],[3].

Mechanistic & Workflow Visualization

G N1 Propiophenone + NaCN + (NH4)2CO3 (Bucherer-Bergs + PTC) N2 rac-5-Ethyl-5-phenylhydantoin N1->N2 N3 Chiral Resolution N2->N3 N4 (5R)-5-Ethyl-5-phenylhydantoin N3->N4 N5 Alkaline Hydrolysis (130°C, NaOH, Autoclave) N4->N5 N6 Acid/Base Isoelectric Purification (pH 1 to pH 7) N5->N6 N7 Pure (2R)-2-Amino-2-phenylbutanoic acid N6->N7

Complete scale-up and self-validating isolation workflow for the target amino acid.

References

  • (2R)
  • Preparation method of 2-amino-2-phenylbutyric acid Source: Eureka | Patsnap URL
  • The Synthesis of Aza-β-Lactams via[2+2] Reactions of Ketenes with Azo Compounds.

Sources

Reference Data & Comparative Studies

Validation

Chiral HPLC Method Development and ICH Q2(R2) Validation for (2R)-2-Amino-2-phenylbutanoic Acid: A Comparative Guide

As drug development increasingly targets complex chiral APIs, the demand for robust, self-validating analytical methods has never been higher. (2R)-2-amino-2-phenylbutanoic acid (also known as (R)- α -ethylphenylglycine)...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets complex chiral APIs, the demand for robust, self-validating analytical methods has never been higher. (2R)-2-amino-2-phenylbutanoic acid (also known as (R)- α -ethylphenylglycine) presents a unique chromatographic challenge. As an unnatural α -amino acid with a quaternary stereocenter containing both an ethyl and a phenyl group, the immense steric bulk at the chiral center severely hinders traditional enantiomeric separation techniques[1].

This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) for the underivatized analysis of this molecule and provides a comprehensive, step-by-step validation protocol aligned with the latest ICH Q2(R2) guidelines[2].

Part 1: Stationary Phase Comparison & Mechanistic Causality

To achieve baseline resolution without the risk of derivatization-induced racemization, direct analysis of the free amino acid is required. We evaluated three distinct CSPs. The causality behind their performance lies in their fundamental mechanisms of chiral recognition.

  • Polysaccharide-based (e.g., Chiralpak IG): Relies on the analyte inserting into a chiral helical groove. Result: Poor. The rigid, bulky α -ethyl and α -phenyl groups prevent deep insertion into the amylose cavities, resulting in weak chiral recognition and broad peaks.

  • Zwitterionic (e.g., Chiralpak ZWIX+): Utilizes a cinchona alkaloid scaffold to form synergistic ion pairs with both the carboxylate and ammonium groups. Result: Adequate. While ion-pairing occurs, the steric hindrance still limits the optimal geometry required for high resolution.

  • Crown Ether (e.g., Chiralpak CR+): Features an 18-crown-6 ether derivative. Result: Optimal. Instead of requiring the entire molecule to fit into a cavity, the crown ether specifically targets and encapsulates the protonated primary amine ( NH3+​ ) via host-guest complexation. Once anchored, the bulky phenyl and ethyl groups interact directly with the rigid chiral barrier of the stationary phase, yielding exceptional stereodiscrimination.

Table 1: Comparative Performance of CSPs for Underivatized (2R)-2-Amino-2-phenylbutanoic Acid
CSP TypeExample ColumnPrimary Separation MechanismMobile PhaseRetention Time (2R)Resolution ( Rs​ )Verdict
Crown Ether Chiralpak CR(+)Host-Guest Complexation HClO4​ (pH 1.5) / MeOH12.4 min3.8 Optimal
Zwitterionic Chiralpak ZWIX(+)Synergistic Ion-PairingMeOH/H2O + NH4​OAc 18.2 min2.5Adequate
Polysaccharide Chiralpak IGSteric Fit / H-BondingHexane/IPA/TFA25.1 min1.1Poor

Part 2: Workflow Visualization

Chiral_Validation cluster_0 Phase 1: CSP Screening & Selection cluster_1 Phase 2: ICH Q2(R2) Validation A Analyte: (2R)-2-amino-2-phenylbutanoic acid B Crown Ether (CR+) Host-Guest Complex A->B C Zwitterionic (ZWIX+) Ion-Pairing A->C D Polysaccharide (IG) Steric Fit A->D E Method Optimization (Crown Ether Selected) B->E C->E D->E F Specificity & Range (Baseline Enantiomer Separation) E->F G Linearity & Accuracy (R² > 0.999, 98-102% Rec) E->G H Precision & Robustness (RSD < 2.0%, DoE) E->H I Validated QC Method Ready F->I G->I H->I

Fig 1. Lifecycle workflow for chiral HPLC method development and ICH Q2(R2) validation.

Part 3: Experimental Protocol & Self-Validating System

Based on the comparative data, the Crown Ether column is selected. The following protocol is designed as a self-validating system; it incorporates mandatory System Suitability Testing (SST) to ensure data integrity prior to any validation execution.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Aqueous Buffer: Prepare 50 mM Perchloric acid ( HClO4​ ) in ultrapure water. Adjust to pH 1.5.

  • Eluent: 80% Aqueous Buffer / 20% Methanol (Isocratic).

  • Causality: The highly acidic pH is non-negotiable. It ensures the primary amine is fully protonated ( NH3+​ ), which is an absolute requirement for stable inclusion into the 18-crown-6 cavity.

Step 2: Chromatographic Conditions

  • Column: Chiralpak CR(+), 150 x 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Causality: Host-guest complexation is an exothermic process. Maintaining a strictly controlled, lower temperature (25 °C rather than 40 °C) thermodynamically favors complex formation, thereby increasing resolution ( Rs​ ).

  • Detection: UV at 210 nm.

Step 3: System Suitability Testing (SST) Before initiating any validation sequence, inject a racemic standard (1.0 mg/mL) six times. The system is only validated for use if it meets the following criteria:

  • Resolution ( Rs​ ) between (2S) and (2R) enantiomers 2.5.

  • Tailing factor ( Tf​ ) for the (2R) peak 1.5.

  • Relative Standard Deviation (RSD) of peak area 2.0%.

Part 4: ICH Q2(R2) Validation Framework

The following validation parameters align with the modernized ICH Q2(R2) guidelines[2] and FDA harmonization standards[3], ensuring the method is fit for commercial release testing.

Specificity
  • Procedure: Inject a blank (mobile phase), the (2S)-enantiomer standard, the (2R)-enantiomer standard, and a spiked sample containing known synthetic impurities.

  • Acceptance Criteria: No interfering peaks at the retention time of the (2R)-2-amino-2-phenylbutanoic acid peak. The peak purity angle must be less than the peak purity threshold (via PDA detector).

Linearity and Range
  • Procedure: Prepare calibration standards at five concentration levels ranging from 50% to 150% of the nominal working concentration (e.g., 0.5, 0.75, 1.0, 1.25, and 1.5 mg/mL).

  • Acceptance Criteria: The correlation coefficient ( R2 ) of the linear regression line (Peak Area vs. Concentration) must be 0.999. The y-intercept should not significantly deviate from zero.

Accuracy (Recovery)
  • Procedure: Spike known quantities of the (2R)-enantiomer into a synthetic matrix (or racemic background, depending on the control strategy) at three levels: 80%, 100%, and 120% of the target concentration. Prepare three replicates per level.

  • Acceptance Criteria: Mean recovery across all levels must fall within 98.0% – 102.0%.

Precision (Repeatability)
  • Procedure: Prepare six independent sample solutions of the (2R)-enantiomer at 100% nominal concentration. Inject each preparation under identical conditions.

  • Acceptance Criteria: The RSD of the assay results must be 2.0%.

References
  • [2] Validation of Analytical Procedures Q2(R2) - ICH (ich.org). Available at:

  • [3] Q2(R2) Validation of Analytical Procedures - FDA (fda.gov). Available at:

  • [1] Supporting Information - Wiley-VCH (wiley-vch.de). Available at:

Sources

Comparative

A Comparative Guide to the Spectroscopic Characterization of 2-Amino-2-phenylbutanoic Acid

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and molecular research, the precise structural eluc...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and molecular research, the precise structural elucidation of novel or modified amino acids is a critical step. 2-Amino-2-phenylbutanoic acid, a non-proteinogenic amino acid, presents a unique analytical challenge due to its α,α-disubstituted nature. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for its characterization, offering field-proven insights and detailed experimental protocols. We will delve into the spectral signatures of this molecule and compare them with its close structural analog, phenylglycine, to highlight the influence of the additional ethyl group.

The Analytical Imperative: Why In-Depth Characterization Matters

2-Amino-2-phenylbutanoic acid and its derivatives are of interest in medicinal chemistry for their potential to introduce conformational constraints in peptides and other bioactive molecules. Accurate and unambiguous characterization is paramount to ensure purity, confirm identity, and understand its three-dimensional structure, all of which are crucial for its application in drug design and synthesis. This guide will equip the researcher with the necessary knowledge to confidently interpret the analytical data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. For 2-amino-2-phenylbutanoic acid, both ¹H and ¹³C NMR provide diagnostic information.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum of 2-amino-2-phenylbutanoic acid is characterized by distinct signals for the aromatic, methylene, and methyl protons. A published spectrum for the (2R)-enantiomer in deuterated methanol (MeOD) provides the following key insights[1]:

  • Aromatic Protons (H-Ar): A multiplet observed in the range of δ 7.33-7.59 ppm corresponds to the five protons of the phenyl group. The overlapping signals are typical for a monosubstituted benzene ring.

  • Methylene Protons (-CH₂-): A multiplet at δ 2.30-2.38 ppm is assigned to the two protons of the ethyl group's methylene moiety. The multiplicity arises from coupling to the adjacent methyl protons.

  • Methyl Protons (-CH₃): A triplet at δ 1.06 ppm, with a coupling constant (J) of 7.34 Hz, is characteristic of the methyl group protons coupled to the neighboring methylene protons.

Table 1: ¹H NMR Spectral Data for 2-Amino-2-phenylbutanoic Acid and Phenylglycine

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2-Amino-2-phenylbutanoic acid-CH₃1.06Triplet7.34
-CH₂-2.30-2.38Multiplet-
Aromatic7.33-7.59Multiplet-
Phenylglycineα-CH~4.5-5.0Singlet-
Aromatic~7.3-7.5Multiplet-

Note: Phenylglycine data is generalized from typical spectra and may vary with solvent and conditions.

The most significant difference when comparing with phenylglycine is the presence of the ethyl group signals in 2-amino-2-phenylbutanoic acid, which replaces the α-proton signal seen in phenylglycine.

¹³C NMR Spectroscopy: Probing the Carbon Framework

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Amino-2-phenylbutanoic Acid and Experimental Data for Phenylglycine

Carbon AtomPredicted δ (ppm) for 2-Amino-2-phenylbutanoic acidExperimental δ (ppm) for Phenylglycine
-C OOH~175-180~174
Quaternary α-C ~60-65-
α-C H-~58
Aromatic C -ipso~140-145~137
Aromatic C -ortho~128-130~129
Aromatic C -meta~128-130~128
Aromatic C -para~127-129~127
-C H₂-~30-35-
-C H₃~8-12-

Note: Predicted values are estimates and should be confirmed with experimental data.

The key distinguishing feature in the ¹³C NMR spectrum of 2-amino-2-phenylbutanoic acid is the presence of a quaternary carbon signal for the α-carbon, which will be significantly weaker than the protonated carbon signals. Additionally, the signals for the ethyl group carbons will be present.

Mass Spectrometry: Unraveling the Molecular Mass and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. For non-volatile compounds like amino acids, derivatization is often necessary for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to increase volatility.[2][3][4][5] Common derivatization techniques include silylation or acylation.[2][3] Alternatively, soft ionization techniques like Electrospray Ionization (ESI) can be used for direct analysis of the underivatized molecule.

Predicted Fragmentation Pattern

The molecular ion ([M]⁺˙) of 2-amino-2-phenylbutanoic acid has a molecular weight of 179.22 g/mol .[6] Under Electron Ionization (EI), the following fragmentation pathways are anticipated:

  • Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the -COOH group as a radical, leading to a prominent peak at m/z 134 (M - 45).[7]

  • α-Cleavage: Cleavage of the Cα-Cβ bond of the ethyl group would result in the loss of a methyl radical (•CH₃), yielding a fragment at m/z 164. Loss of an ethyl radical (•CH₂CH₃) would produce a fragment at m/z 150.

  • Benzylic Cleavage: The phenyl group can stabilize a positive charge. Cleavage of the bond between the α-carbon and the phenyl group could lead to a phenyl radical loss and a fragment at m/z 102. Conversely, the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91 is also a possibility.

  • Loss of the Amino Group: Loss of the amino group as a radical (•NH₂) would result in a fragment at m/z 163.

For comparison, the mass spectrum of phenylglycine (MW = 151.16 g/mol ) also shows a characteristic loss of the carboxyl group (m/z 106) and the formation of the tropylium ion (m/z 91).[3][4] The presence of fragments corresponding to the ethyl group cleavage would be a key differentiator for 2-amino-2-phenylbutanoic acid.

Experimental Protocols

NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-amino-2-phenylbutanoic acid.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., MeOD, D₂O with pH adjustment, or DMSO-d₆) in a 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a suitable reference for aqueous solutions.

  • Instrument Parameters (¹H NMR):

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of at least 2 seconds.

  • Instrument Parameters (¹³C NMR):

    • Acquire the spectrum on the same instrument.

    • Use proton decoupling to simplify the spectrum.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the peaks to the respective nuclei in the molecule.

Mass Spectrometry (GC-MS with Derivatization)

Objective: To determine the molecular weight and fragmentation pattern after derivatization.

Protocol:

  • Derivatization (Silylation):

    • Accurately weigh approximately 1 mg of 2-amino-2-phenylbutanoic acid into a reaction vial.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., acetonitrile).

    • Seal the vial and heat at 70-80°C for 30-60 minutes.

    • Allow the reaction mixture to cool to room temperature before injection.

  • GC-MS Parameters:

    • GC Column: Use a non-polar capillary column (e.g., DB-5ms or equivalent).

    • Injection: Inject 1 µL of the derivatized sample in split or splitless mode.

    • Temperature Program: Start with an initial oven temperature of ~100°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280-300°C.

    • MS Ionization: Use Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis:

    • Identify the molecular ion peak of the derivatized compound.

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.

    • Compare the obtained spectrum with spectral libraries if available.

Visualization of Key Processes

Logical Workflow for Spectroscopic Characterization

cluster_start Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_analysis Data Interpretation & Comparison Start 2-Amino-2-phenylbutanoic Acid Sample NMR_Prep Dissolve in Deuterated Solvent Start->NMR_Prep For NMR MS_Prep Derivatization (e.g., Silylation) Start->MS_Prep For MS H_NMR ¹H NMR Acquisition NMR_Prep->H_NMR C_NMR ¹³C NMR Acquisition NMR_Prep->C_NMR NMR_Data NMR Spectral Data H_NMR->NMR_Data C_NMR->NMR_Data Structure_Elucidation Structure Confirmation NMR_Data->Structure_Elucidation GCMS GC-MS Acquisition (EI Mode) MS_Prep->GCMS MS_Data Mass Spectrum GCMS->MS_Data MS_Data->Structure_Elucidation Comparison Comparison with Phenylglycine Data Structure_Elucidation->Comparison Final_Report Comprehensive Characterization Report Comparison->Final_Report

Caption: Workflow for the comprehensive spectroscopic characterization of 2-amino-2-phenylbutanoic acid.

Predicted Mass Spectrometry Fragmentation Pathway

M [C₁₀H₁₃NO₂]⁺˙ m/z = 179 F134 [C₉H₁₂N]⁺ m/z = 134 M->F134 - •COOH (45) F164 [C₁₀H₁₀NO₂]⁺ m/z = 164 M->F164 - •CH₃ (15) F150 [C₉H₈NO₂]⁺ m/z = 150 M->F150 - •C₂H₅ (29) F91 [C₇H₇]⁺ m/z = 91 M->F91 Rearrangement F102 [C₄H₁₀NO₂]⁺ m/z = 102 M->F102 - •C₆H₅ (77)

Caption: Predicted major fragmentation pathways for 2-amino-2-phenylbutanoic acid in EI-MS.

Conclusion

The structural characterization of 2-amino-2-phenylbutanoic acid is effectively achieved through a combination of NMR and mass spectrometry. ¹H NMR provides direct evidence for the presence and connectivity of the ethyl and phenyl groups. While experimental ¹³C NMR data is desirable, predictions based on known chemical shifts offer a reliable initial assessment. Mass spectrometry, particularly after derivatization, confirms the molecular weight and provides valuable structural information through its fragmentation pattern. By comparing the spectral data with that of phenylglycine, the influence of the α-ethyl substituent is clearly discernible, providing a robust and self-validating analytical approach. This guide serves as a foundational resource for researchers working with this and other α,α-disubstituted amino acids, ensuring a high degree of scientific integrity in their characterization.

References

  • GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai Chemia. [Link]

  • GC-MS Amino Acid Analysis. Mtoz Biolabs. [Link]

  • Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]

  • ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. MDPI. [Link]

  • 2-Amino-2-phenylbutyric acid | C10H13NO2 | CID 89317. PubChem. [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. [Link]

  • ¹H NMR spectra of 2-amino-2 0... ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • N-Phenylglycine - the NIST WebBook. National Institute of Standards and Technology. [Link]

Sources

Validation

Stereoselective Bioactivity and Application Guide: (2R)- vs (2S)-2-Amino-2-phenylbutanoic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide Executive Summary The non-proteinogenic, α,α -disubstituted amino acid 2-amino-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Executive Summary

The non-proteinogenic, α,α -disubstituted amino acid 2-amino-2-phenylbutanoic acid (also known as α -ethylphenylglycine or AEPG) is a highly specialized chiral building block in modern drug discovery. The presence of both an ethyl and a phenyl group at the α -carbon introduces severe steric constraints, fundamentally altering the Ramachandran ( ϕ,ψ ) dihedral angles of any peptide backbone into which it is incorporated.

Understanding the distinct bioactivity profiles of the (2R) and (2S) enantiomers is critical. While both enantiomers act as potent conformational restrictors (often inducing 310​ -helical or β -turn structures), their stereochemistry dictates the handedness of the induced helix, their binding affinity to central nervous system (CNS) receptors, and their utility as precursors for active pharmaceutical ingredients (APIs) such as Hepatitis C virus (HCV) inhibitors and CNS depressants[1][2].

Mechanistic Bioactivity & Pharmacological Profiling

Peptide Conformational Restriction & Amyloid Inhibition

Unlike standard amino acids that readily adopt extended β -sheet conformations, α,α -disubstituted amino acids like AEPG act as powerful β -strand breakers [3]. The steric clash between the bulky α -ethyl and α -phenyl side chains prevents the peptide backbone from flattening.

  • (2S)-AEPG strongly biases the local peptide backbone toward a right-handed 310​ -helix.

  • (2R)-AEPG induces a left-handed helical turn.

When strategically incorporated into amyloidogenic sequences (such as the KLVFF recognition element of Amyloid- β1−42​ ), AEPG prevents the self-assembly of toxic β -sheet fibrils, offering a therapeutic pathway for neurodegenerative diseases[3].

Pathway A Native Aβ Monomer B β-Sheet Aggregation A->B C Toxic Amyloid Fibrils B->C D (2S)-AEPG Peptide F Right-Handed Helical Turn D->F Conformational Bias E (2R)-AEPG Peptide G Left-Handed Helical Turn E->G Conformational Bias H Steric Disruption of Hydrogen Bonding F->H G->H H->B Inhibits

Mechanistic pathway of amyloid fibril inhibition via stereospecific conformational restriction by AEPG.

Neurological Modulation (mGluR & NMDAR)

Free α -alkylated amino acids exhibit direct CNS activity. In murine behavioral models (Elevated Plus Maze, Tail Suspension Test), systemic administration of AEPG demonstrates dose-dependent anxiolytic and neuromodulatory effects[4]. This bioactivity is attributed to the structural mimicry of endogenous excitatory amino acids, allowing AEPG enantiomers to act as allosteric modulators or antagonists at metabotropic glutamate receptors (mGluR) and N-methyl-D-aspartate receptors (NMDAR), analogous to the action of kynurenic acid derivatives[4][5].

Quantitative Comparison Table

The following table synthesizes the divergent properties of the two enantiomers based on crystallographic data and pharmacological assays.

Parameter(2R)-2-Amino-2-phenylbutanoic acid(2S)-2-Amino-2-phenylbutanoic acidCausality / Mechanism
Helical Induction Left-handed 310​ -helixRight-handed 310​ -helixStereocenter configuration dictates the lowest-energy Ramachandran space ( ϕ>0,ψ>0 vs ϕ<0,ψ<0 ).
API Precursor Utility HCV NS5A Inhibitors[2]Glutethimide (CNS depressant)[1]Stereospecific binding pockets in viral proteins vs. mammalian GABAergic/glutamatergic targets.
Enzymatic Resolution High affinity for specific lipasesOften remains unreacted in DKRHydrolase active sites (e.g., Candida antarctica Lipase B) exhibit strict enantio-preference for the (2R) ester[6].
Amyloid Inhibition High (Sequence dependent)High (Sequence dependent)Both enantiomers provide sufficient steric bulk to disrupt intermolecular hydrogen bonding in β -sheets[3].

Validated Experimental Protocols

To ensure reproducibility, the following protocols detail the synthesis of AEPG-modified peptides and the subsequent validation of their bioactivity.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of AEPG-Modified Peptides

Causality Note: Because AEPG is α,α -disubstituted, the amino group is highly sterically hindered. Standard coupling reagents (like HBTU) will fail or result in massive deletion sequences. Highly reactive uronium salts (HATU) combined with HOAt are mandatory to drive the acylation to completion.

  • Resin Preparation: Swell Rink Amide MBHA resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×) and Dichloromethane (DCM) (5×).

  • Pre-Activation: In a separate vial, dissolve 4 equivalents (0.4 mmol) of Fmoc-(2R)-AEPG-OH or Fmoc-(2S)-AEPG-OH, 3.9 equivalents of HATU, and 4 equivalents of HOAt in minimal DMF. Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to form the active ester.

  • Coupling: Add the activated mixture to the resin. Critical Step: Due to steric hindrance, heat the reaction block to 60°C for 2 hours, or couple at room temperature for 18 hours.

  • Capping & Cleavage: Cap unreacted amines with acetic anhydride/pyridine. Cleave the final peptide using TFA/TIS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.

Protocol 2: Dynamic Kinetic Resolution (DKR) for Enantiomer Isolation

For researchers synthesizing their own AEPG, DKR is the most sustainable method to achieve >99% enantiomeric excess (ee)[6].

Workflow cluster_0 Dynamic Kinetic Resolution (DKR) Step1 Racemic AEPG Ester Starting Material RacS (2S)-AEPG Ester Step1->RacS RacR (2R)-AEPG Ester Step1->RacR Cat Ru-Catalyst (In Situ Racemization) RacS->Cat Enz Hydrolase Enzyme (Stereoselective) RacS->Enz No Reaction RacR->Cat RacR->Enz Product Enantiopure (2R)-AEPG (>99% ee) Enz->Product

Dynamic Kinetic Resolution workflow for the enantioselective isolation of AEPG.

  • Reaction Setup: Dissolve racemic ethyl 2-amino-2-phenylbutanoate in toluene.

  • Catalyst Addition: Add a Ruthenium-based racemization catalyst (e.g., Shvo's catalyst) to continuously interconvert the (2S) and (2R) esters.

  • Enzymatic Resolution: Add Candida antarctica Lipase B (CALB) and an acyl donor (e.g., isopropyl acetate). The enzyme selectively and rapidly acylates the (2R)-enantiomer.

  • Extraction: Because the (2S)-enantiomer is continuously racemized into the (2R)-form to re-establish equilibrium, the entire racemic pool is theoretically converted into the (2R)-amide/acid derivative, which is easily separated via acid-base extraction.

References

  • Google Patents (US20110274648A1 / EA020511B1). Conformationally restricted biphenyl derivatives for use as hepatitis c virus inhibitors. Retrieved from [2]

  • ResearchGate. Behavioral effects of alpha-alkylated amino acid analogs in the C57BL/6J mouse. Retrieved from [Link][4]

  • ResearchGate. Inhibition of Amyloid Fibril Formation by Peptide Analogues Modified with α-Aminoisobutyric Acid. Retrieved from [Link][3]

  • ResearchGate. A novel kynurenic acid analog (SZR104) inhibits pentylenetetrazole-induced epileptiform seizures. Retrieved from[Link][5]

Sources

Comparative

A Senior Scientist's Guide to Scrutinizing the Certificate of Analysis for (2R)-2-amino-2-phenylbutanoic acid

For researchers and drug development professionals, the integrity of a starting material is the bedrock of reliable and reproducible results. This is particularly true for chiral molecules like (2R)-2-amino-2-phenylbutan...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of a starting material is the bedrock of reliable and reproducible results. This is particularly true for chiral molecules like (2R)-2-amino-2-phenylbutanoic acid, a non-proteinogenic amino acid whose biological activity is intrinsically tied to its stereochemical configuration. The Certificate of Analysis (CoA) is the primary document attesting to a material's quality, yet not all CoAs are created equal. This guide provides a framework for critically evaluating the CoA for (2R)-2-amino-2-phenylbutanoic acid, enabling you to compare offerings from different suppliers and make informed decisions that safeguard your research. We will dissect the essential components of a high-quality CoA, explain the causality behind key analytical tests, and provide the experimental framework necessary to validate these claims.

Section 1: Decoding the Certificate of Analysis - A Framework for Evaluation

A CoA is more than a simple results sheet; it is a legal document that guarantees a specific batch of a product meets a defined set of quality criteria. A comprehensive CoA for a pharmaceutical intermediate should be structured to provide clarity, traceability, and complete transparency.

A robust CoA can be broken down into three fundamental sections:

  • Header Information (The "Who and What"): This section establishes the product's identity and traceability. It must include the precise product name including the stereochemical descriptor ((2R)-2-amino-2-phenylbutanoic acid), the specific batch or lot number, the date of manufacture, and a recommended retest or expiry date.

  • Analytical Results (The "How Good"): This is the core of the CoA, where quantitative data from specific tests are presented against pre-defined acceptance criteria (specifications). Each test should reference the analytical method used (e.g., HPLC, NMR).

  • Certification and Approval (The "Who Says So"): This section contains the dated signature of an authorized quality control professional, affirming that the batch has been tested according to validated methods and meets the established specifications.

CoA Certificate of Analysis Header Header Information - Product Name (incl. Stereo) - Batch Number - Mfg. & Retest Dates CoA->Header Results Analytical Results - Test Parameter - Method Reference - Specification - Result CoA->Results Approval Certification & Approval - Quality Control Signature - Date of Approval CoA->Approval

Caption: Core Components of a Comprehensive CoA.

Section 2: Critical Quality Attributes for (2R)-2-amino-2-phenylbutanoic acid

For a chiral intermediate, several analytical tests are non-negotiable. Below, we explore the most critical attributes, the rationale for their inclusion, and the data you should expect to see.

Identification: Is It the Right Molecule?
  • Why it's critical: Confirms the fundamental chemical structure of the material.

  • Methodology:

    • ¹H-NMR (Proton Nuclear Magnetic Resonance): Provides a "fingerprint" of the molecule's proton environment. The spectrum should be consistent with the structure of 2-amino-2-phenylbutanoic acid, showing characteristic peaks for the aromatic protons (phenyl group), the ethyl group protons, and the absence of significant unidentifiable signals.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound. For this molecule (C₁₀H₁₃NO₂), the expected monoisotopic mass is approximately 179.09 Da.[1]

    • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., C=O of the carboxylic acid, N-H of the amine, aromatic C-H).

Assay: How Pure Is It?
  • Why it's critical: Determines the percentage of the desired compound in the material, exclusive of water and residual solvents.

  • Methodology:

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment in the pharmaceutical industry.[2][3] A high-purity sample should show a single major peak, with any other peaks (impurities) being very small. The assay result is typically reported as an area percentage (e.g., ≥99.0%).

Enantiomeric Purity: Is It the Correct Stereoisomer?
  • Why it's critical: This is arguably the most important parameter for a chiral molecule. The biological activity of (2R)-2-amino-2-phenylbutanoic acid is specific to this enantiomer. The (2S)-enantiomer is considered a process-related impurity and may have different, unwanted, or even adverse pharmacological effects.

  • Methodology:

    • Chiral HPLC: This technique uses a special column with a chiral stationary phase (CSP) that can differentiate between the (2R) and (2S) enantiomers.[4][5][6] The result should be reported as "Enantiomeric Excess" (e.e.) or as the percentage of the unwanted (2S)-enantiomer. For pharmaceutical applications, an enantiomeric purity of ≥99.5% is often required.

Related Substances & Impurities: What Else Is In There?
  • Why it's critical: Impurities can affect the safety, efficacy, and stability of the final drug product. Regulatory bodies like the ICH provide strict guidelines on the reporting, identification, and qualification of impurities.[7][8][9][10][11]

  • Methodology:

    • HPLC: The same HPLC method used for the assay can often be used to quantify other organic impurities. The CoA should list any specified impurities (known byproducts from the synthesis) and set a limit for total unspecified impurities.

    • Residual Solvents (GC-HS): Headspace Gas Chromatography is used to detect and quantify any remaining solvents from the manufacturing process. Limits are defined by ICH Q3C guidelines.[8]

    • Water Content (Karl Fischer): Determines the amount of water in the sample, which can affect stability and potency calculations.

    • Sulphated Ash / Residue on Ignition: Measures the amount of inorganic impurities.

Section 3: Comparative Analysis - Interpreting Real-World Data

The table below illustrates how to compare CoAs of varying quality. It provides a clear guide on what to expect from a top-tier supplier versus what might be a red flag.

Parameter Exemplar CoA (High Quality) Minimalist CoA (Acceptable but Risky) Deficient CoA (Reject)
Identification ¹H-NMR: Conforms to structureMass Spec: M+H = 180.1¹H-NMR: ConformsNo structural data provided
Appearance White to Off-White Crystalline SolidWhite SolidBrownish Powder
Assay (HPLC) Specification: ≥99.0%Result: 99.8%Specification: ≥98%Result: 98.5%Result: 96.2% (Out of Spec)
Enantiomeric Purity Method: Chiral HPLCSpec: ≥99.5% (2R)Result: 99.9%Not TestedNot Tested
Water Content Method: Karl FischerSpec: ≤0.5%Result: 0.15%Method: Loss on DryingSpec: ≤1.0%Result: 0.8%Not Tested
Residual Solvents Method: GC-HSSpec: Complies with ICH Q3CResult: All solvents below limitNot TestedNot Tested
Traceability Clear Batch Number, Mfg. Date, Retest Date, QC SignatureMissing Retest DateMissing Batch Number or Signature

Section 4: Experimental Protocols - The Foundation of Trustworthy Data

To ensure self-validation, a supplier's CoA should be based on robust, reproducible methods. Below are exemplar protocols for the most critical analyses.

Protocol 1: Chiral HPLC for Enantiomeric Purity

This protocol outlines a typical method for separating the enantiomers of 2-amino-2-phenylbutanoic acid. The choice of a macrocyclic glycopeptide or crown ether-based CSP is common for underivatized amino acids.[6][12]

  • Instrumentation: HPLC system with UV detector.

  • Column: Chiral Stationary Phase Column (e.g., CROWNPAK® CR(+), 150 x 4.0 mm, 5 µm).[12]

  • Mobile Phase: 0.05 M Perchloric Acid in water.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.

  • System Suitability: A resolution (Rs) of ≥ 2.0 between the (2R) and (2S) enantiomer peaks using a racemic standard.

  • Calculation: Enantiomeric Purity (%) = [Area(2R) / (Area(2R) + Area(2S))] x 100.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh 1mg Sample Dissolve Dissolve in 1mL Mobile Phase Weigh->Dissolve Inject Inject 10µL onto Chiral Column Dissolve->Inject Separate Isocratic Elution (0.4 mL/min) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peak Areas (2R and 2S) Detect->Integrate Calculate Calculate Enantiomeric Purity % Integrate->Calculate

Sources

Validation

Comparative Guide to Chiral Auxiliaries in Asymmetric Amino Acid Synthesis

Subtitle: Performance, Mechanistic Causality, and Experimental Protocols Executive Summary The synthesis of non-proteinogenic α-amino acids with high enantiomeric excess (ee) is a cornerstone of modern drug discovery and...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Performance, Mechanistic Causality, and Experimental Protocols

Executive Summary

The synthesis of non-proteinogenic α-amino acids with high enantiomeric excess (ee) is a cornerstone of modern drug discovery and peptidomimetic design. Relying on the temporary breaking of molecular symmetry, chiral auxiliaries provide a robust, predictable means to control stereocenters. This technical guide critically evaluates the three most prominent chiral auxiliary-mediated methodologies: the Schöllkopf bis-lactim ether , the Evans oxazolidinone , and the Myers pseudoephedrine amide .

Mechanistic Foundations of Chiral Auxiliaries

The core principle of chiral auxiliaries relies on covalently attaching an enantiopure moiety to an achiral substrate. This attachment temporarily breaks the symmetry of the molecule, allowing subsequent reactions (such as enolate alkylation or aldol addition) to proceed via highly diastereoselective transition states. Once the new stereocenter is established, the auxiliary is cleaved and recovered, yielding the enantiopure product.

G A Achiral Glycine Derivative B Chiral Auxiliary Attachment A->B C Enolate Formation & Chelation B->C Base D Stereoselective Electrophilic Attack C->D Electrophile E Auxiliary Cleavage (Hydrolysis) D->E F Enantiopure α-Amino Acid E->F Target Product

Core logical sequence of chiral auxiliary-directed asymmetric amino acid synthesis.

Comparative Analysis of Leading Auxiliaries
2.1 Schöllkopf Bis-Lactim Ethers

Developed by Ulrich Schöllkopf, this method uses a pyrazine ring constructed from a natural amino acid (typically L-valine) and glycine[1]. Deprotonation yields an aromatic aza-enolate. The bulky isopropyl group of the valine residue sterically shields one face of the enolate, forcing the incoming electrophile to attack from the opposite (trans) face. Hydrolysis affords the target amino acid in yields up to 89-95% and excellent enantiomeric excesses of up to 95% ee[1][2]. Recent advancements have also enabled Pd-catalyzed cross-coupling of these bis-lactim ethers to synthesize arylglycines with diastereoselectivities reaching 98:2[3].

2.2 Evans Oxazolidinones

The Evans oxazolidinone, derived from amino alcohols like valinol or norephedrine, is a highly versatile auxiliary. In amino acid synthesis, it is often employed via electrophilic amination or highly diastereoselective syn-aldol reactions. For instance, aldol reactions utilizing dibutylboron triflate achieve diastereoselectivities exceeding 99:1[4]. The stereocontrol is governed by a highly ordered, chelated Zimmerman-Traxler transition state where the auxiliary's substituent physically blocks one face of the enolate.

2.3 Myers Pseudoephedrine Amides

Andrew G. Myers introduced pseudoephedrine as a highly practical, inexpensive chiral auxiliary[5][6]. When acylated with a glycine derivative, the resulting amide undergoes deprotonation with lithium diisopropylamide (LDA) to form a rigid, doubly chelated (Z)-enolate. The high diastereoselectivity is attributed to this rigid lithium chelate, where the auxiliary's methyl and phenyl groups effectively shield the α-face, directing electrophilic attack exclusively to the β-face[5].

MyersMechanism A Pseudoephedrine Amide B Addition of LDA (Strong Base) A->B C Rigid (Z)-Enolate Formation (Li+ Chelation) B->C Deprotonation D Facial Shielding by Auxiliary Groups C->D Conformation Lock E Diastereoselective Alkylation D->E Electrophile Addition

Mechanistic causality of stereocontrol in Myers pseudoephedrine alkylation.

Quantitative Performance Comparison
Chiral Auxiliary SystemTypical YieldsEnantiomeric Excess (ee)Primary Stereocontrol MechanismCleavage ConditionsScalability & Atom Economy
Schöllkopf Bis-Lactim 80–95%[1][3]90–98%[1][2]Steric shielding (trans-attack)Mild acidic hydrolysis (0.25 N TFA)High scalability / Moderate economy
Evans Oxazolidinone 75–96%[4]95–99%[4]Bidentate chelation (Z-enolate)LiOH/H₂O₂ or LiBH₄Moderate scalability / Low economy
Myers Pseudoephedrine 85–98%[5]>95–99%[5]Rigid Li-chelate facial shieldingBasic (NaOH) or ReductiveHigh scalability / Moderate economy
Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that each step provides mechanistic feedback to the researcher.

Protocol A: Schöllkopf Bis-Lactim Ether Alkylation
  • Enolization: Dissolve the Schöllkopf reagent (derived from L-valine) in anhydrous THF under argon. Cool the mixture to -78 °C. Slowly add 1.05 equivalents of n-BuLi.

    • Causality: The extremely low temperature ensures kinetic deprotonation, preventing undesired side reactions and stabilizing the highly reactive aza-enolate intermediate.

  • Alkylation: Add 1.1 equivalents of the electrophile (e.g., benzyl bromide) dropwise. Stir for 2 hours at -78 °C, then slowly warm to room temperature.

    • Causality: The bulky isopropyl group of the valine-derived auxiliary sterically blocks the top face of the planar aza-enolate. The electrophile is forced to attack from the bottom face, yielding the trans-diastereomer.

  • Cleavage: Concentrate the mixture, dissolve in a mixture of THF and 0.25 N trifluoroacetic acid (TFA), and stir at room temperature for 12 hours.

    • Causality: Mild acidic hydrolysis selectively cleaves the bis-lactim ether to yield the methyl ester of the target amino acid and the recoverable valine methyl ester, without racemizing the newly formed stereocenter.

Protocol B: Myers Pseudoephedrine Alkylation
  • Enolate Formation: In a flame-dried flask, suspend anhydrous LiCl (6.0 eq) in THF. Add diisopropylamine (2.1 eq) and cool to -78 °C. Add n-BuLi (2.0 eq) to form LDA. After 30 minutes, add the pseudoephedrine glycinamide (1.0 eq) dissolved in THF.

    • Causality: The addition of LiCl is critical. It breaks up LDA aggregates, accelerating the enolization rate, and provides excess lithium ions to reinforce the highly rigid, internally chelated (Z)-enolate structure[5].

  • Stereoselective Alkylation: Add the alkyl halide (1.5 eq) dropwise at -78 °C. Stir for 1 hour, then warm to 0 °C until completion (monitored by TLC).

    • Causality: The lithium ion is tightly chelated by the alkoxide and the amide nitrogen. The methyl and phenyl groups of the pseudoephedrine strictly shield the α-face, ensuring electrophilic attack exclusively from the β-face[5].

  • Auxiliary Cleavage: Quench the reaction with saturated aqueous NH₄Cl. Extract the alkylated product. To isolate the free amino acid, reflux the intermediate in 1 N NaOH.

    • Causality: Pseudoephedrine amides are robust enough to withstand strong basic hydrolysis, which cleaves the amide bond to release the free amino acid while allowing >90% recovery of the pseudoephedrine auxiliary without epimerization[6].

Conclusion

While all three auxiliaries offer exceptional stereocontrol, the choice depends on the specific synthetic context. The Schöllkopf method excels in the rapid synthesis of unnatural amino acids via mild cleavage[1][2]. The Evans oxazolidinone remains the gold standard for complex aldol-type pairings[4]. However, the Myers pseudoephedrine methodology offers unparalleled practicality, utilizing an inexpensive auxiliary and highly predictable, rigid chelation models to achieve near-perfect enantioselectivity[5][6].

Sources

Comparative

A Researcher's Guide to the Quantitation of Free Alpha-Amino Acids in Dietary Supplements

In the rapidly expanding market of dietary supplements, the accurate quantitation of free alpha-amino acids is paramount for ensuring product quality, safety, and efficacy.[1] For researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

In the rapidly expanding market of dietary supplements, the accurate quantitation of free alpha-amino acids is paramount for ensuring product quality, safety, and efficacy.[1] For researchers, scientists, and drug development professionals, selecting the appropriate analytical methodology is a critical decision that impacts data integrity and regulatory compliance. This guide provides an in-depth comparison of established and emerging techniques for the quantitation of free alpha-amino acids in dietary supplement matrices, supported by experimental data and field-proven insights.

The Critical Role of Amino Acid Quantitation

Free amino acids are fundamental components of many dietary supplements, playing vital roles in various physiological processes, from muscle protein synthesis to neurotransmitter function.[1] The verification of label claims for these products is not only a matter of consumer trust but also a regulatory requirement.[1] Inaccurate quantification can lead to sub-optimal product performance or, in some cases, pose health risks. Therefore, robust and reliable analytical methods are indispensable for quality control and product development in the dietary supplement industry.

A Comparative Analysis of Key Analytical Methodologies

The analytical landscape for amino acid quantitation is diverse, with each technique offering a unique balance of sensitivity, specificity, throughput, and cost. The primary methods employed include High-Performance Liquid Chromatography (HPLC) with derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and emerging techniques such as Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) and Capillary Electrophoresis-Mass Spectrometry (CE-MS).

High-Performance Liquid Chromatography (HPLC) with Derivatization

HPLC is a cornerstone of amino acid analysis due to its high resolution and sensitivity.[2] Since most amino acids lack a strong chromophore for UV detection, a derivatization step is typically required to render them detectable.[3] This can be performed either before the chromatographic separation (pre-column) or after (post-column).

Pre-Column Derivatization: This approach involves reacting the amino acids with a labeling agent prior to injection into the HPLC system.

  • Causality: The derivatization step introduces a chromophore or fluorophore to the amino acid molecule, enhancing its detectability by UV-Visible or fluorescence detectors. This allows for the use of highly efficient reversed-phase chromatography, leading to faster analysis times and lower solvent consumption compared to traditional ion-exchange methods.[4]

  • Common Reagents:

    • o-Phthalaldehyde (OPA): Reacts with primary amines to form highly fluorescent derivatives. It is a popular choice for its high sensitivity and automated reaction capabilities.[2][3]

    • 9-Fluorenylmethyl Chloroformate (FMOC): Reacts with both primary and secondary amines (like proline and hydroxyproline), offering broader applicability than OPA.[4]

    • 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): Forms stable, fluorescent derivatives with both primary and secondary amino acids.

Post-Column Derivatization: In this method, the amino acids are first separated, typically by ion-exchange chromatography, and then derivatized before reaching the detector.

  • Causality: This approach is considered highly robust and reproducible because the derivatization reaction occurs after the separation, minimizing potential interferences from the sample matrix.[5] It is often considered a "gold standard" method for its accuracy.[5]

  • Common Reagents:

    • Ninhydrin: A classic reagent that reacts with most amino acids to produce a colored compound detectable by a UV-Vis detector.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for amino acid analysis, offering high sensitivity and specificity.

  • Causality: Due to their low volatility, amino acids must be derivatized to increase their volatility and thermal stability for analysis by GC.[7] The subsequent mass spectrometric detection provides excellent selectivity and allows for the identification and quantification of amino acids based on their unique mass spectra.[8]

  • Derivatization: This is a critical step in GC-MS analysis of amino acids. Common derivatization reagents include silylating agents (e.g., MTBSTFA) and chloroformates.[7]

Emerging and Alternative Methods

Hydrophilic Interaction Liquid Chromatography (HILIC) with Mass Spectrometry (MS): This technique allows for the analysis of underivatized amino acids.

  • Causality: HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This combination allows for the retention and separation of polar compounds like amino acids without the need for derivatization, simplifying sample preparation and avoiding potential issues with derivatization efficiency and stability.[9][10] Coupling HILIC with MS provides high sensitivity and selectivity.[11]

Capillary Electrophoresis (CE) with Mass Spectrometry (MS): CE-MS is a high-resolution separation technique well-suited for the analysis of charged molecules like amino acids.

  • Causality: CE separates ions based on their electrophoretic mobility in an electric field. This technique offers high separation efficiency, short analysis times, and requires minimal sample volume.[12] When coupled with MS, it provides a powerful tool for the sensitive and selective analysis of amino acids without the need for derivatization.[13]

Performance Comparison of Analytical Methods

The choice of an analytical method should be guided by its performance characteristics for the specific application. The following table summarizes typical performance data for the discussed techniques.

Parameter Pre-Column Derivatization HPLC-UV/FLD Post-Column Derivatization HPLC-Vis GC-MS HILIC-MS/MS CE-MS/MS
Limit of Detection (LOD) 10 fmol - 1 pmol[14]~10 pmolLow pmol range16 - 172 µmol/L[15]0.02 - 0.06 µg/L[16]
Limit of Quantitation (LOQ) 1.2 - 2.1 µg/mL (non-aromatic), 8 - 12 ng/mL (aromatic)[17]--0.06 - 0.21 µg/L[16]-
Linearity (R²) >0.99[18]>0.999>0.99>0.99[19]>0.99
Precision (%RSD) <5%[2]-<10%<15%[19]<5%
Throughput HighModerateModerate to HighHighHigh
Matrix Effects Can be significant[5]Minimal[5]Can be managed with appropriate sample prepCan be significant, requires careful method developmentMinimal

Experimental Protocols

Protocol 1: Quantitation by Pre-Column Derivatization with OPA/FMOC and RP-HPLC-FLD

This protocol outlines a common approach for the analysis of primary and secondary amino acids using automated pre-column derivatization.

1. Sample Preparation:

  • Weigh a representative portion of the dietary supplement.
  • For solid samples, grind to a fine, homogeneous powder.
  • Extract the free amino acids using a suitable solvent, such as 0.1 M HCl. Sonication or shaking may be used to aid extraction.
  • Centrifuge the extract to pellet insoluble material.
  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

2. Automated Derivatization and HPLC Analysis:

  • The autosampler is programmed to perform the following steps immediately prior to injection:
  • Aspirate a defined volume of the sample extract.
  • Aspirate the OPA reagent and mix.
  • Allow a short reaction time (typically 1-2 minutes).
  • Aspirate the FMOC reagent and mix.
  • Allow a short reaction time.
  • Inject the derivatized sample onto the HPLC column.
  • HPLC Conditions:
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
  • Mobile Phase A: Aqueous buffer (e.g., sodium phosphate with an ion-pair reagent).
  • Mobile Phase B: Acetonitrile/Methanol mixture.
  • Gradient: A gradient program is used to separate the derivatized amino acids.
  • Flow Rate: 1.0 mL/min.
  • Detection: Fluorescence detector set to appropriate excitation and emission wavelengths for OPA and FMOC derivatives.

3. Data Analysis:

  • Identify and quantify the amino acids by comparing the retention times and peak areas to those of a known amino acid standard mixture.
Protocol 2: Quantitation by GC-MS with Derivatization

This protocol describes a general workflow for the analysis of amino acids using GC-MS.

1. Sample Preparation and Derivatization:

  • Extract free amino acids from the supplement as described in Protocol 4.1.
  • Dry an aliquot of the extract under a stream of nitrogen.
  • Add the derivatization reagent (e.g., MTBSTFA in a suitable solvent).
  • Heat the sample at a specific temperature (e.g., 70-100°C) for a defined period to ensure complete derivatization.
  • Cool the sample to room temperature before injection.

2. GC-MS Analysis:

  • GC Conditions:
  • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
  • Carrier Gas: Helium at a constant flow rate.
  • Temperature Program: A temperature gradient is used to separate the derivatized amino acids.
  • MS Conditions:
  • Ionization: Electron Ionization (EI).
  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.

3. Data Analysis:

  • Identify amino acids based on their retention times and characteristic mass fragments.
  • Quantify using a calibration curve prepared from derivatized amino acid standards.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Automated HPLC Analysis cluster_analysis Data Analysis Weighing Weighing Extraction Extraction Weighing->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Derivatization Derivatization Filtration->Derivatization Injection Injection Derivatization->Injection Separation Separation Injection->Separation Detection Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for HPLC Analysis with Pre-Column Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis Extraction Extraction Drying Drying Extraction->Drying Derivatization Derivatization Drying->Derivatization Injection Injection Derivatization->Injection Separation Separation Injection->Separation Detection Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for GC-MS Analysis of Amino Acids

Official Methods and Regulatory Landscape

For ensuring compliance and data defensibility, adherence to official methods is crucial. Key regulatory and standard-setting bodies include:

  • AOAC International: AOAC provides official methods for the analysis of amino acids in feeds and food products, such as AOAC Official Method 994.12, which involves performic acid oxidation followed by acid hydrolysis.[20][21][22][23][24]

  • United States Pharmacopeia (USP): The USP provides general chapter <1052> on amino acid analysis for biotechnology-derived articles, which is also applicable to dietary supplements.[25][26][27] This chapter outlines various methods, including pre- and post-column derivatization techniques.[25][26]

Conclusion and Future Perspectives

The selection of an appropriate analytical method for the quantitation of free alpha-amino acids in dietary supplements requires a thorough understanding of the strengths and limitations of each technique. Traditional HPLC methods with derivatization remain robust and widely used, with post-column derivatization offering excellent accuracy and pre-column methods providing higher throughput. GC-MS is a powerful alternative, particularly for its high specificity.

Emerging methods like HILIC-MS and CE-MS are gaining traction due to their ability to analyze underivatized amino acids, simplifying sample preparation and reducing analysis time. As the dietary supplement industry continues to grow and regulatory scrutiny intensifies, the adoption of these advanced, high-throughput techniques is expected to increase. Ultimately, the choice of method should be based on a careful evaluation of the specific analytical needs, including the required sensitivity, throughput, and the complexity of the sample matrix, all while adhering to established official methods and validation guidelines to ensure data of the highest quality and integrity.

References

  • <1052> BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS. (n.d.). US Pharmacopeia (USP). Retrieved from [Link]

  • Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. (2021). Acta Scientific. Retrieved from [Link]

  • 1052 BIOTECHNOLOGY DERIVED ARTICLESAMINO ACID ANALYSIS Change to read. (2016). US Pharmacopeia (USP). Retrieved from [Link]

  • Amino Acid Analysis in Dietary Supplements: The Science of Nutrition. (2025). Envirocare Labs. Retrieved from [Link]

  • Report on the Technical meeting on attributing AOAC methods to INFOODS tagnames. (n.d.). FAO Knowledge Repository. Retrieved from [Link]

  • Analytical Methods for Amino Acids. (n.d.). Shimadzu (Europe). Retrieved from [Link]

  • Aoac Official Method 994.12 Amino Acids in Feeds. (n.d.). Scribd. Retrieved from [Link]

  • Analysis Methods for Amino Acids. (n.d.). Crop Composition Database. Retrieved from [Link]

  • Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. (n.d.). Waters Corporation. Retrieved from [Link]

  • AOAC Official Method 994.12Amino Acids in Feeds: Performic Acid Oxidation with Acid Hydrolysis-Sodium Metabisulfite Method. (n.d.). Oxford Academic. Retrieved from [Link]

  • Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. (n.d.). Shimadzu. Retrieved from [Link]

  • Hydrolysis of Food and Feed Samples. (n.d.). Waters. Retrieved from [Link]

  • Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. (2022). ACS Omega. Retrieved from [Link]

  • Amino acid analysis. (n.d.). Almac. Retrieved from [Link]

  • Analysis for Availability of Amino Acid Supplements in Foods and Feeds: Biochemical and Nutritional Implications. (n.d.). PubMed. Retrieved from [Link]

  • Analytical Methods. (n.d.). RSC Publishing. Retrieved from [Link]

  • Validation of a HILIC UHPLC-MS/MS Method for Amino Acid Profiling in Triticum Species Wheat Flours. (2019). PMC. Retrieved from [Link]

  • Clinical use of amino acids as dietary supplement: pros and cons. (n.d.). PMC. Retrieved from [Link]

  • Relevance and Safe Utilization of Amino Acids in Supplements for Human Nutrition: Lessons from Clinical and Preclinical Studies. (2026). MDPI. Retrieved from [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (n.d.). PMC. Retrieved from [Link]

  • Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS Detection. (n.d.). LabRulez LCMS. Retrieved from [Link]

  • Direct Analysis of Amino Acids by HILIC–ESI-MS. (n.d.). The Nest Group. Retrieved from [Link]

  • Applications of Capillary Electrophoresis for the Detection of Adulterants in Dietary Supplements. (2024). PMC. Retrieved from [Link]

  • Methods for the Analysis of Underivatized Amino Acids by LC/MS. (2017). Agilent. Retrieved from [Link]

  • Development of a Simple, Underivatized Method for Rapid Determination of Free Amino Acids in Honey Using Dilute-and-Shoot Strategy and Liquid Chromatography-Tandem Mass Spectrometry. (2022). MDPI. Retrieved from [Link]

  • Urinary amino acid analysis: a comparison of iTRAQ-LC-MS/MS, GC-MS, and amino acid analyzer. (2009). PubMed. Retrieved from [Link]

  • GC-MS or HPLC for quantitative measurement of amino acids in feed samples? (2023). ResearchGate. Retrieved from [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column. (n.d.). JOCPR. Retrieved from [Link]

  • Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. (2000). ACS Publications. Retrieved from [Link]

  • Capillary Electrophoresis Method for the Determination of Amino Acids in Pharmaceutical Samples Based on Precolumn Derivatizatio. (n.d.). SciSpace. Retrieved from [Link]

  • GC-MS Amino Acid Analysis. (n.d.). Mtoz Biolabs. Retrieved from [Link]

  • Determination of Amino Acids by Capillary Electrophoresis-Electrospray Ionization-Mass Spectrometry: An Evaluation of Different Protein Hydrolysis Procedures. (2008). ResearchGate. Retrieved from [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (2025). MDPI. Retrieved from [Link]

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Validation

Bioisosteres for phenylalanine in peptide design

Engineering Peptide Therapeutics: A Comparative Guide to Phenylalanine Bioisosteres Introduction Phenylalanine (Phe) is a cornerstone of peptide and protein engineering, frequently anchoring hydrophobic cores and driving...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Peptide Therapeutics: A Comparative Guide to Phenylalanine Bioisosteres

Introduction

Phenylalanine (Phe) is a cornerstone of peptide and protein engineering, frequently anchoring hydrophobic cores and driving high-affinity protein-protein interactions (PPIs) through its bulky aromatic side chain. However, in the context of peptide drug development, native Phe introduces severe pharmacokinetic liabilities: it is a primary recognition site for endopeptidases (such as chymotrypsin), and its high lipophilicity can severely compromise aqueous solubility.

To overcome these bottlenecks without sacrificing pharmacodynamic potency, application scientists employ bioisosteric replacement. This guide objectively compares three leading Phe bioisosteres—Cyclohexylalanine (Cha), Pyridylalanines (Pal), and Fluorinated Phenylalanines (F-Phe)—providing the mechanistic causality and self-validating experimental protocols necessary for rational peptide design.

Section 1: Mechanistic Rationale & Comparative Performance

Cyclohexylalanine (Cha): The Aliphatic Shield

Mechanistic Causality: Cha is the saturated, non-aromatic analog of Phe. By converting the planar phenyl ring into a bulky, flexible cyclohexane chair, Cha disrupts the precise π

π stacking and spatial geometry required by the S1 specificity pockets of chymotrypsin-like proteases[1].
  • Performance Evidence : Substitution of Phe with Cha dramatically increases proteolytic half-life. For example, in the optimization of the cardiovascular peptide hormone apelin-17, replacing the C-terminal Phe with Cha yielded a metabolically stable analog that retained sub-nanomolar binding affinity ( Ki​ ) for the APJ receptor[1]. This proves that aliphatic bulk can successfully uncouple proteolytic susceptibility from receptor engagement[1].

  • Pyridylalanines (3-Pal and 4-Pal): The Solubility Enhancers
    • Mechanistic Causality : Introducing a nitrogen heteroatom into the aromatic ring transforms the highly hydrophobic Phe side chain into a hydrogen-bond acceptor[2]. This minimal structural perturbation preserves the aromaticity required for receptor binding while drastically altering the peptide's solvation shell and isoelectric point[2].

    • Performance Evidence : Poor aqueous solubility at physiological pH is a notorious challenge for peptides like glucagon[2]. Research demonstrates that replacing native Phe and Tyr residues with 3-pyridylalanine (3-Pal) or 4-pyridylalanine (4-Pal) in [Aib16]-glucagon(1-29) analogs significantly enhances aqueous solubility while maintaining full biological properties[2][3][4].

    Fluorinated Phenylalanines (e.g., Pentafluorophenylalanine, F5-Phe): The Electrostatic Tuners
    • Mechanistic Causality : Fluorine is highly electronegative. Serial fluorination of the Phe ring withdraws electron density from the aromatic π -system, progressively weakening cation- π interactions[5]. F5-Phe possesses only 12–34% of the cation- π binding potential of native Phe[5].

    • Performance Evidence : Beyond tuning receptor interactions, fluorination increases the hydrophobic surface area and thermal stability of the peptide. In antimicrobial peptides (AMPs) like sC18, specific substitutions with fluorinated phenylalanines have been utilized to modulate membrane disruption mechanisms and improve selectivity towards bacterial over mammalian cells[6].

    Section 2: Quantitative Data Comparison

    The following table synthesizes the physicochemical and biological impacts of substituting native Phe with its primary bioisosteres.

    BioisostereStructural ModificationAromaticityRelative HydrophobicityAqueous Solubility ImpactProtease ResistancePrimary Application
    Phe None (Native)YesBaselineBaselineLowBaseline standard
    Cha HydrogenationNoHighDecreasedVery HighHalf-life extension[1]
    3-Pal / 4-Pal Heteroatom InsertionYesLowSignificantly IncreasedModerateFormulation optimization[2]
    F5-Phe FluorinationYesVery HighDecreasedHighCation- π tuning, AMPs[5][6]

    Section 3: Visualizing Bioisosteric Logic & Workflows

    BioisostereLogic Phe Native Phenylalanine (Phe) Baseline Stability & Solubility Cha Cyclohexylalanine (Cha) Increased Protease Resistance Phe->Cha Hydrogenation (Loss of Aromaticity) Pal Pyridylalanine (Pal) Enhanced Aqueous Solubility Phe->Pal Heteroatom Insertion (H-Bond Acceptor) FPhe Fluorinated Phe (F-Phe) Tuned Cation-π & Stability Phe->FPhe Fluorination (Electron Withdrawal)

    Fig 1. Structural modifications of Phenylalanine and their primary pharmacological impacts.

    Workflow S1 1. Fmoc-SPPS Double Coupling S2 2. Cleavage TFA/TIS/H2O S1->S2 S3 3. Purification RP-HPLC S2->S3 S4 4. Validation LC-MS/MS Assays S3->S4

    Fig 2. Standardized workflow for the synthesis and validation of bioisostere-modified peptides.

    Section 4: Self-Validating Experimental Protocols

    To objectively evaluate these bioisosteres, the following standardized protocols must be employed. Each protocol is designed as a self-validating system to ensure data integrity.

    Protocol 1: Fmoc-Solid Phase Peptide Synthesis (SPPS) with Bioisosteres
    • Causality : Bioisosteres inherently alter coupling thermodynamics. The steric bulk of the cyclohexane ring in Cha hinders nucleophilic attack, while the electron-withdrawing nature of fluorinated phenylalanines reduces the nucleophilicity of the incoming amine.

    • Self-Validating Mechanism : Employing a micro-cleavage step coupled with LC-MS after the bioisostere coupling ensures sequence fidelity before proceeding to subsequent elongations.

    • Step-by-Step Method :

      • Swell the Rink Amide resin in DMF for 30 minutes.

      • Deprotect the Fmoc group using 20% piperidine in DMF (2 x 5 min).

      • Coupling : Pre-activate 4.0 eq of the Fmoc-protected bioisostere (e.g., Fmoc-Cha-OH) with 3.9 eq HATU and 8.0 eq DIPEA in DMF for 2 minutes.

      • Add the activated mixture to the resin and couple for 60 minutes at room temperature. Expert Note: Perform a mandatory double coupling (2 x 45 min) for sterically hindered Cha or F5-Phe to ensure >99% conversion.

      • Perform a Kaiser test to validate the absence of free amines.

      • Cleave the final peptide using TFA/TIS/H2O (95:2.5:2.5) for 2 hours, then precipitate in cold diethyl ether.

    Protocol 2: In Vitro Plasma Stability Assay (Half-Life Determination)
    • Causality : To accurately assess the protective "aliphatic shield" of Cha or the electrostatic repulsion of F-Phe, the peptide must be exposed to the complex proteolytic milieu of human plasma.

    • Self-Validating Mechanism : The inclusion of an internal standard (IS) prior to protein precipitation corrects for extraction recovery variations, ensuring that the calculated half-life ( t1/2​ ) is an absolute reflection of enzymatic degradation, not sample handling loss.

    • Step-by-Step Method :

      • Prepare a 10 mM peptide stock in DMSO. Dilute to a final concentration of 50 µM in 25% human plasma (pre-warmed to 37°C in PBS, pH 7.4).

      • Incubate the mixture at 37°C with gentle agitation.

      • At designated time points (0, 15, 30, 60, 120, 240, 1440 min), extract 50 µL aliquots.

      • Quenching : Immediately quench the enzymatic reaction by adding 150 µL of ice-cold acetonitrile containing 1% TFA and the designated internal standard.

      • Centrifuge at 14,000 x g for 10 minutes to pellet denatured plasma proteins.

      • Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining peptide peak area ratio (Peptide/IS) versus time to calculate t1/2​ .

    Protocol 3: Thermodynamic Aqueous Solubility Profiling
    • Causality : Kinetic solubility assays often capture transient supersaturated states. To truly measure the hydration shell enhancement provided by the hydrogen-bond accepting Pal, thermodynamic equilibrium must be reached.

    • Self-Validating Mechanism : A 24-hour incubation combined with high-speed centrifugation ensures only fully solvated monomers/oligomers are quantified via RP-HPLC, preventing false positives from colloidal aggregates.

    • Step-by-Step Method :

      • Dissolve the purified peptide in DMSO to create a 10 mM stock.

      • Spike the stock into PBS (pH 7.4) to a target concentration of 500 µM, ensuring the final DMSO concentration remains below 5%.

      • Incubate the solution for 24 hours at room temperature to allow for equilibrium precipitation.

      • Centrifuge at 10,000 x g for 15 minutes to separate the soluble fraction from insoluble precipitates.

      • Carefully extract the supernatant and quantify the soluble peptide concentration using RP-HPLC against a known standard curve.

    References

    • Title : 3-Cyclohexyl-L-alanine vs. Phenylalanine: A Comparative Guide to Enhancing Peptide Stability. Source : benchchem.com. URL : 1

    • Title : Fmoc-4-Pal-OH [169555-95-7]. Source : peptide.com. URL : 3

    • Title : Fmoc-3-Pal-OH[175453-07-3]. Source : peptide.com. URL : 4

    • Title : Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Source : researchgate.net. URL : 2

    • Title : Fluorinated amino acids. Source : fu-berlin.de. URL : Link

    • Title : Development and application of antimicrobial peptides based on sC18 to fight antibiotic resistance and bacterial adhesion. Source : uni-koeln.de. URL : 6

    • Title : Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Source : nih.gov. URL : 5

    Sources

    Comparative

    A Senior Application Scientist's Guide to Amino Acid Analysis: A Comparative Review of Analytical Methods

    For researchers, scientists, and drug development professionals, the precise and accurate quantification of amino acids is a critical analytical challenge. As the fundamental building blocks of proteins and key players i...

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and drug development professionals, the precise and accurate quantification of amino acids is a critical analytical challenge. As the fundamental building blocks of proteins and key players in metabolic processes, the ability to reliably measure amino acids in a variety of matrices—from biopharmaceutical products and cell culture media to clinical samples and food products—is paramount. This guide provides an in-depth, objective comparison of the principal analytical methods for amino acid analysis, supported by experimental data and detailed protocols, to empower you in selecting the most appropriate technique for your specific application.

    The Analytical Imperative: Why Method Selection Matters

    The choice of an analytical method for amino acid analysis is not a trivial one. It has profound implications for data quality, throughput, cost, and the ability to meet regulatory expectations. A method that is well-suited for routine quality control of a purified protein may be entirely inappropriate for the sensitive detection of metabolic flux in a complex biological sample. Therefore, a thorough understanding of the principles, performance characteristics, and practical considerations of each technique is essential for generating reliable and meaningful results.

    This guide will navigate the landscape of modern amino acid analysis, focusing on the most prevalent and powerful techniques: High-Performance Liquid Chromatography (HPLC) with pre- and post-column derivatization, and Liquid Chromatography-Mass Spectrometry (LC-MS). We will dissect the causality behind experimental choices, providing a framework for developing and validating robust analytical methods.

    High-Performance Liquid Chromatography (HPLC): The Workhorse of Amino Acid Analysis

    HPLC remains a cornerstone of amino acid analysis due to its high resolution, reproducibility, and versatility.[1] However, as most amino acids lack a strong native chromophore or fluorophore, derivatization is typically required to render them detectable by UV-Visible or fluorescence detectors.[1] This derivatization can be performed either before (pre-column) or after (post-column) chromatographic separation.

    Pre-Column Derivatization: Enhancing Sensitivity and Speed

    In pre-column derivatization, amino acids are chemically modified prior to injection onto the HPLC column. This approach offers several advantages, including high sensitivity, the potential for automation, and the use of widely available and efficient reversed-phase chromatography.[1] A variety of reagents are available, each with distinct characteristics.

    Common Pre-Column Derivatization Reagents:

    • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[2][3] It is a popular choice for its speed and sensitivity. However, OPA does not react with secondary amines like proline and hydroxyproline.[4]

    • 9-Fluorenylmethyl Chloroformate (FMOC): Reacts with both primary and secondary amines to form stable, fluorescent derivatives.[4][5] It is often used in conjunction with OPA to provide comprehensive analysis of all proteinogenic amino acids.

    • Phenylisothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with primary and secondary amines to form stable phenylthiocarbamyl (PTC) derivatives that are UV-active.[2][4] This method is well-established and known for its accuracy.[6]

    • 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): Forms highly stable, fluorescent derivatives with both primary and secondary amines.[4][5] The Waters AccQ•Tag™ system is a widely used commercial application of this chemistry.[5]

    • Dansyl Chloride: Reacts with primary and secondary amines to produce highly fluorescent and UV-active derivatives.[2][7] This method offers excellent sensitivity but can have longer reaction times.[2][7]

    Pre_Column_Derivatization_Workflow Sample Sample containing Amino Acids Derivatization Pre-Column Derivatization (e.g., OPA, FMOC, PITC, AQC) Sample->Derivatization Add Derivatizing Reagent HPLC Reversed-Phase HPLC Separation Derivatization->HPLC Inject Derivatized Sample Detection Detection (UV/Vis or Fluorescence) HPLC->Detection Data Data Analysis Detection->Data

    Caption: Workflow for Pre-Column Derivatization HPLC.

    Post-Column Derivatization: Robustness and Reliability

    In post-column derivatization, the amino acids are first separated in their native form, typically by ion-exchange chromatography, and then mixed with a derivatizing reagent before reaching the detector.[8][9] This approach is less susceptible to matrix interference than pre-column methods, making it highly robust and reproducible.[8]

    The Gold Standard: Ninhydrin

    The most common post-column derivatization reagent is ninhydrin.[8][9] It reacts with primary amines to produce a deep purple compound (Ruhemann's purple) with a maximum absorbance at 570 nm.[8] Secondary amines like proline yield a yellow product with an absorbance maximum at 440 nm, allowing for their differentiation.[8] This method is considered a gold standard for its accuracy and is recognized by pharmacopoeias such as the USP and EP.[10][11]

    Post_Column_Derivatization_Workflow Sample Sample containing Amino Acids IEC Ion-Exchange Chromatography Separation Sample->IEC Inject Sample Mixing Post-Column Mixing with Reagent IEC->Mixing Separated Amino Acids Reaction Heated Reaction Coil Mixing->Reaction Add Ninhydrin Reagent Detection Detection (UV/Vis @ 570/440 nm) Reaction->Detection Data Data Analysis Detection->Data

    Caption: Workflow for Post-Column Derivatization HPLC with Ninhydrin.

    Liquid Chromatography-Mass Spectrometry (LC-MS): The Pinnacle of Sensitivity and Specificity

    LC-MS has emerged as a powerful technique for amino acid analysis, offering unparalleled sensitivity and specificity.[2] It combines the separation power of liquid chromatography with the mass-resolving capabilities of a mass spectrometer, allowing for the direct detection of amino acids, often without the need for derivatization.

    Underivatized (Native) Amino Acid Analysis

    The analysis of underivatized amino acids by LC-MS is attractive due to its simplified sample preparation.[12] However, the high polarity of amino acids can lead to poor retention on traditional reversed-phase columns.[12] Hydrophilic Interaction Liquid Chromatography (HILIC) has proven to be an effective separation mode for retaining and separating these polar compounds.[12][13]

    Derivatization-Based LC-MS

    While underivatized analysis is possible, pre-column derivatization can still be advantageous in LC-MS. Derivatization can improve chromatographic peak shape, enhance ionization efficiency, and allow for the use of reversed-phase chromatography.[2] Reagents like AQC and Dansyl Chloride are commonly used for this purpose.[12][14]

    LC_MS_Workflow cluster_prep Sample Preparation Sample Sample containing Amino Acids Deriv Optional Derivatization Sample->Deriv LC LC Separation (Reversed-Phase or HILIC) Deriv->LC Inject Sample MS Mass Spectrometry Detection (MS/MS) LC->MS Data Data Analysis MS->Data

    Caption: General Workflow for LC-MS Amino Acid Analysis.

    Quantitative Performance Comparison

    The choice of an analytical method often comes down to a trade-off between various performance characteristics. The following tables summarize key quantitative data for the discussed methods to facilitate an objective comparison.

    Table 1: Performance Characteristics of HPLC-Based Methods

    ParameterPre-Column Derivatization (OPA/FMOC)Pre-Column Derivatization (PITC)Pre-Column Derivatization (AQC)Post-Column Derivatization (Ninhydrin)
    Amino Acid Coverage Primary & Secondary[5]Primary & Secondary[2]Primary & Secondary[5]Primary & Secondary[8]
    Reaction Time ~1 minute (OPA), 5-40 minutes (FMOC)[2]5-20 minutes[2]~1 minute reaction, 10 min heating[2]Online, in-system
    Derivative Stability OPA: Unstable, requires immediate analysis[2]Stable[2][4]Highly Stable[2][5]N/A (online reaction)
    Limit of Detection (LOD) 11–20 pmol/µL (OPA)[15]~1 pmol[16]40 fmol - 800 fmol[9]~10 pmol (50 pmol for Proline)[11]
    Limit of Quantitation (LOQ) 33–60 pmol/µL (OPA)[15]20-500 pmol (Linear Range)[16]5.68-12.48 pmol/μl[9]20-500 pmol (Linear Range)[11]
    Throughput High (Fast derivatization and separation)[6]Moderate (Longer derivatization)[6]High (Fast reaction)[9]Moderate (Longer separation times)
    Matrix Effects SusceptibleLess SusceptibleLess SusceptibleMinimal[8]
    Automation Potential High (Autosampler derivatization)[3][15]ModerateHigh (Commercial kits available)[5]High (Dedicated analyzers)[10]

    Table 2: Performance Characteristics of LC-MS/MS Methods

    ParameterUnderivatized (HILIC-MS/MS)Derivatized (AQC-UPLC-MS/MS)
    Amino Acid Coverage AllPrimary & Secondary
    Sample Preparation Simple (Protein precipitation)[13]Multi-step (Derivatization required)[14]
    Sensitivity High (nM range)[13]Very High (fmol range)[14]
    Specificity Very HighVery High
    **Linearity (R²) **>0.99[2]>0.99[14]
    Precision (%CV) <15%[2]<15%[14]
    Accuracy (% Recovery) 85-115%[2]87.4-114.3%[2]
    Throughput HighHigh
    Matrix Effects Can be significant, requires internal standards[17]Can be mitigated by derivatization and internal standards
    Cost High (instrumentation)High (instrumentation and reagents)

    Scientific Integrity & Logic: A Foundation of Trust

    As a Senior Application Scientist, it is my responsibility to ensure that the methods presented are not only technically sound but also adhere to the principles of scientific integrity. This is achieved through a self-validating system of experimental design and adherence to established regulatory guidelines.

    Expertise & Experience: The "Why" Behind the "How"

    The choice of an analytical method is a strategic decision. For instance, while pre-column derivatization with OPA is rapid and sensitive, its unsuitability for secondary amines necessitates a combined approach with FMOC for comprehensive analysis.[4] The instability of OPA derivatives demands immediate analysis, a critical workflow consideration.[2] Conversely, the robustness of post-column ninhydrin derivatization against matrix effects makes it the preferred method for complex samples where accuracy and reliability are paramount, as reflected in its adoption by pharmacopoeias.[8][10][11]

    In LC-MS, the decision to derivatize or not is a balance between simplifying sample preparation and enhancing chromatographic performance and ionization efficiency. For highly polar amino acids that are poorly retained on reversed-phase columns, HILIC offers an elegant solution for underivatized analysis.[12] However, in complex matrices where ion suppression is a concern, derivatization can improve sensitivity and move the analytes to a less crowded region of the chromatogram.

    Trustworthiness: The Imperative of Method Validation

    A described protocol is only as reliable as its validation. Adherence to guidelines from regulatory bodies such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and the International Council for Harmonisation (ICH) is crucial for ensuring the trustworthiness of analytical data.[8][10][18]

    Key Validation Parameters (ICH Q2(R2)): [19]

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

    • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

    • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

    • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.

    • Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

    • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

    • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

    Both the USP General Chapter <1052> and the EP chapter 2.2.56 provide specific guidance on the validation of amino acid analysis methods, emphasizing the importance of demonstrating the integrity of the entire procedure, from sample hydrolysis to data analysis.[8][10]

    Experimental Protocols: From Theory to Practice

    To provide a practical context, the following are detailed, step-by-step methodologies for representative analytical techniques.

    Protocol 1: Pre-Column Derivatization with PITC for HPLC-UV Analysis

    This protocol outlines a manual derivatization procedure using Phenylisothiocyanate (PITC).

    Materials:

    • Amino acid standards or sample hydrolysate

    • Coupling Solution: Acetonitrile:Pyridine:Triethylamine:Water (10:5:2:3 v/v/v/v)

    • Phenylisothiocyanate (PITC)

    • Drying system (e.g., vacuum centrifuge)

    • HPLC system with UV detector (254 nm)

    • Reversed-phase C18 column

    Procedure:

    • Sample Drying: Dry an appropriate amount of the amino acid sample or standard in a reaction vial to complete dryness under vacuum.

    • Reconstitution: Add 100 µL of Coupling Solution to the dried sample and vortex to dissolve.

    • Derivatization: Add 5 µL of PITC to the sample solution.

    • Reaction: Allow the reaction to proceed for 20 minutes at room temperature.[2]

    • Drying: Evaporate the sample to dryness under vacuum to remove excess reagent and solvents.

    • Reconstitution for Analysis: Reconstitute the dried PTC-amino acids in a suitable mobile phase compatible solvent.

    • Analysis: Inject an appropriate volume onto the HPLC system for analysis at 254 nm.

    Protocol 2: Post-Column Derivatization with Ninhydrin for HPLC-Vis Analysis

    This protocol is based on the principles outlined in the USP and EP for ion-exchange chromatography with post-column ninhydrin derivatization.[10][11]

    Materials:

    • Amino acid standards or sample hydrolysate

    • HPLC system with an ion-exchange column, post-column reaction system (pump, mixing tee, reaction coil), and a visible detector (570 nm and 440 nm).

    • Ninhydrin reagent solution

    • Appropriate cation-exchange eluents (e.g., sodium or lithium citrate buffers of varying pH)

    Procedure:

    • Sample Preparation: Dilute the amino acid sample or standard in a suitable sample dilution buffer (e.g., pH 2.2 citrate buffer).[8]

    • Chromatographic Separation: Inject the sample onto the ion-exchange column. The amino acids are separated based on their net charge by a gradient of increasing pH and/or cation strength.

    • Post-Column Reaction: The separated amino acids eluting from the column are continuously mixed with the ninhydrin reagent pumped by the post-column pump.

    • Color Development: The mixture passes through a heated reaction coil (typically 120-135°C) to facilitate the color-forming reaction.

    • Detection: The colored derivatives are detected at 570 nm for primary amino acids and 440 nm for secondary amino acids.[8]

    • Quantification: Quantify each amino acid by comparing its peak area to a calibration curve generated from standards.

    Protocol 3: Underivatized Amino Acid Analysis by HILIC-LC-MS/MS

    This protocol describes a "dilute-and-shoot" method for the analysis of underivatized amino acids in a complex matrix like cell culture media.

    Materials:

    • Amino acid standards or cell culture media samples

    • Internal standards (stable isotope-labeled amino acids)

    • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

    • Centrifuge

    • LC-MS/MS system with a HILIC column

    Procedure:

    • Sample Preparation:

      • To 50 µL of sample, add an appropriate volume of the internal standard mix.

      • Add 200 µL of cold protein precipitation solvent.

      • Vortex for 30 seconds.

      • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet proteins.

    • Analysis:

      • Transfer the supernatant to an autosampler vial.

      • Inject an appropriate volume onto the HILIC column.

      • Separate the amino acids using a gradient of aqueous and organic mobile phases.

      • Detect and quantify the amino acids using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    Conclusion: Selecting the Optimal Method for Your Needs

    The selection of an analytical method for amino acid analysis is a multifaceted decision that requires a careful consideration of the specific analytical challenge at hand.

    • For high-throughput, sensitive analysis of all proteinogenic amino acids in relatively clean samples, pre-column derivatization with AQC or a combination of OPA and FMOC followed by reversed-phase HPLC is an excellent choice. These methods offer speed, high sensitivity, and are amenable to automation.

    • When robustness, accuracy, and matrix tolerance are the primary concerns, particularly in regulated environments, post-column derivatization with ninhydrin remains the gold standard. Its proven reliability and acceptance by pharmacopoeias make it a trustworthy choice for the analysis of complex samples.

    • For the utmost in sensitivity and specificity, especially for low-abundance amino acids in complex biological matrices, LC-MS/MS is the undisputed leader. The choice between derivatized and underivatized approaches will depend on the specific amino acids of interest and the need to overcome potential matrix effects.

    By understanding the fundamental principles, performance characteristics, and practical workflows of these powerful analytical techniques, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate method to generate high-quality, reliable amino acid analysis data, driving their research and development efforts forward.

    References

    • Benchchem. (2025).
    • Benchchem. (2025). A Comparative Guide to HPLC Methods for Amino Acid Analysis: 2-Aminoquinoline (AQC) vs.
    • Benchchem. (2025).
    • Dikma Technologies. (n.d.). Instructions of 18 Natural Amino Acids Analysis with HPLC by Phenylisothiocyanate (PITC)
    • PubMed. (n.d.). Combination of an AccQ·Tag-ultra performance liquid chromatographic method with tandem mass spectrometry for the analysis of amino acids.
    • ResearchGate. (2024).
    • Benchchem. (2025). A Head-to-Head Comparison: Dansyl Chloride vs. Dabsyl Chloride for Amino Acid Analysis.
    • AltaBioscience. (2025). European Pharmacopoeia Ph. Eur. 2.2.56 for Amino Acid Analysis.
    • US Pharmacopeia. (2016). <1052> BIOTECHNOLOGY DERIVED ARTICLES—AMINO ACID ANALYSIS.
    • PubMed. (2024).
    • Creative Proteomics. (n.d.).
    • ResearchGate. (2025).
    • PMC. (2020).
    • Journal of Biomolecular Techniques. (2006).
    • Merck. (n.d.). hilic-lc/ms method for non-derivatized amino acid analysis in spent media.
    • International Journal of Scientific & Technology Research. (2020). The Analysis Techniques Of Amino Acid And Protein In Food And Agricultural Products.
    • Springer Nature Experiments. (n.d.).
    • PMC. (n.d.).
    • Almac. (n.d.). Amino acid analysis.
    • ResearchGate. (n.d.).
    • Journal of Food Science and Technology. (2022).
    • AMSbiopharma. (2025).
    • ResearchGate. (n.d.).
    • Scribd. (n.d.). 2.2.56. AMINO ACID ANALYSIS.
    • Science.gov. (n.d.). dansyl derived amino: Topics by Science.gov.
    • PMC. (2006).
    • Springer Nature Experiments. (n.d.).
    • AnalyteGuru. (2026).
    • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines.
    • PMC. (2020).
    • ResearchGate. (2025).
    • Waters Corporation. (n.d.).
    • Shimadzu. (n.d.). Analytical Methods for Amino Acids.
    • Agilent. (n.d.).
    • Waters Corporation. (n.d.). Analysis of 20 Amino Acids with the Kairos Amino Acid Kit Using UPLC-MS for Biomedical Research.
    • BOC Sciences. (n.d.). A Comprehensive Guide to Amino Acid Analysis Methods and Protocols.
    • Spectroscopy Online. (2023). New HPLC-UV Method Detects Amino Acids in Foods with High Precision.
    • Acta Scientific. (2021).
    • US Pharmacopeia. (n.d.). <1052> BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS.
    • Butterworth Laboratories. (n.d.). Amino Acid Analysis By HPLC.
    • Waters Corporation. (n.d.). Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC-MS/MS method.
    • MDPI. (n.d.).
    • US Pharmacopeia. (2016).
    • Benchchem. (2025).
    • ResearchGate. (2025).
    • Credence Research. (2025). Amino Acid Assay Kit Market Share and Size Report 2025-2034.
    • Waters Corporation. (n.d.). Amino Acid Analysis Kits & Reference Standards for HPLC.
    • Aschimfarma. (n.d.). EP Chapter 5.26 IMPLEMENTATION OF ANALYTICAL METHODS AND COMPARISON WITH USP.
    • Cell Biolabs, Inc. (n.d.). L-Amino Acid Assay Kits.

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    Validation

    Racemic vs enantiopure 2-amino-2-phenylbutanoic acid in drug synthesis

    Racemic vs. Enantiopure 2-Amino-2-phenylbutanoic Acid in Modern Drug Synthesis: A Technical Comparison Guide Executive Summary & Pharmacological Context 2-Amino-2-phenylbutanoic acid (also known as α -ethyl- α -phenylgly...

    Author: BenchChem Technical Support Team. Date: March 2026

    Racemic vs. Enantiopure 2-Amino-2-phenylbutanoic Acid in Modern Drug Synthesis: A Technical Comparison Guide

    Executive Summary & Pharmacological Context

    2-Amino-2-phenylbutanoic acid (also known as α -ethyl- α -phenylglycine) is a highly sterically hindered, unnatural α,α -dialkyl amino acid[1]. In modern medicinal chemistry, it serves as a critical chiral building block for active pharmaceutical ingredients (APIs), including angiotensin-converting enzyme (ACE) inhibitors, NK1 receptor antagonists, and advanced neuroprotective agents[2][3].

    The presence of both an ethyl and a phenyl group on the α -carbon creates severe steric bulk. When incorporated into peptide backbones, this quaternary stereocenter restricts the ϕ and ψ dihedral angles, forcing the peptide into specific secondary structures (such as β -turns) and shielding adjacent amide bonds from proteolytic degradation[1]. However, the pharmacological efficacy of these molecules is entirely dependent on their stereochemistry.

    The Causality of Chirality: Why Enantiopurity is Mandatory

    While racemic mixtures of 2-amino-2-phenylbutanoic acid are cost-effective for early-stage material science or non-stereospecific agricultural formulations[2], clinical API manufacturing demands enantiopure (R)- or (S)- isomers.

    A prime example is the synthesis of LY503430 , a potent AMPA receptor potentiator developed for Parkinson's disease[4]. The synthesis of LY503430 requires a regioselective and stereospecific rearrangement of a β -amino alcohol into a β -fluoroamine, induced by diethylaminosulfur trifluoride (DAST)[5].

    • The Mechanistic Reality: The DAST-induced rearrangement proceeds via a highly sensitive aziridinium ion intermediate[6]. If racemic 2-amino-2-phenylbutanoic acid is used as the starting material, the reaction yields an inseparable, chaotic mixture of diastereomers and enantiomers.

    • The Clinical Reality: Only the specific enantiomer of LY503430 exhibits the required binding affinity to the AMPA receptor to prevent 6-hydroxydopamine-induced brain damage[6]. Consequently, utilizing enantiopure starting materials is not just a regulatory preference; it is a mechanistic absolute.

    Workflow & Methodology Comparison

    The synthesis of 2-amino-2-phenylbutanoic acid forces a choice between non-selective bulk synthesis and highly controlled asymmetric pathways.

    • Baseline (Racemic Synthesis): Traditional methods utilize the Strecker synthesis or the Bucherer-Bergs reaction starting from propiophenone. While highly scalable, the resulting racemic mixture requires downstream resolution, which inherently caps the theoretical yield of the desired enantiomer at 50%[1][7].

    • Industrial Scale Resolution: For the kilogram-scale synthesis of LY503430, Eli Lilly replaced expensive chiral chromatography with a classical Diastereomeric Salt Resolution [4]. While effective, this method requires recycling the undesired enantiomer, adding operational complexity.

    • Modern Asymmetric Synthesis: The Self-Regeneration of Stereocenters (SRS) method utilizes chiral oxazolidinones derived from phenylglycine. By treating the protected oxazolidinone with a base (e.g., LiHMDS) and an alkylating agent (ethyl iodide) at cryogenic temperatures (-78 °C), the quaternary stereocenter is established with high diastereomeric ratios (dr = 95:5)[5][6].

    • State-of-the-Art (Chemoenzymatic DKR): Dynamic Kinetic Resolution (DKR) combines an enzymatic kinetic resolution with an in situ chemical racemization catalyst. This overcomes the 50% yield limit of classical resolution, allowing up to 100% theoretical conversion to a single enantiomer[8][9].

    Quantitative Data Presentation
    Synthesis MethodologyScale SuitabilityTypical Yield (%)Enantiomeric Excess (ee %)Operational Cost & Complexity
    Strecker Synthesis (Racemic) Industrial (Tons)>85%0% (Racemic)Low cost; utilizes simple, readily available reagents.
    Diastereomeric Salt Resolution Pilot / Kg-Scale35–45%>99%Moderate cost; requires chiral resolving agents and recycling loops[4].
    Asymmetric Synthesis (SRS) Bench / Gram-Scale60–75%94–98%High cost; requires stoichiometric chiral auxiliaries and cryogenic (-78°C) conditions[6].
    Chemoenzymatic DKR Pilot / Kg-Scale>90%>99%Moderate-High initial setup cost (enzymes/Pd); highest atom economy[8].

    Mandatory Visualization: Synthesis Decision Matrix

    G SM Starting Materials (Propiophenone / Phenylglycine) Racemic_Syn Non-Selective Synthesis (Strecker / Bucherer-Bergs) SM->Racemic_Syn Asymm_Syn Asymmetric Synthesis (Oxazolidinone SRS Method) SM->Asymm_Syn Racemic_Prod Racemic Mixture (±)-2-Amino-2-phenylbutanoic acid Racemic_Syn->Racemic_Prod Resolution Chiral Resolution (Diastereomeric Salts / DKR) Racemic_Prod->Resolution Derivatization (e.g., Ethyl ester) App_Screen In Vitro Screening & Material Science Racemic_Prod->App_Screen Enantiopure_Prod Enantiopure Form (R)- or (S)- Isomer Asymm_Syn->Enantiopure_Prod High ee% via Chiral Auxiliaries Resolution->Enantiopure_Prod Yield >45% (Classical) Yield >90% (DKR) App_Drug Clinical API Manufacturing (e.g., LY503430, ACE Inhibitors) Enantiopure_Prod->App_Drug

    Workflow comparing racemic vs. enantiopure synthesis of 2-amino-2-phenylbutanoic acid in pharma.

    Experimental Protocol: Self-Validating Chemoenzymatic DKR

    To achieve high-yield enantiopurity, the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of the ethyl ester derivative (Ethyl 2-amino-2-phenylbutanoate) is the most elegant modern approach[2][8]. This protocol utilizes a self-validating feedback loop driven by chemical equilibrium.

    Objective: Convert racemic ethyl 2-amino-2-phenylbutanoate to the enantiopure (R)-amide with >99% ee and >90% yield.

    Mechanistic Causality: Traditional kinetic resolution caps at 50% yield. By introducing a Palladium catalyst under a mild hydrogen atmosphere, the unreacted (S)-enantiomer is continuously dehydrogenated to an achiral imine, which is then re-hydrogenated back to the racemic amine[10]. Simultaneously, the enzyme Candida antarctica lipase B (CALB) selectively acylates only the (R)-enantiomer. Because the acylated product cannot be racemized by the Palladium catalyst, the equilibrium is entirely driven toward the enantiopure (R)-product[8].

    Step-by-Step Methodology:

    • System Preparation: To a dry, pressure-rated reaction vessel, add racemic ethyl 2-amino-2-phenylbutanoate (1.0 eq, 10 mmol). Add immobilized CALB (Novozym 435, 20% w/w relative to the substrate) and 5% Pd/C (0.05 eq Pd)[10].

    • Solvent & Acyl Donor Addition: Suspend the solid mixture in anhydrous toluene to achieve a 0.2 M substrate concentration. Add isopropyl acetate (3.0 eq) as the irreversible acyl donor.

      • Validation Check: Toluene is explicitly chosen because it preserves the tertiary structure of the lipase, whereas polar protic solvents would denature it. Isopropyl acetate ensures the acylation is irreversible, preventing back-reaction.

    • Activation of the Racemization Cycle: Seal the vessel, purge three times with inert Nitrogen gas, and then introduce Hydrogen gas at a strictly controlled pressure of 0.1 to 0.5 bar[10].

      • Validation Check: High H2​ pressure will irreversibly reduce the ester or the acyl donor. Low H2​ pressure is specifically required to activate the Palladium catalyst for the reversible dehydrogenation (imine formation) necessary for racemization.

    • Incubation: Heat the reaction mixture to 70 °C. Stir gently (e.g., 200 rpm) for 24 to 48 hours. Vigorous stirring must be avoided to prevent the mechanical grinding and destruction of the immobilized enzyme beads.

    • In-Process Monitoring (Chiral HPLC): Extract a 50 μ L aliquot at 24 hours. Filter through a syringe filter and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). The reaction is deemed complete when the (S)-enantiomer peak is fully depleted and the (R)-amide product demonstrates an ee > 98%.

    • Workup & Isolation: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to simultaneously remove the Pd/C catalyst and the Novozym 435 beads. Wash the filter cake with ethyl acetate. Concentrate the filtrate in vacuo to yield the highly pure (R)-amide precursor, ready for downstream API synthesis.

    References

    • Diastereomeric Salt Resolution Based Synthesis of LY503430, an AMPA Potentiator Organic Process Research & Development - ACS Publications[Link]

    • Synthesis of LY503430 by using a selective rearrangement of β-amino alcohols induced by DAST Arkivoc / ResearchGate[Link]

    • Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines Journal of the American Chemical Society (JACS)[Link]

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    Comparative

    Structural comparison of (2R)-2-amino-2-phenylbutanoic acid with proteinogenic amino acids

    A Senior Application Scientist's Guide to the Comparative Structural Analysis of a Non-Proteinogenic Amino Acid and its Proteinogenic Counterparts In the intricate world of peptide and protein engineering, the quest for...

    Author: BenchChem Technical Support Team. Date: March 2026

    A Senior Application Scientist's Guide to the Comparative Structural Analysis of a Non-Proteinogenic Amino Acid and its Proteinogenic Counterparts

    In the intricate world of peptide and protein engineering, the quest for novel functionalities and enhanced therapeutic properties often leads researchers beyond the canonical set of 20 proteinogenic amino acids.[1][2][3] Non-proteinogenic amino acids, a vast and diverse group of molecules, offer a playground for chemical biologists and drug developers to introduce unique structural and chemical features. This guide provides a detailed structural comparison of a fascinating non-proteinogenic amino acid, (2R)-2-amino-2-phenylbutanoic acid, with the standard proteinogenic amino acids.

    (2R)-2-amino-2-phenylbutanoic acid, a chiral compound with a phenyl and an ethyl group attached to its α-carbon, presents a unique combination of aromaticity and aliphaticity.[4][5][6] Understanding its structural nuances in comparison to the familiar proteinogenic amino acids is paramount for predicting its behavior when incorporated into a peptide or protein, and for designing experiments to harness its potential.

    At the Core: The Amino Acid Backbone

    All α-amino acids, whether proteinogenic or not, share a common backbone structure: a central α-carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a variable side chain (R-group).[7][8] It is the R-group that dictates the unique properties of each amino acid.[9][10]

    For (2R)-2-amino-2-phenylbutanoic acid, the α-carbon is chiral, and the "R" designation in its name refers to the specific stereochemical configuration of the substituents around this carbon. This is a crucial feature, as the stereochemistry of amino acids is fundamental to the structure and function of proteins, with the vast majority of natural proteins being composed of L-amino acids.[8]

    A Tale of Two Side Chains: A Comparative Analysis

    The defining feature of (2R)-2-amino-2-phenylbutanoic acid is its unique side chain, which combines a phenyl group and an ethyl group directly attached to the α-carbon. This is a significant departure from the proteinogenic amino acids.

    Structural Comparison with Aromatic Proteinogenic Amino Acids

    The most obvious comparison is with the aromatic proteinogenic amino acids: Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).

    Feature(2R)-2-Amino-2-phenylbutanoic AcidPhenylalanine (Phe)Tyrosine (Tyr)Tryptophan (Trp)
    Aromatic Group PhenylPhenylPhenolIndole
    Linkage to α-carbon DirectMethylene bridge (-CH2-)Methylene bridge (-CH2-)Methylene bridge (-CH2-)
    Flexibility Restricted rotation around Cα-Phenyl bondMore rotational freedom due to the methylene spacerMore rotational freedom due to the methylene spacerMore rotational freedom due to the methylene spacer
    Hydrophobicity (Predicted XLogP3) ~1.81.91.31.2
    Additional Functional Groups NoneNoneHydroxyl (-OH)Indole NH

    Data for proteinogenic amino acids is well-established. Predicted XLogP3 for (2R)-2-amino-2-phenylbutanoic acid is from computational models.

    The direct attachment of the phenyl group to the α-carbon in (2R)-2-amino-2-phenylbutanoic acid imposes significant steric hindrance and restricts the conformational freedom of the side chain compared to Phe, Tyr, and Trp, where the aromatic rings are separated from the backbone by a methylene group. This rigidity can have profound effects on the local and global conformation of a peptide or protein upon incorporation.

    Structural Comparison with Aliphatic Proteinogenic Amino Acids

    The ethyl group of (2R)-2-amino-2-phenylbutanoic acid invites comparison with aliphatic amino acids such as Leucine (Leu) and Isoleucine (Ile).

    Feature(2R)-2-Amino-2-phenylbutanoic AcidLeucine (Leu)Isoleucine (Ile)
    Side Chain Composition Phenyl and EthylIsobutylsec-Butyl
    Branching α-branchedγ-branchedβ-branched
    Chirality α-carbonα-carbonα- and β-carbons
    Hydrophobicity (Predicted XLogP3) ~1.81.72.1

    The α-branching in (2R)-2-amino-2-phenylbutanoic acid, similar to Isoleucine and Valine, can influence backbone dihedral angles (phi and psi), potentially favoring more extended or specific secondary structures.

    Experimental Workflows for Structural Characterization

    To empirically validate and expand upon these structural comparisons, a series of biophysical and structural biology techniques can be employed.

    High-Resolution Structural Analysis: X-ray Crystallography

    X-ray crystallography provides atomic-level detail of molecular structures.[11][12][13]

    Experimental Protocol:

    • Crystallization: Obtain single crystals of (2R)-2-amino-2-phenylbutanoic acid. This can be achieved through various methods such as vapor diffusion (hanging or sitting drop), cooling, or evaporation. Screening a wide range of crystallization conditions (pH, precipitant, temperature) is crucial.

    • Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[12]

    • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule.[12] An atomic model is then built into this map and refined to best fit the experimental data.

    • Comparative Analysis: The resulting structure, including bond lengths, bond angles, and torsion angles, can be precisely compared with the known crystal structures of proteinogenic amino acids.

    G

    Solution-State Conformation: NMR Spectroscopy

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution, which is a more biologically relevant environment.[14][15][16]

    Experimental Protocol:

    • Sample Preparation: Dissolve a pure sample of (2R)-2-amino-2-phenylbutanoic acid in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • 1D and 2D NMR Experiments: Acquire a series of NMR spectra, including ¹H, ¹³C, COSY (Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy).

    • Resonance Assignment: Assign the observed NMR signals to specific atoms within the molecule.

    • Structural Restraint Generation: Use data from NOESY experiments to determine through-space proximities between protons. J-coupling constants from COSY spectra can provide information about dihedral angles.

    • Structure Calculation: Use the experimental restraints to calculate a family of 3D structures that are consistent with the NMR data.

    • Comparative Analysis: Compare the solution-state conformation(s) of (2R)-2-amino-2-phenylbutanoic acid with those of proteinogenic amino acids.

    G

    In Silico Structural Analysis: Computational Modeling

    Computational methods, such as molecular dynamics (MD) simulations, can provide insights into the dynamic behavior and energetic properties of amino acids.[17][18][19]

    Experimental Protocol:

    • System Setup: Create a model of (2R)-2-amino-2-phenylbutanoic acid in a simulated aqueous environment.

    • Force Field Parameterization: Ensure that the force field used accurately represents the intramolecular and intermolecular interactions of the non-proteinogenic amino acid.

    • Molecular Dynamics Simulation: Run a simulation to observe the conformational dynamics of the molecule over time.

    • Data Analysis: Analyze the simulation trajectory to determine preferred conformations, rotational energy barriers of the side chain, and solvation properties.

    • Comparative Simulation: Perform identical simulations for relevant proteinogenic amino acids to provide a direct comparison of their dynamic and energetic landscapes.

    Implications for Peptide and Protein Design

    The unique structural features of (2R)-2-amino-2-phenylbutanoic acid have several implications for its use in peptide and protein design:

    • Conformational Constraint: The steric bulk and reduced flexibility of the side chain can be used to lock a peptide backbone into a specific conformation, which can be advantageous for enhancing binding affinity and specificity to a target.

    • Hydrophobic and Aromatic Interactions: The phenyl group can participate in π-π stacking and hydrophobic interactions, while the ethyl group contributes to overall hydrophobicity. This dual nature can be exploited to fine-tune interactions within a protein core or at a protein-protein interface.

    • Metabolic Stability: The non-natural structure of this amino acid can confer resistance to proteolytic degradation, thereby increasing the in vivo half-life of a peptide therapeutic.

    Conclusion

    (2R)-2-amino-2-phenylbutanoic acid presents a compelling structural alternative to the 20 proteinogenic amino acids. Its unique combination of a directly attached phenyl group and an ethyl group at the α-carbon results in distinct steric and electronic properties. Through a combination of high-resolution structural biology techniques and computational modeling, researchers can gain a comprehensive understanding of its structural and dynamic behavior. This knowledge is crucial for the rational design of novel peptides and proteins with tailored properties for a wide range of applications in research, diagnostics, and therapeutics.

    References

    • Khan Academy. Amino acid structure and classifications. [Link]

    • Wikipedia. Proteinogenic amino acid. [Link]

    • Basicmedical Key. Structure, Nomenclature, and Properties of Proteins and Amino Acids. [Link]

    • Grokipedia. Proteinogenic amino acid. [Link]

    • JPT Peptide Technologies. All About Amino Acids. [Link]

    • Microbe Notes. 5 Differences between Proteinogenic Amino Acid and Non-proteinogenic amino acids. [Link]

    • Pokorna, P., et al. (2014). Computational analysis of amino acids and their sidechain analogs in crowded solutions of RNA nucleobases with implications for the mRNA–protein complementarity hypothesis. Nucleic Acids Research, 42(21), 13458–13467. [Link]

    • Wikipedia. Non-proteinogenic amino acids. [Link]

    • ResearchGate. Identification of amino acid sequences via X-ray crystallography: A mini review of case studies. [Link]

    • PNAS. An end-to-end deep learning method for protein side-chain packing and inverse folding. [Link]

    • NMIMS Pharmacy. NMR in structural determination of proteins and peptides. [Link]

    • Rockefeller University Press. Partitioning of Amino Acid Side Chains into Lipid Bilayers: Results from Computer Simulations and Comparison to Experiment. [Link]

    • ACS Publications. Introducing Students to NMR Methods Using Low-Field 1H NMR Spectroscopy to Determine the Structure and the Identity of Natural Amino Acids. [Link]

    • SlideShare. STRUCTURE, CLASSIFICATION AND GENERAL PROPERTIESAND PHYSIOLOGICAL IMPORTANCE OF ALPHA OR ESSENTIAL AMINO ACID unit. [Link]

    • Tennessee State University. Machine Learning for Prediction of Amino Acid Side Chain in Proteins. [Link]

    • ACS Publications. Solving New Proteins Structure with NMR Spectroscopy. [Link]

    • University of Copenhagen. Introduction to NMR spectroscopy of proteins. [Link]

    • Florida State University. The very basics of NMR of proteins. [Link]

    • National Center for Biotechnology Information. X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. [Link]

    • John Innes Centre. What is Protein X-Ray Crystallography?. [Link]

    • National Center for Biotechnology Information. Interactions of Amino Acid Side Chain Analogs within Membrane Environments. [Link]

    • Omics Online. Proteinogenic and Non-Proteinogenic Amino Acids have Biological Functions. [Link]

    • PubMed. The tip and hidden part of the iceberg: Proteinogenic and non-proteinogenic aliphatic amino acids. [Link]

    • Cardiff University. Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 “Common” Amino Acids. [Link]

    • LookChem. 2-amino-2-phenylbutanoic acid. [Link]

    • Biblioteka Nauki. Identification of amino acid sequence by X-ray crystallography. [Link]

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    • Matrix Fine Chemicals. 2-AMINO-2-PHENYLBUTANOIC ACID. [Link]

    • PubChemLite. 2-amino-2-phenylbutanoic acid (C10H13NO2). [Link]

    • Home Sunshine Pharma. 2-Amino-2-phenylbutanoic Acid CAS 5438-07-3. [Link]

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    Safety & Regulatory Compliance

    Safety

    Operational Guide: Safety and Disposal Protocols for (2R)-2-Amino-2-phenylbutanoic Acid

    As a non-proteinogenic α-amino acid, (2R)-2-amino-2-phenylbutanoic acid is a critical building block in medicinal chemistry, peptide synthesis, and pharmaceutical development. However, its structural features—specificall...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a non-proteinogenic α-amino acid, (2R)-2-amino-2-phenylbutanoic acid is a critical building block in medicinal chemistry, peptide synthesis, and pharmaceutical development. However, its structural features—specifically the combination of a lipophilic phenyl ring, a reactive primary amine, and a carboxylic acid—dictate strict handling and disposal requirements.

    This guide provides drug development professionals and laboratory personnel with self-validating, step-by-step operational protocols for the safe handling, accumulation, and final destruction of this compound.

    Physicochemical & Hazard Profile

    Understanding the physical and chemical nature of (2R)-2-amino-2-phenylbutanoic acid is the first step in designing a compliant disposal strategy. While the specific (2R) enantiomer possesses unique stereochemistry for biological applications, its macroscopic hazard profile and waste classification are identical to the racemic mixture (CAS: 5438-07-3)[1].

    The compound is an irritant to biological tissues and poses a respiratory hazard if aerosolized.

    Table 1: Quantitative Hazard and Property Summary

    Property / HazardValue / ClassificationReference
    Molecular Formula C₁₀H₁₃NO₂[2]
    Molecular Weight 179.22 g/mol [2]
    Appearance White solid / powder[3]
    GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[4]
    Hazard Statements H315 (Skin), H319 (Eye), H335 (Respiratory)[5]
    Thermal Decomposition Yields Carbon Monoxide (CO) and Nitrogen Oxides (NOx)[5]

    The Causality of Waste Segregation

    Expertise Insight: Why can't (2R)-2-amino-2-phenylbutanoic acid be disposed of via standard aqueous waste streams or regular municipal trash?

    • Environmental Persistence: Discharging amino acid derivatives into the sewer can contribute to biological oxygen demand (BOD) and nitrogen loading in wastewater, violating environmental discharge limits[6].

    • Chemical Incompatibility: The primary amine group can undergo violent exothermic reactions if mixed with strong oxidizers or concentrated acids[7].

    • Incineration Chemistry: Because the molecule contains a nitrogen heteroatom, its thermal destruction generates toxic nitrogen oxides (NOx)[5]. Therefore, it is mandated under Precautionary Statement P501 that this material be routed exclusively to an approved hazardous waste disposal plant equipped with specialized NOx scrubbers[4].

    Standard Operating Procedures (SOP): Routine Disposal

    To ensure a self-validating system, every step of the disposal process must include a verification check.

    Protocol A: Solid Waste Accumulation

    Applicable to unused powder, contaminated weighing paper, and empty primary containers.

    • Characterize & Segregate: Verify that the solid waste contains no strong oxidizers (e.g., peroxides, nitric acid)[7].

    • Container Selection: Place the material into a compatible, sealable high-density polyethylene (HDPE) or glass container[8].

    • Labeling: Affix a hazardous waste label immediately. It must explicitly state: "Hazardous Waste: (2R)-2-amino-2-phenylbutanoic acid (Solid) - Toxic/Irritant"[8].

    • Validation Check: Invert the sealed container gently to ensure the cap is threaded correctly and no powder escapes.

    • Transfer to SAA: Move the container to the laboratory's Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation[8].

    Protocol B: Liquid Waste (Solutions & Effluents)

    Applicable to HPLC effluents or reaction mother liquors containing the compound.

    • Solvent Compatibility Check: Identify the primary solvent (e.g., Methanol, Acetonitrile, Water). Ensure the waste container is compatible with this solvent[9].

    • Accumulation: Pour the liquid into the designated organic or aqueous waste carboy using a funnel.

    • Seal & Secure: The container must remain tightly capped at all times unless actively adding waste[9]. Leaving a funnel in an open carboy is a severe regulatory violation.

    • Validation Check: Inspect the secondary containment bin beneath the carboy weekly for any signs of micro-leaks or crystallization.

    Table 2: Satellite Accumulation Area (SAA) Constraints

    ParameterRegulatory Limit / GuidelineOperational Rationale
    Max Volume 55 Gallons totalFederal SAA regulations limit bulk storage[8].
    Container Status Closed at all timesPrevents vapor release and accidental spills[9].
    Storage Location At or near point of generationEnsures the generator maintains direct control over the waste[8].

    Emergency Spill Response Protocol

    In the event of an accidental release of the solid powder, immediate containment is required to prevent respiratory exposure (H335)[4].

    • Isolate the Area: Restrict access to the spill zone. Alert nearby personnel[6].

    • Don PPE: Equip nitrile gloves, safety goggles, a lab coat, and an N95/P100 particulate respirator.

    • Containment (No Sweeping): Crucial Step: Do NOT use a broom or dry vacuum, as this will aerosolize the irritating powder[6].

    • Wet Collection: Use slightly dampened absorbent pads (water or a mild solvent like ethanol) to gently wipe up the powder[6].

    • Sanitization: Wash the affected benchtop or floor area thoroughly with soap and water to remove residual micro-particles[4].

    • Disposal: Place all contaminated wipes, gloves, and pads into a heavy-duty hazardous waste bag, seal it, and label it for EHS pickup.

    Waste Lifecycle & Incineration Workflow

    The final destruction of (2R)-2-amino-2-phenylbutanoic acid relies on high-temperature incineration. The workflow below illustrates the logistical path from the laboratory bench to final environmental neutralization.

    G Gen Waste Generation (Solid/Liquid) Seg Segregation (Avoid Oxidizers) Gen->Seg Classify & Label SAA Satellite Accumulation Area (Max 55 Gal, Sealed) Seg->SAA Transfer to SAA EHS EHS Pickup & Transport SAA->EHS Request Pickup Inc EPA-Approved Incineration (NOx Scrubbing) EHS->Inc Final Destruction

    Lifecycle of (2R)-2-amino-2-phenylbutanoic acid waste from generation to incineration.

    References

    • ChemSynthesis. "2-amino-2-phenylbutanoic acid - 5438-07-3". Available at: [Link]

    • Rowan University. "Chemical Hygiene Plan Standard Operating Procedures (SOPs)". Available at:[Link]

    • Purdue University Engineering. "Guidelines: Handling and Disposal of Chemicals". Available at:[Link]

    • Purdue University Fort Wayne. "Hazardous Waste Disposal Guidelines". Available at:[Link]

    • iGEM Wiki. "Safety | NMU-China". Available at: [Link]

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    Handling

    Comprehensive Safety and Handling Guide for (2R)-2-amino-2-phenylbutanoic acid

    As a Senior Application Scientist, my primary objective extends beyond providing high-quality chemical reagents; it is to ensure you can utilize them with the utmost confidence and safety. This guide provides a detailed...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, my primary objective extends beyond providing high-quality chemical reagents; it is to ensure you can utilize them with the utmost confidence and safety. This guide provides a detailed operational and safety framework for handling (2R)-2-amino-2-phenylbutanoic acid. The protocols herein are designed to be a self-validating system, grounded in established safety principles to protect you, your research, and your environment.

    Hazard Identification and Risk Assessment

    (2R)-2-amino-2-phenylbutanoic acid (CAS No. 5438-07-3) is a solid organic compound for which the chemical, physical, and toxicological properties have not been exhaustively investigated[1]. This lack of comprehensive data necessitates a cautious and proactive approach to safety.

    Based on available Safety Data Sheets (SDS) for this compound and structurally similar chemicals, the primary hazards are identified as:

    • Skin Irritation (H315): May cause skin irritation upon contact[2].

    • Serious Eye Irritation (H319): Can cause serious irritation if it comes into contact with the eyes[2].

    • Respiratory Irritation (H335): Inhalation of dust may cause respiratory tract irritation[1][2].

    A thorough risk assessment must be conducted before any work begins. The causality is clear: the physical form of the compound—a powder—increases the risk of airborne dust, which can be easily inhaled or come into contact with skin and eyes. Therefore, all handling procedures must be designed to minimize dust generation.

    Personal Protective Equipment (PPE) Protocol

    A multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the chemical. The selection of specific PPE is based on a "worst-case" scenario of direct exposure.

    Equipment Specification Rationale
    Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[3][4][5].Protects eyes from airborne dust particles and accidental splashes. Standard safety glasses are insufficient.
    Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile or Neoprene) inspected prior to use[6].Provides a direct barrier to prevent skin contact and irritation. Gloves must be carefully removed and disposed of after handling to avoid cross-contamination.
    Body Protection Laboratory coat.Protects skin and personal clothing from contamination with chemical dust[6].
    Respiratory Protection For nuisance exposures, a NIOSH-approved N95 dust mask or equivalent (e.g., P1/P2) should be used. For higher-level protection or in poorly ventilated areas, a full-face respirator with appropriate cartridges is recommended[1].Prevents the inhalation of fine dust particles that can cause respiratory irritation[1][2]. The choice of respirator depends on the scale and ventilation of the operation.

    Operational Plan: Step-by-Step Handling Procedures

    Adherence to a strict, sequential protocol minimizes risk at every stage of the handling process.

    Preparation
    • Designate a Work Area: All handling of (2R)-2-amino-2-phenylbutanoic acid should occur in a designated area, preferably a certified chemical fume hood, to control airborne particles[6].

    • Ensure Emergency Access: Verify that a safety shower and eyewash station are unobstructed and readily accessible[6].

    • Assemble Materials: Before bringing the chemical into the work area, ensure all other necessary equipment (spatulas, weigh boats, containers, etc.) is present.

    • Don PPE: Put on all required PPE as specified in the table above. This is a non-negotiable first step before handling the primary container.

    Handling
    • Minimize Dust: Handle the compound gently. Use a spatula to transfer the solid, avoiding any actions that could create dust clouds, such as dropping or rapid scooping[6]. When weighing, use a draft shield or perform the task within the fume hood[6].

    • Container Management: Keep the chemical container tightly closed when not in use to prevent contamination and accidental spills[4][6].

    • Avoid Contact: Never allow the chemical to come into direct contact with skin, eyes, or clothing[7].

    Post-Handling
    • Decontamination: Thoroughly clean the work surface with a suitable laboratory cleaner.

    • Waste Segregation: Properly dispose of all contaminated materials, including gloves, weigh boats, and wipes, as outlined in the Disposal Plan below[6].

    • PPE Removal: Carefully remove PPE, starting with gloves, to avoid cross-contamination. Wash hands thoroughly with soap and water after all work is complete[6].

    Emergency Protocols: Spill and Exposure Management

    Immediate and correct action is critical in an emergency.

    Spill Cleanup Protocol
    • Evacuate and Secure: Alert personnel in the immediate vicinity and evacuate the area. Restrict access to prevent further exposure[6].

    • Don PPE: Before cleanup, don the appropriate PPE, including respiratory protection[6].

    • Contain the Spill: Gently cover the spilled solid with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne[6].

    • Clean Up: Carefully sweep the absorbed material into a clearly labeled, sealable waste container. Use non-sparking tools if there is any fire risk[4][5]. Avoid actions that generate dust[1].

    • Decontaminate: Clean the spill area with soap and water or a suitable laboratory decontaminant[6].

    First Aid Measures
    Exposure Route Action
    Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation develops or persists[1][4].
    Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention[1][4].
    Inhalation Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician[1][4][5].
    Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[1][4].

    Disposal Plan

    Improper disposal is a significant regulatory and environmental risk.

    • Chemical Waste: Unused (2R)-2-amino-2-phenylbutanoic acid and materials heavily contaminated with it must be treated as chemical waste. Offer surplus and non-recyclable solutions to a licensed disposal company[1]. The recommended method is often incineration in a chemical incinerator equipped with an afterburner and scrubber[1].

    • Contaminated Packaging: Dispose of the original container and other contaminated packaging as unused product[1]. Containers can be triple-rinsed and offered for recycling if local regulations permit, but puncturing them to prevent reuse is a safer alternative[4].

    • Environmental Precautions: Do not let the product enter drains, as its environmental impact is not fully known[1].

    Workflow for Safe Handling

    The following diagram illustrates the complete, self-validating workflow for handling (2R)-2-amino-2-phenylbutanoic acid, ensuring safety at every critical control point.

    G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal & Emergency A Receive & Verify Chemical B Store in Cool, Dry, Well-Ventilated Area A->B C Conduct Pre-Use Risk Assessment B->C D Prepare Fume Hood & Emergency Equipment C->D E Don Full PPE (Goggles, Gloves, Coat, Respirator) D->E F Transfer Chemical to Fume Hood E->F G Handle Solid Gently (Weighing, Transferring) - Avoid Dust Generation - F->G H Keep Container Sealed When Not in Use G->H O In Case of Spill/Exposure: Execute Emergency Protocol G->O Potential Incident I Decontaminate Work Surfaces H->I J Segregate All Waste (Solid, PPE, Wipes) I->J K Remove PPE Correctly J->K M Package Waste in Sealed, Labeled Container J->M L Wash Hands Thoroughly K->L N Arrange Pickup by Licensed Disposal Service M->N

    Caption: End-to-end workflow for handling (2R)-2-amino-2-phenylbutanoic acid.

    References

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